Product packaging for 3-Aminopyrazine-2-carbaldehyde(Cat. No.:CAS No. 32710-14-8)

3-Aminopyrazine-2-carbaldehyde

Cat. No.: B1283474
CAS No.: 32710-14-8
M. Wt: 123.11 g/mol
InChI Key: OWUMNLRPYPXBIO-UHFFFAOYSA-N
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Description

3-Aminopyrazine-2-carbaldehyde is a useful research compound. Its molecular formula is C5H5N3O and its molecular weight is 123.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N3O B1283474 3-Aminopyrazine-2-carbaldehyde CAS No. 32710-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-5-4(3-9)7-1-2-8-5/h1-3H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUMNLRPYPXBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570874
Record name 3-Aminopyrazine-2-carbaldehyde
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Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32710-14-8
Record name 3-Amino-2-pyrazinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32710-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminopyrazine-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 3-Aminopyrazine-2-carbaldehyde (CAS 32710-14-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrazine-2-carbaldehyde is a heterocyclic aldehyde that serves as a crucial building block in medicinal chemistry and drug discovery. Its pyrazine core, a nitrogen-containing aromatic ring, is a prevalent scaffold in numerous biologically active compounds. The presence of both an amino group and a reactive aldehyde functionality makes it a versatile synthon for the construction of more complex molecules, including kinase inhibitors and antimicrobial agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its application in the development of novel therapeutics.

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 119-120 °C.[1] It is characterized by the molecular formula C₅H₅N₃O and a molecular weight of approximately 123.11 g/mol .[2]

PropertyValueReference
CAS Number 32710-14-8
Molecular Formula C₅H₅N₃O[2]
Molecular Weight 123.11 g/mol [2]
Appearance Solid[3]
Melting Point 119-120 °C[1]
IUPAC Name This compound[2]
Synonyms 3-Amino-2-pyrazinecarboxaldehyde, Pyrazinecarboxaldehyde, 3-amino-[1]

Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation 3-Aminopyrazine-2-carboxylic_acid 3-Aminopyrazine-2-carboxylic acid Methyl_3-aminopyrazine-2-carboxylate Methyl 3-aminopyrazine-2-carboxylate 3-Aminopyrazine-2-carboxylic_acid->Methyl_3-aminopyrazine-2-carboxylate H₂SO₄, Methanol, 48h, rt Methyl_3-aminopyrazine-2-carboxylate_2 Methyl 3-aminopyrazine-2-carboxylate (3-Aminopyrazin-2-yl)methanol (3-Aminopyrazin-2-yl)methanol Methyl_3-aminopyrazine-2-carboxylate_2->(3-Aminopyrazin-2-yl)methanol Reducing Agent (e.g., LiAlH₄ or DIBAL-H) (3-Aminopyrazin-2-yl)methanol_2 (3-Aminopyrazin-2-yl)methanol This compound This compound (3-Aminopyrazin-2-yl)methanol_2->this compound Oxidizing Agent (e.g., MnO₂, PCC)

Caption: Simplified FGFR signaling pathway.

Experimental Protocol: FGFR Kinase Inhibition Assay

  • Principle: To measure the ability of a compound to inhibit the phosphorylation of a substrate by an FGFR enzyme.

  • Materials: Recombinant FGFR kinase, kinase buffer, ATP, substrate (e.g., a synthetic peptide), test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the kinase, the test compound at various concentrations, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature for a set period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection method (e.g., luminescence).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Antimicrobial Agents

Pyrazine derivatives, structurally related to the anti-tuberculosis drug pyrazinamide, have been extensively investigated for their antimicrobial properties. Derivatives of 3-aminopyrazine-2-carboxamide have shown activity against various bacterial and fungal strains, including Mycobacterium tuberculosis.

Workflow for Antimicrobial Drug Discovery

Antimicrobial_Workflow Start This compound Synthesis Synthesis of Derivative Library Start->Synthesis Screening Antimicrobial Screening (MIC) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies SAR->Preclinical Lead_Opt->Synthesis

Caption: Drug discovery workflow using this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Principle: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: Test compound, bacterial or fungal strains, appropriate liquid growth medium (e.g., Mueller-Hinton Broth), sterile microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound in the growth medium in a microplate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (no drug) and negative (no inoculum) controls.

    • Incubate the microplate under appropriate conditions (e.g., 37°C for 24-48 hours).

    • Visually inspect the plates for turbidity or use a plate reader to measure absorbance.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Safety Information

This compound should be handled with care in a laboratory setting. It is classified as harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Hazard Statement Code
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Conclusion

This compound is a key heterocyclic building block with significant potential in the development of novel pharmaceuticals. Its versatile chemical nature allows for the synthesis of diverse libraries of compounds for screening against various therapeutic targets. The information provided in this guide serves as a valuable resource for researchers engaged in the design and synthesis of new drugs based on the pyrazine scaffold. Further research to establish a definitive and optimized synthesis protocol and to fully characterize this compound is warranted.

References

3-Aminopyrazine-2-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Aminopyrazine-2-carbaldehyde and Its Derivatives for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their chemical properties, synthesis, and significant roles in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data summaries, and visualizations of relevant biological pathways.

Core Molecular Properties

This compound serves as a crucial starting material and structural motif in the synthesis of various biologically active compounds. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₅H₅N₃O
Molecular Weight 123.11 g/mol
CAS Number 32710-14-8
IUPAC Name 3-amino-2-pyrazinecarbaldehyde
InChI Key OWUMNLRPYPXBIO-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of derivatives from 3-aminopyrazine-2-carboxylic acid, a closely related precursor, involves several established methods. These protocols are foundational for creating libraries of compounds for screening and development.

Protocol 1: Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

Two primary procedures are utilized for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid.[1]

Procedure A: Fisher Esterification and Aminolysis [1]

  • Esterification: The starting 3-aminopyrazine-2-carboxylic acid (15.8 mmol) is dissolved in methanol (250 mL) and cooled to 0 °C.

  • Concentrated H₂SO₄ (3.2 mL) is added, and the mixture is stirred for 48 hours at room temperature.

  • The reaction mixture is then poured into water and neutralized to pH 7 with NaHCO₃.

  • The resulting precipitate, methyl 3-aminopyrazine-2-carboxylate, is collected by filtration.

  • Aminolysis: The obtained ester is reacted with the corresponding benzylamine under microwave irradiation to yield the final N-benzyl derivative.

Procedure B: CDI-Mediated Coupling [1]

  • 3-aminopyrazine-2-carboxylic acid (1.44 mmol) is treated with 1,1′-carbonyldiimidazole (CDI) (1.3 equivalents) in anhydrous dimethyl sulfoxide (DMSO) (2 mL) in a microwave reaction tube.

  • The mixture is allowed to react for 5-10 minutes until CO₂ evolution ceases.

  • The appropriate alkylamine, aniline, or benzylamine (1.5 equivalents) is added.

  • The reaction is heated in a microwave reactor at 120 °C for 30 minutes to form the amide bond.

Synthesis_Workflow cluster_A Procedure A: Esterification & Aminolysis cluster_B Procedure B: CDI Coupling A_Start 3-Aminopyrazine-2-carboxylic Acid A_Step1 Fisher Esterification (MeOH, H₂SO₄) A_Start->A_Step1 A_Intermediate Methyl 3-aminopyrazine-2-carboxylate A_Step1->A_Intermediate A_Step2 Aminolysis (R-NH₂, Microwave) A_Intermediate->A_Step2 A_End N-Substituted Amide A_Step2->A_End B_Start 3-Aminopyrazine-2-carboxylic Acid B_Step1 CDI Activation (DMSO) B_Start->B_Step1 B_Intermediate Activated Intermediate B_Step1->B_Intermediate B_Step2 Amine Addition (R-NH₂, Microwave) B_Intermediate->B_Step2 B_End N-Substituted Amide B_Step2->B_End

Caption: Synthesis workflows for N-substituted 3-aminopyrazine-2-carboxamides.
Protocol 2: Acylation and Ammonolysis

This protocol details the synthesis of 3-acylaminopyrazine-2-carboxamides, which have shown potential as antimycobacterial agents.[2]

Procedure C: Acylation and Ammonolysis [2]

  • Acylation: Methyl 3-aminopyrazine-2-carboxylate (4 mmol) is dispersed in dichloromethane (DCM) under an inert atmosphere. Anhydrous pyridine (1.5 eq) is added, followed by the dropwise addition of the desired acyl chloride (1.2 eq). The reaction proceeds for 48 hours at room temperature.

  • Ammonolysis: The resulting monoacylated intermediate (1 mmol) is added to an excess of 2 M ammonia in anhydrous ethanol. The mixture is stirred for 24 hours at room temperature. The solvent and excess ammonia are then evaporated to yield the final solid product.

Biological Activity and Key Signaling Pathways

Derivatives of the 3-aminopyrazine core have demonstrated significant therapeutic potential, primarily as antimicrobial and anticancer agents.

Antimicrobial Activity

A variety of N-substituted 3-aminopyrazine-2-carboxamides exhibit potent antimicrobial properties.[3] The activity spectrum includes antimycobacterial, antibacterial, and antifungal effects.[1] Notably, the length of the alkyl side chain in derivatives has been shown to correlate with increased activity against Mycobacterium tuberculosis and M. kansasii.[3]

One of the key mechanisms of action for the antimycobacterial effects is the inhibition of prolyl-tRNA synthetase (ProRS), an essential enzyme for protein synthesis in bacteria.[2] Compounds based on the 3-aminopyrazine-2-carboxamide scaffold can act as adenosine mimics, competitively binding to the ATP site of the enzyme and disrupting its function.[2]

ProRS_Inhibition ProRS Mycobacterial Prolyl-tRNA Synthetase (ProRS) Aminoacylation Prolyl-tRNA(Pro) Formation ProRS->Aminoacylation catalyzes ATP ATP ATP->ProRS Proline Proline Proline->ProRS tRNA tRNA(Pro) tRNA->Aminoacylation Protein_Synth Protein Synthesis Aminoacylation->Protein_Synth Inhibitor 3-Aminopyrazine Derivative Inhibitor->Inhibition Inhibition->ProRS Inhibits (ATP-competitive)

Caption: Inhibition of Prolyl-tRNA Synthetase (ProRS) by 3-aminopyrazine derivatives.
Anticancer Activity: FGFR Inhibition

Recent research has identified 3-amino-pyrazine-2-carboxamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in various cancers.[4][5] These compounds effectively block the phosphorylation of FGFR and its downstream signaling pathways, including the MAPK, AKT, and PLCγ pathways, leading to potent antitumor activity.[4][5]

The design strategy for these inhibitors often involves creating a pseudo-six-membered ring structure through an intramolecular hydrogen bond, which helps in stable binding to the FGFR kinase domain.[4]

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR binds & activates MAPK MAPK Pathway FGFR->MAPK AKT PI3K/AKT Pathway FGFR->AKT PLCG PLCγ Pathway FGFR->PLCG Inhibitor 3-Aminopyrazine Derivative Inhibitor->Inhibition Inhibition->FGFR Inhibits Phosphorylation Cell_Processes Cell Proliferation, Survival, Migration MAPK->Cell_Processes AKT->Cell_Processes PLCG->Cell_Processes

Caption: FGFR signaling pathway and its inhibition by 3-aminopyrazine derivatives.

Quantitative Data Summary

The biological activity of these compounds is quantified using metrics such as the Minimum Inhibitory Concentration (MIC) for antimicrobial agents and the half-maximal inhibitory concentration (IC₅₀) for enzyme inhibitors and anticancer drugs.

Table 2: Antimycobacterial Activity of Selected Derivatives [2][3]

CompoundTarget OrganismMIC (µg/mL)
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv12.5
4'-substituted 3-(benzamido)pyrazine-2-carboxamidesMycobacterium tuberculosis1.95 - 31.25

Table 3: Antiproliferative Activity of FGFR Inhibitor 18i [4]

Cancer Cell LineIC₅₀ (µM)
NCI-H52026.69
SNU-161.88
KMS-113.02
SW-7802.34
MDA-MB-45312.58

References

An In-depth Technical Guide to the Physical Properties of 3-Aminopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Aminopyrazine-2-carbaldehyde (CAS No: 32710-14-8). The information herein is curated for professionals in research and development, offering quantitative data, experimental methodologies, and a logical workflow for the characterization of this compound.

Core Physical and Chemical Properties

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with an amine and an aldehyde group. These functional groups are key to its chemical reactivity and physical characteristics. Its structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₅H₅N₃O[1]
Molecular Weight 123.11 g/mol [1][2]
IUPAC Name This compound[2]
CAS Number 32710-14-8[1]
Physical Form Solid
Melting Point 119-120 °C[1]
Boiling Point (Predicted) 312.8 ± 42.0 °C[1]
Density (Predicted) 1.370 ± 0.06 g/cm³[1]
pKa (Predicted) 0.46 ± 0.10[1]
Purity ≥97%
Storage Temperature 2–8 °C (under inert gas)[1]

Experimental Protocols

The following sections detail generalized, standard laboratory protocols for the determination of key physical properties. These methodologies are fundamental for the verification and characterization of a compound like this compound.

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance.

  • Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is recorded.[3]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • Sample Preparation: Ensure the sample is completely dry and finely powdered.[3]

    • Capillary Loading: Load a small amount of the powdered sample into the open end of a capillary tube, tapping gently to pack the sample into a column of 2.5-3.5 mm at the bottom.[4]

    • Measurement: Place the capillary tube into the heating block of the melting point apparatus.[3]

    • Heating: Heat the sample rapidly to a temperature about 5-10°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[4]

    • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

This method establishes the equilibrium solubility of a compound in a specific solvent at a given temperature.

  • Principle: A surplus of the solute is agitated in a solvent for an extended period until equilibrium is reached. The concentration of the dissolved solute is then measured.[5]

  • Apparatus: Conical flasks with stoppers, orbital shaker with temperature control, filtration apparatus (e.g., syringe filters), analytical balance, and a suitable analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a flask. The presence of undissolved solid must be observable.[5]

    • Equilibration: Seal the flask and place it in a temperature-controlled shaker. Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5]

    • Sample Separation: Once equilibrium is achieved, allow the mixture to stand, letting the excess solid settle. Carefully withdraw a sample of the supernatant.

    • Filtration: Immediately filter the sample to remove any undissolved microparticles.

    • Analysis: Determine the concentration of the dissolved compound in the filtrate using a pre-calibrated analytical method, such as UV-Vis spectroscopy or HPLC.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of an organic compound by providing information about the chemical environment of nuclei such as ¹H and ¹³C.[1]

  • Principle: Nuclei with a magnetic moment, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is sensitive to the electronic environment of the nucleus, providing structural information.[6]

  • Apparatus: NMR spectrometer, NMR tubes, deuterated solvents.

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]

    • Instrument Setup: Insert the NMR tube into the spectrometer probe. The instrument is then tuned and the magnetic field is "shimmed" to optimize its homogeneity.

    • Data Acquisition: Acquire the desired NMR spectra (e.g., ¹H, ¹³C, DEPT). Standard 1D ¹H NMR is typically the first experiment performed.[1]

    • Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The resulting spectrum is then phased, baseline-corrected, and integrated. Chemical shifts, coupling constants, and integration values are analyzed to determine the molecular structure.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a target compound like this compound, a logical process central to research and drug development.

G cluster_char Structural & Purity Analysis start Precursor Selection synthesis Chemical Synthesis start->synthesis workup Reaction Work-up & Crude Isolation synthesis->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr purification->nmr ms Mass Spectrometry (MS) purification->ms ftir FTIR Spectroscopy purification->ftir purity_analysis Purity Assessment (HPLC, Melting Point) purification->purity_analysis final_product Characterized This compound purity_analysis->final_product

Caption: Logical workflow for the synthesis and characterization of an organic compound.

References

Spectroscopic Profile of 3-Aminopyrazine-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Aminopyrazine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The information herein is intended to support researchers in compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This data is compiled from typical values for similarly substituted pyrazine systems and predictive models based on established spectroscopic principles.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.8 - 10.0s1HAldehyde proton (-CHO)
~8.2 - 8.4d1HPyrazine ring proton (H-5)
~7.8 - 8.0d1HPyrazine ring proton (H-6)
~6.5 - 7.5br s2HAmino protons (-NH₂)

Solvent: DMSO-d₆

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppmAssignment
~190 - 195Aldehyde carbonyl carbon (C=O)
~155 - 160Pyrazine ring carbon (C-3, attached to -NH₂)
~145 - 150Pyrazine ring carbon (C-2, attached to -CHO)
~130 - 135Pyrazine ring carbon (C-5)
~125 - 130Pyrazine ring carbon (C-6)

Solvent: DMSO-d₆

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (asymmetric and symmetric) of the primary amine
3100 - 3000MediumC-H stretching of the aromatic pyrazine ring
2850 - 2750Medium, SharpC-H stretching of the aldehyde
1700 - 1680Strong, SharpC=O stretching of the aldehyde
1620 - 1580Medium to StrongN-H bending of the primary amine and C=C/C=N stretching of the pyrazine ring
1500 - 1400MediumC-C stretching within the pyrazine ring
~850StrongC-H out-of-plane bending
Table 3: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
123100[M]⁺ (Molecular Ion)
95Variable[M-CO]⁺
68Variable[M-CO-HCN]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition :

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition :

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a universal attenuated total reflectance (ATR) accessory.

  • Sample Preparation : A small amount of the solid this compound powder is placed directly onto the ATR crystal.

  • Acquisition :

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

  • Data Processing : The resulting interferogram is Fourier transformed to produce the infrared spectrum. The transmittance or absorbance is plotted against the wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC) for sample introduction, or a direct insertion probe.

  • Sample Preparation : For GC-MS, the sample is dissolved in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL. For direct insertion, a small amount of the solid is placed in a capillary tube.

  • Acquisition (GC-MS) :

    • Injector Temperature: 250 °C.

    • GC Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Ion Source Temperature: 200-250 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

  • Data Processing : The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted and analyzed for the molecular ion and characteristic fragment ions.

Workflow and Pathway Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Functional Groups & Connectivity NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Structural Elucidation and Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

This guide provides a foundational set of spectroscopic data and protocols for this compound. Researchers are encouraged to use this information as a reference and adapt the experimental protocols to their specific instrumentation and analytical needs.

Qualitative Solubility Profile of 3-Aminopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 3-Aminopyrazine-2-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to the limited availability of quantitative solubility data in peer-reviewed literature and public databases, this document focuses on summarizing the available qualitative information and presenting a detailed, generalized experimental protocol for the quantitative determination of its solubility.

Based on information gleaned from chemical synthesis and supplier data, a qualitative understanding of the solubility of this compound can be inferred. The presence of a polar aminopyrazine ring and a carbaldehyde group suggests that the compound will exhibit solubility in a range of organic solvents, particularly those with some degree of polarity.

The following table summarizes the inferred qualitative solubility of this compound in selected organic solvents. This information is derived from documents detailing its synthesis and purification.

Organic SolventSolubility InferenceRationale
Tetrahydrofuran (THF)Likely SolubleUsed as a solvent in the synthesis of this compound, implying the product is soluble in it.[1]
BenzeneSoluble in hot, less soluble in coldA supplier reports the melting point as 119-120°C (from benzene), indicating that benzene was likely used for recrystallization.[1]
Dimethyl Sulfoxide (DMSO)Likely SolubleThe related compound, 3-aminopyrazine-2-carboxylic acid, is soluble in DMSO, suggesting the aldehyde derivative may also be.[2]

It is important to note that these are qualitative inferences. For applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Protocol for Quantitative Solubility Determination

The following is a standard and robust methodology for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. The isothermal equilibrium method is described here, which is a common and reliable technique.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Reagents:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Vials with screw caps and PTFE septa

  • Spatula

  • Analytical balance (accurate to ±0.1 mg)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

Equipment:

  • Constant temperature incubator or shaker bath

  • Vortex mixer

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Centrifuge

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature incubator or shaker bath set to the desired temperature.

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining suspended solids.

  • Analysis:

    • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. A pre-established calibration curve of known concentrations versus instrument response is required.

  • Data Calculation and Reporting:

    • Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:

      Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

    • The results should be reported in units such as g/L, mg/mL, or mol/L, along with the temperature at which the measurement was performed.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results prep_vials Add Excess Solute to Vials add_solvent Add Known Volume of Solvent prep_vials->add_solvent equilibrate Agitate at Constant Temperature add_solvent->equilibrate settle Settle Excess Solid equilibrate->settle filter_sample Filter Supernatant settle->filter_sample analyze Analyze Concentration (e.g., HPLC) filter_sample->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

chemical structure and IUPAC name of 3-Aminopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 3-Aminopyrazine-2-carbaldehyde. The information is curated for professionals in chemical research and drug development.

Chemical Structure and IUPAC Name

This compound is a heterocyclic aromatic compound. The molecule consists of a pyrazine ring substituted with an amino group (-NH₂) at position 3 and a carbaldehyde group (-CHO) at position 2.

IUPAC Name: this compound[1]

Chemical Structure:

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties [1]

PropertyValue
Molecular FormulaC₅H₅N₃O
Molecular Weight123.11 g/mol
CAS Number32710-14-8
AppearanceSolid
XLogP3-AA-0.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1

Table 2: Spectral Data

Spectrum TypeKey Peaks/Shifts
¹H NMR (400 MHz, DMSO-d₆)δ 9.95 (s, 1H), 8.36 (d, J = 2.11 Hz, 1H), 8.07 (d, J = 2.25 Hz, 1H), 7.73 (br, 2H)[2]
FTIR Available on SpectraBase[3]
GC-MS Available on SpectraBase[1]

Experimental Protocols

Synthesis of this compound[2]

This protocol describes the synthesis of this compound via the reduction of Methyl 3-amino-2-pyrazinecarboxylate.

Materials:

  • Methyl 3-amino-2-pyrazinecarboxylate

  • Diisobutylaluminum hydride (DIBAL-H) (1 M solution in hexane)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexane

  • 1M Hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Methyl 3-amino-2-pyrazinecarboxylate (11 g) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add diisobutylaluminum hydride (1 M in hexane, 250 mL) to the reaction mixture at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Slowly warm the reaction to 0 °C and continue stirring for an additional hour.

  • Quench the reaction by the slow addition of 1M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Separate the organic and aqueous layers.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Grind the concentrated residue in hexane to obtain the solid product.

Yield: 3.0 g (34%)

Product Confirmation: The structure of the resulting this compound can be confirmed by ¹H NMR spectroscopy.[2]

Biological Context and Signaling Pathways

While direct studies on the biological activity of this compound are limited, its derivatives have shown significant activity in key biological pathways, suggesting potential areas of investigation for the parent compound.

Inhibition of Ribonucleotide Reductase

A thiosemicarbazone derivative of the related compound 3-aminopyridine-2-carboxaldehyde acts as a potent inhibitor of ribonucleotide reductase. This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. The inhibitory mechanism involves the disruption of an iron-stabilized free radical within the enzyme's small subunits.

FGFR Inhibition and Downstream Signaling

Derivatives of 3-amino-pyrazine-2-carboxamide have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4][5] FGFRs are a family of receptor tyrosine kinases that, upon activation, initiate several downstream signaling cascades critical for cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers. Inhibition of FGFR by these pyrazine derivatives blocks the activation of key downstream pathways, including:

  • MAPK/ERK Pathway: Regulates cell proliferation and differentiation.

  • PI3K/AKT Pathway: Promotes cell survival and growth.

  • PLCγ Pathway: Involved in cell motility and calcium signaling.

The potential for this compound to modulate these or related pathways warrants further investigation.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow start Methyl 3-amino-2-pyrazinecarboxylate reagent DIBAL-H in THF -78 °C to 0 °C start->reagent Reduction product This compound reagent->product

Caption: Synthetic route to this compound.

Potential FGFR Signaling Inhibition

This diagram depicts the potential mechanism of action for pyrazine-based FGFR inhibitors, highlighting the downstream pathways that may be affected.

FGFR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation Inhibitor This compound (or derivative) Inhibitor->FGFR Inhibition

Caption: Potential inhibition of FGFR signaling pathways.

References

A Technical Guide to 3-Aminopyrazine-2-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Commercial Availability, Physicochemical Properties, and Synthetic Applications

Introduction

3-Aminopyrazine-2-carbaldehyde is a heterocyclic organic compound of significant interest to the pharmaceutical and drug discovery sectors. Its unique structure, featuring a pyrazine ring substituted with an amine and a reactive aldehyde group, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the commercial suppliers, key technical data, and established experimental protocols related to this compound, serving as a vital resource for researchers, scientists, and professionals in drug development.

Commercial Availability and Supplier Information

This compound is readily available from a range of commercial chemical suppliers. These companies offer the compound in various quantities, typically with purities suitable for research and development purposes. Below is a summary of prominent suppliers and their typical product specifications.

Table 1: Commercial Suppliers of this compound
SupplierCAS NumberPurityAvailable QuantitiesStorage Temperature
Sigma-Aldrich (via Synthonix)32710-14-897%1 g, 5 g, 10 gRefrigerator
BLD Pharm32710-14-8≥95%Inquire2-8°C
ChemScene32710-14-8≥98%100 mg, 500 mg, 1 g2-8°C
TCI America32710-14-8>98% (TCI)200 mg, 1 g0-10°C

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is crucial for the handling, storage, and application of this compound in a laboratory setting.

Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₅H₅N₃O
Molecular Weight 123.11 g/mol
Appearance Solid (powder)
CAS Number 32710-14-8
IUPAC Name This compound
InChI Key OWUMNLRPYPXBIO-UHFFFAOYSA-N
Table 3: Safety and Handling Information
Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H315: Causes skin irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.

Note: This safety information is based on supplier data for this compound and related compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.

Experimental Protocols and Synthetic Applications

This compound serves as a versatile precursor in the synthesis of various heterocyclic systems. The presence of both a nucleophilic amino group and an electrophilic aldehyde group allows for a diverse range of chemical transformations. While specific protocols for this exact aldehyde are not abundant in publicly available literature, methodologies for the closely related 3-aminopyrazine-2-carboxylic acid provide a strong basis for derivatization.

Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

A well-documented application of the aminopyrazine scaffold is the synthesis of N-substituted carboxamides, which have been investigated for their antimicrobial properties. The following protocol is adapted from the synthesis starting from 3-aminopyrazine-2-carboxylic acid.

Procedure A: Two-Step Synthesis via Methyl Ester Intermediate [1]

  • Esterification:

    • Cool a solution of 3-aminopyrazine-2-carboxylic acid (15.8 mmol) in methanol (250 mL) to 0 °C.

    • Slowly add concentrated sulfuric acid (3.2 mL).

    • Stir the reaction mixture for 48 hours at room temperature.

    • Pour the mixture into water (27 mL) and neutralize to pH 7 with sodium bicarbonate.

    • Collect the resulting precipitate by filtration to obtain methyl 3-aminopyrazine-2-carboxylate.

  • Aminolysis:

    • In a microwave reaction tube, combine methyl 3-aminopyrazine-2-carboxylate (0.65 mmol), the desired substituted benzylamine (1.95 mmol, 3 equivalents), and ammonium chloride (0.19 mmol) in methanol (2 mL).

    • Heat the reaction in a microwave reactor at 130 °C for 40 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, adsorb the reaction mixture onto silica gel and purify by flash chromatography to yield the final N-substituted 3-aminopyrazine-2-carboxamide.

Procedure B: One-Pot Synthesis using a Coupling Agent [1]

  • Activation:

    • In a microwave reaction tube, treat 3-aminopyrazine-2-carboxylic acid (1.44 mmol) with 1,1'-carbonyldiimidazole (CDI) (1.88 mmol, 1.3 equivalents) in dimethyl sulfoxide (DMSO) (2 mL).

    • Allow the mixture to react for 5-10 minutes until carbon dioxide evolution ceases.

  • Amide Formation:

    • Add the corresponding amine (2.15 mmol, 1.5 equivalents) to the reaction mixture.

    • Heat the reaction in a microwave reactor at 120 °C for 30 minutes.

    • Purify the product using appropriate chromatographic techniques.

Proposed Synthetic Transformations of this compound

The aldehyde functionality of this compound opens up possibilities for various condensation reactions.

Generalized Protocol for Knoevenagel Condensation:

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.

  • Dissolve this compound and an equimolar amount of an active methylene compound (e.g., malononitrile, diethyl malonate) in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of a weak base, for instance, piperidine or triethylamine.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting α,β-unsaturated product by recrystallization or column chromatography.

Generalized Protocol for Schiff Base Formation:

Schiff bases are formed by the reaction of a primary amine with an aldehyde.

  • Dissolve this compound in a suitable solvent like ethanol or methanol.

  • Add an equimolar amount of a primary amine.

  • A catalytic amount of acid (e.g., a drop of acetic acid) can be added to facilitate the reaction.

  • Stir the reaction at room temperature or with gentle heating.

  • The product may precipitate out of the solution upon formation or can be isolated by removal of the solvent followed by purification.

Visualizations

Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides Workflow

G cluster_0 Procedure A: Two-Step Synthesis cluster_1 Procedure B: One-Pot Synthesis 3-Aminopyrazine-2-carboxylic Acid 3-Aminopyrazine-2-carboxylic Acid Methyl 3-aminopyrazine-2-carboxylate Methyl 3-aminopyrazine-2-carboxylate 3-Aminopyrazine-2-carboxylic Acid->Methyl 3-aminopyrazine-2-carboxylate 1. H2SO4, Methanol 2. NaHCO3 N-Substituted 3-Aminopyrazine-2-carboxamide N-Substituted 3-Aminopyrazine-2-carboxamide Methyl 3-aminopyrazine-2-carboxylate->N-Substituted 3-Aminopyrazine-2-carboxamide Substituted Benzylamine, NH4Cl, Methanol, MW 3-Aminopyrazine-2-carboxylic Acid_B 3-Aminopyrazine-2-carboxylic Acid Activated Intermediate Activated Intermediate 3-Aminopyrazine-2-carboxylic Acid_B->Activated Intermediate 1. CDI, DMSO N-Substituted 3-Aminopyrazine-2-carboxamide_B N-Substituted 3-Aminopyrazine-2-carboxamide Activated Intermediate->N-Substituted 3-Aminopyrazine-2-carboxamide_B 2. Amine, MW

Caption: Synthetic routes to N-substituted 3-aminopyrazine-2-carboxamides.

Potential Synthetic Pathways from this compound

G cluster_reactions Condensation Reactions cluster_pictet Heterocycle Synthesis This compound This compound alpha,beta-Unsaturated Product alpha,beta-Unsaturated Product This compound->alpha,beta-Unsaturated Product Knoevenagel Condensation Schiff Base (Imine) Schiff Base (Imine) This compound->Schiff Base (Imine) Schiff Base Formation Tetrahydro-beta-carboline derivative Tetrahydro-beta-carboline derivative This compound->Tetrahydro-beta-carboline derivative Pictet-Spengler Reaction Active Methylene Compound Active Methylene Compound Active Methylene Compound->alpha,beta-Unsaturated Product Primary Amine Primary Amine Primary Amine->Schiff Base (Imine) beta-Arylethylamine beta-Arylethylamine beta-Arylethylamine->Tetrahydro-beta-carboline derivative

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a commercially accessible and highly versatile building block for the synthesis of novel heterocyclic compounds. Its dual functionality allows for a rich chemistry, leading to the generation of diverse molecular scaffolds for drug discovery and development. This guide provides a foundational understanding of its properties, availability, and synthetic potential, empowering researchers to effectively incorporate this valuable reagent into their research programs. As with all chemical reagents, it is imperative to consult the specific Safety Data Sheet from the supplier and to conduct a thorough risk assessment before commencing any experimental work.

References

The Fundamental Reactivity of the Pyrazine Ring System: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and flavor chemistry.[1] Understanding its fundamental reactivity is paramount for the rational design and synthesis of novel pyrazine-containing molecules. This technical guide provides an in-depth exploration of the core reactivity of the pyrazine ring system, including its electronic structure, and its behavior in electrophilic and nucleophilic substitution reactions, as well as reactions at the ring nitrogen atoms and metallation. Detailed experimental protocols for key transformations, quantitative data, and mechanistic visualizations are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: Electronic Structure and General Reactivity

Pyrazine (1,4-diazabenzene) is an aromatic heterocyclic compound with two nitrogen atoms at the 1 and 4 positions of a six-membered ring.[1] The presence of two electronegative nitrogen atoms significantly influences the electronic distribution within the ring, rendering it electron-deficient compared to benzene.[2] This electron deficiency is a key determinant of its chemical reactivity.

The pyrazine molecule is planar with D2h symmetry and possesses no permanent dipole moment.[3] It is considered a heteroaromatic compound based on all current aromaticity criteria.[3] The lone pairs of electrons on the nitrogen atoms reside in sp² hybrid orbitals in the plane of the ring and are not part of the aromatic π-system.[4] Consequently, pyrazine is a weak base.[4]

The overall reactivity of the pyrazine ring is characterized by a general resistance to electrophilic attack and a propensity to undergo nucleophilic substitution, particularly on substituted pyrazines.[3] Reactions also readily occur at the nitrogen atoms, including protonation and alkylation.[2]

Quantitative Data Summary

Basicity and Acidity

The basicity of pyrazine is significantly lower than that of pyridine due to the inductive electron-withdrawing effect of the second nitrogen atom.[2][3]

CompoundpKa (Conjugate Acid)Reference
Pyrazine0.65[3]
Pyrazine (2nd protonation)-5.78[3]
Pyridine5.2[2]
Spectroscopic Data

The following table summarizes key NMR spectroscopic data for the parent pyrazine molecule.

NucleusSolventChemical Shift (δ, ppm)Reference
¹HCDCl₃8.59 (s, 4H)[3]
¹³CCDCl₃145.0[3]

Electrophilic Aromatic Substitution

The electron-deficient nature of the pyrazine ring makes it highly resistant to electrophilic aromatic substitution.[3] In acidic media, protonation of the nitrogen atoms further deactivates the ring.[3] Direct nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible on the unsubstituted pyrazine ring.[3]

However, electrophilic substitution can be achieved under certain conditions:

  • Presence of Activating Groups: Electron-donating groups (EDGs) on the pyrazine ring can facilitate electrophilic attack.

  • High Temperatures: Direct chlorination of pyrazine and its alkyl derivatives can occur at elevated temperatures.[3]

  • N-Oxidation: Conversion of a ring nitrogen to an N-oxide activates the ring towards electrophilic substitution.

A study on the nitration of pyrazine compounds with electron-donating groups found that a super-acid system was more effective than mixed acid.[5] For 2,6-dimethoxypyrazine, nitration with 20% oleum and potassium nitrate at room temperature for 3 hours provided the nitrated product.[5]

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction of the pyrazine ring system, particularly for halopyrazines. The electron-withdrawing nature of the nitrogen atoms stabilizes the intermediate Meisenheimer complex, facilitating the displacement of a leaving group.[6]

Halopyrazines are generally more reactive towards nucleophiles than the corresponding halopyridines.[3] The reactivity can be further enhanced by the presence of other electron-withdrawing groups on the ring. Conversely, electron-donating groups decrease the rate of nucleophilic substitution.[3]

A common application of this reactivity is the synthesis of aminopyrazines from chloropyrazines.[7][8][9]

Experimental Protocol: Synthesis of 2-Amino-5-chloropyrazine

This protocol describes the nucleophilic aromatic substitution of 2,5-dichloropyrazine with ammonia.

Materials:

  • 2,5-Dichloropyrazine

  • 28% Aqueous ammonia solution

  • Hydrazine monohydrate

  • Water

Procedure:

  • To a suitable reaction vessel, add 2,5-dichloropyrazine (1.0 eq).

  • Add water, followed by 28% aqueous ammonia solution (2.9 eq) and hydrazine monohydrate (2.4 eq).

  • Heat the mixture under reflux.

  • After the reaction is complete (monitored by TLC), cool the reaction mixture.

  • Filter the resulting solid to obtain 2-amino-5-chloropyrazine.[6]

experimental_workflow start Start reagents Mix 2,5-Dichloropyrazine, Aqueous Ammonia, and Hydrazine Monohydrate in Water start->reagents reflux Heat under Reflux reagents->reflux cool Cool Reaction Mixture reflux->cool filter Filter and Collect Solid cool->filter product 2-Amino-5-chloropyrazine filter->product

Reactions at the Ring Nitrogen Atoms

The lone pair of electrons on each nitrogen atom of the pyrazine ring allows for reactions with electrophiles, such as protonation and alkylation.[2]

  • Protonation: Pyrazine is a weak base and can be protonated by strong acids to form pyrazinium salts.[4]

  • Alkylation: Reaction with alkyl halides yields N-alkylpyrazinium salts.[10] Mono-alkylation is typical, as the initial quaternization deactivates the second nitrogen towards further alkylation.[10]

Metallation of the Pyrazine Ring

The acidic protons of the pyrazine ring can be removed by strong bases to form metallated species, which can then react with various electrophiles. This is a powerful method for the functionalization of the pyrazine ring.

Directed ortho-metallation is a particularly useful strategy. For instance, 2-chloropyrazine can be regioselectively lithiated at the 3-position using lithium 2,2,6,6-tetramethylpiperidide (LiTMP), followed by trapping with an electrophile.[11] It has also been shown that 3,6-dilithiation of 2-chloropyrazine is possible, opening a route to symmetrically disubstituted pyrazines.[11]

Experimental Protocol: Regioselective Dilithiation of 2-Chloropyrazine

This protocol outlines the synthesis of a 3,6-dicarbonyl-substituted 2-chloropyrazine derivative.

Materials:

  • 2-Chloropyrazine

  • n-Butyllithium (n-BuLi)

  • 2,2,6,6-Tetramethylpiperidine

  • Tetrahydrofuran (THF), anhydrous

  • Methyl benzoate

  • 20% Aqueous HCl

  • Ethanol

Procedure:

  • Prepare a solution of LiTMP by adding n-BuLi (1.6 M in hexane) to 2,2,6,6-tetramethylpiperidine in anhydrous THF at -78 °C under an argon atmosphere.

  • Slowly add freshly distilled 2-chloropyrazine to the LiTMP solution at -78 °C and stir the mixture at 0 °C for 1.5 hours.

  • Cool the mixture back to -78 °C and add a solution of methyl benzoate in THF. Stir for 15 minutes.

  • Quench the reaction at -78 °C by adding a mixture of 20% aqueous HCl, ethanol, and THF.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the residue by silica gel column chromatography to yield the 3,6-dicarbonyl derivative.[11]

logical_relationship cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_reagent Electrophile cluster_product Final Product Chloropyrazine 2-Chloropyrazine Dilithiated 3,6-Dilithiated Pyrazine Chloropyrazine->Dilithiated + LiTMP LiTMP LiTMP LiTMP->Dilithiated Product 3,6-Dicarbonyl-2-chloropyrazine Dilithiated->Product + Methyl Benzoate MeBenzoate Methyl Benzoate MeBenzoate->Product

Chichibabin Reaction

The Chichibabin reaction is a method for the amination of nitrogen-containing heterocycles, such as pyrazine, by reaction with sodium amide (NaNH₂).[12] The reaction proceeds via a nucleophilic substitution of a hydride ion.[12] For pyrazine, this reaction can be used to introduce an amino group onto the ring.

The reaction is typically carried out in an inert solvent like xylene or toluene at elevated temperatures.[13] The progress of the reaction can be monitored by the evolution of hydrogen gas.[12]

signaling_pathway Pyrazine Pyrazine Adduct σ-Adduct (Meisenheimer Complex) Pyrazine->Adduct + NH₂⁻ NaNH2 NaNH₂ NaNH2->Adduct Aminopyrazine 2-Aminopyrazine Adduct->Aminopyrazine - H⁻ H2 H₂ Adduct->H2

Conclusion

The pyrazine ring system exhibits a rich and diverse reactivity profile governed by the presence of two electron-withdrawing nitrogen atoms. While resistant to classical electrophilic aromatic substitution, the ring is susceptible to nucleophilic attack, particularly when substituted with good leaving groups. Reactions at the nitrogen atoms and metallation provide further avenues for functionalization. A thorough understanding of these fundamental principles of reactivity is essential for leveraging the pyrazine scaffold in the design and synthesis of new molecules with desired properties for applications in medicine, agriculture, and materials science.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Aminopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electrophilic and nucleophilic characteristics of 3-aminopyrazine-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the reactivity of this molecule is crucial for its application in the synthesis of novel derivatives with potential therapeutic or functional properties.

Molecular Structure and Reactivity Overview

This compound is a bifunctional molecule featuring a pyrazine ring substituted with an amino group and a carbaldehyde group. The pyrazine ring is an electron-deficient aromatic system, which influences the reactivity of its substituents. The interplay between the electron-donating amino group and the electron-withdrawing carbaldehyde group establishes distinct regions of electrophilicity and nucleophilicity within the molecule.

Identification of Electrophilic and Nucleophilic Sites

A molecular electrostatic potential (MEP) map of a similar compound, methyl-3-amino-2-pyrazine carboxylate, reveals the distribution of electron density, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[1] This allows for a reliable prediction of the reactive sites in this compound.

Nucleophilic Sites

The primary nucleophilic centers in this compound are:

  • The Nitrogen Atom of the Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom of the primary amine makes it a potential nucleophile. However, its nucleophilicity is reported to be significantly low, likely due to the electron-withdrawing nature of the adjacent pyrazine ring and carbaldehyde group.[2] Despite this reduced reactivity, the amino group can participate in reactions with strong electrophiles.

  • The Nitrogen Atoms of the Pyrazine Ring: The nitrogen atoms within the pyrazine ring also possess lone pairs of electrons. However, in an aromatic system, these are generally less available for nucleophilic attack compared to an exocyclic amino group.

Electrophilic Sites

The principal electrophilic centers in this compound are:

  • The Carbonyl Carbon of the Carbaldehyde Group (-CHO): The carbon atom of the carbaldehyde group is double-bonded to an oxygen atom, which is highly electronegative. This polarization creates a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack.

  • The Carbon Atoms of the Pyrazine Ring: The electron-deficient nature of the pyrazine ring makes its carbon atoms susceptible to attack by strong nucleophiles.

Quantitative Data Summary

As specific experimental or computational quantitative data for the electrophilic and nucleophilic sites of this compound were not found in the public domain, the following table summarizes the qualitative understanding of its reactivity.

SiteTypeRelative ReactivitySupporting Evidence
Amino Group NitrogenNucleophilicLowAcylation reactions are possible but require forcing conditions; described as having "significantly low nucleophilicity" in a related compound.[2]
Carbaldehyde Carbonyl CarbonElectrophilicHighSusceptible to nucleophilic attack, as is characteristic of aldehydes, leading to the formation of products like Schiff bases.
Pyrazine Ring CarbonsElectrophilicModerateThe electron-deficient nature of the pyrazine ring suggests susceptibility to nucleophilic aromatic substitution under appropriate conditions.
Pyrazine Ring NitrogensNucleophilicVery LowLone pairs are part of the aromatic system, reducing their availability for reactions.

Experimental Protocols

The following are representative experimental protocols that can be employed to probe the reactivity of the nucleophilic and electrophilic sites of this compound. These are based on established procedures for similar compounds.

Nucleophilic Reactivity: Acylation of the Amino Group

This protocol is adapted from the acylation of methyl 3-aminopyrazine-2-carboxylate.[2]

Objective: To demonstrate the nucleophilic character of the 3-amino group through its reaction with an acylating agent.

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 1 equivalent of this compound in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile (ACN).

  • Add 1.5 to 2.5 equivalents of a non-nucleophilic base, such as pyridine, to the solution and stir for 5 minutes at room temperature.

  • Slowly add 1.2 to 2.2 equivalents of the desired acyl chloride (e.g., benzoyl chloride) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature for 48 hours or heated to reflux (e.g., 70 °C in ACN) for 24 hours to drive the reaction to completion.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography or recrystallization.

Electrophilic Reactivity: Formation of a Schiff Base

This protocol is a general procedure for the synthesis of Schiff bases from an aldehyde and a primary amine.

Objective: To illustrate the electrophilic nature of the carbaldehyde carbon through its condensation reaction with a primary amine.

Procedure:

  • Dissolve 1 equivalent of this compound in a suitable solvent, such as ethanol or methanol.

  • Add 1 to 1.1 equivalents of a primary amine (e.g., aniline or a substituted aniline) to the solution.

  • A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours.

  • The formation of the Schiff base can be monitored by TLC or by the precipitation of the product.

  • The product can be isolated by filtration if it precipitates, or by removal of the solvent followed by purification (e.g., recrystallization).

Visualization of Reactive Sites

The following diagrams illustrate the key concepts discussed in this guide.

Electrophilic_Nucleophilic_Sites cluster_molecule This compound cluster_sites Reactive Sites mol mol Nuc_NH2 Amino Group (N) Nucleophilic mol->Nuc_NH2 Nucleophilic Attack Elec_CHO Carbaldehyde (C) Electrophilic Elec_CHO->mol Electrophilic Center

Caption: Reactive sites in this compound.

Experimental_Workflow cluster_acylation Acylation of Amino Group cluster_schiff_base Schiff Base Formation start_acyl This compound + Acyl Chloride reaction_acyl Base (Pyridine) Solvent (DCM/ACN) Heat (optional) start_acyl->reaction_acyl product_acyl N-acylated Product reaction_acyl->product_acyl start_schiff This compound + Primary Amine reaction_schiff Catalytic Acid Solvent (Ethanol) Heat (optional) start_schiff->reaction_schiff product_schiff Schiff Base reaction_schiff->product_schiff

References

The Expanding Therapeutic Potential of Pyrazine Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, serves as a pivotal scaffold in medicinal chemistry. The unique electronic properties and structural features of the pyrazine ring have led to the development of a vast array of derivatives with a broad spectrum of biological activities. These compounds have garnered significant attention for their potential as therapeutic agents in various disease areas, including oncology, infectious diseases, and inflammatory disorders. This in-depth technical guide provides a comprehensive overview of the prominent biological activities of pyrazine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Anticancer Activity

Pyrazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2][3] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4]

Quantitative Anticancer Activity Data

The anticancer potency of pyrazine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. A selection of reported IC50 values for various pyrazine derivatives against different cancer cell lines is presented in Table 1.

Compound/Derivative ClassCancer Cell LineCancer TypeIC50 (µM)Reference
Pyrazine-tethered pyrimidine derivative 35 DU-145Prostate Cancer5 µg/mL[2]
Imidazo[1,2-a]pyrazine derivative 12b Hep-2Laryngeal Carcinoma11[3]
Imidazo[1,2-a]pyrazine derivative 12b HepG2Liver Cancer13[3]
Imidazo[1,2-a]pyrazine derivative 12b MCF-7Breast Cancer11[3]
Imidazo[1,2-a]pyrazine derivative 12b A375Melanoma11[3]
Ligustrazine–chalcone hybrid 57 MDA-MB-231Breast Cancer1.60[1]
Ligustrazine–chalcone hybrid 60 MDA-MB-231Breast Cancer1.67[1]
Ligustrazine–chalcone hybrid 57 MCF-7Breast Cancer1.41[1]
Ligustrazine–chalcone hybrid 60 MCF-7Breast Cancer1.54[1]
Chalcone–pyrazine derivative 46 BPH-1Benign Prostatic Hyperplasia10.4[1]
Chalcone–pyrazine derivative 46 MCF-7Breast Cancer9.1[1]
Chalcone–pyrazine derivative 48 BEL-7402Liver Cancer10.74[1]
Lignin–pyrazine derivative 215 HeLaCervical Cancer0.88[1]
Lignin–pyrazine derivative 215 A549Lung Cancer3.83[1]
Lignin–pyrazine derivative 215 HepG-2Liver Cancer1.21[1]
Lignin–pyrazine derivative 215 BGC-823Gastric Cancer4.15[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[5][6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Pyrazine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[7]

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 16% SDS, and 2% acetic acid)[8]

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the pyrazine derivative in complete culture medium from the DMSO stock. The final DMSO concentration should be kept constant and low (typically ≤ 0.5%) across all wells. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C.[6] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle shaking or pipetting.[7]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compound Add serial dilutions of Pyrazine Derivative incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 dissolve_formazan Remove medium, add Solubilization Solution (DMSO) incubate3->dissolve_formazan read_absorbance Measure Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate % Viability and determine IC50 read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity

Pyrazine derivatives have demonstrated notable activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][12] This makes them attractive candidates for the development of new antimicrobial agents to combat the growing challenge of antibiotic resistance.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of pyrazine derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[11] Table 2 summarizes the MIC values of selected pyrazine derivatives against various microbial strains.

Compound/Derivative ClassMicrobial StrainTypeMIC (µg/mL)Reference
Pyrazine 2-carboxylic acid derivative P10 Candida albicansFungus3.125[13]
Pyrazine 2-carboxylic acid derivative P4 Candida albicansFungus3.125[13]
Pyrazine 2-carboxylic acid derivative P6 Pseudomonas aeruginosaGram-negative25[13]
Pyrazine 2-carboxylic acid derivative P7 Pseudomonas aeruginosaGram-negative25[13]
Pyrazine 2-carboxylic acid derivative P9 Pseudomonas aeruginosaGram-negative25[13]
Pyrazine 2-carboxylic acid derivative P10 Pseudomonas aeruginosaGram-negative25[13]
3-Amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide 20 Staphylococcus aureusGram-positive31.25 µM[10]
3-Amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide 20 Mycobacterium smegmatisMycobacteria31.25[10]
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide 17 Mycobacterium tuberculosis H37RvMycobacteria12.5[10]
Pyrazoline derivative 22 Enterococcus faecalisGram-positive32[11]
Pyrazoline derivative 24 Enterococcus faecalisGram-positive32[11]
Pyrazoline derivative 5 Staphylococcus aureusGram-positive64[11]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[14][15] It involves challenging a standardized bacterial or fungal inoculum with serial dilutions of the test compound in a liquid growth medium.[16]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)

  • Pyrazine derivative stock solution (in DMSO)

  • Sterile 96-well round-bottom microtiter plates[17]

  • Sterile saline (0.85%) or PBS

  • McFarland turbidity standards (typically 0.5)

  • Multichannel pipette

  • Plate reader (optional, for automated reading)

Procedure:

  • Inoculum Preparation: From an 18-24 hour culture plate, select several isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.[18] Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[17] Prepare a solution of the pyrazine derivative in the first column of wells at twice the desired highest final concentration. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to a designated column (e.g., column 10).[17] Discard the final 100 µL from the last dilution column. This creates a gradient of compound concentrations.

  • Inoculation: Within 15-30 minutes of preparing the final inoculum, add 100 µL of the standardized inoculum to each well (except for the sterility control well), resulting in a final volume of 200 µL and the desired final compound concentrations and inoculum density.[15]

  • Controls:

    • Growth Control: A well containing broth and inoculum but no compound.

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for most bacteria or as appropriate for the specific microorganism.

  • MIC Determination: After incubation, examine the wells for visible turbidity (growth). The MIC is the lowest concentration of the pyrazine derivative at which there is no visible growth. This can be determined visually or with a plate reader.[15]

Broth_Microdilution_Workflow start Start prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum prep_plate Prepare serial dilutions of Pyrazine Derivative in a 96-well plate start->prep_plate inoculate_plate Inoculate plate with microbial suspension prep_inoculum->inoculate_plate prep_plate->inoculate_plate add_controls Include Growth and Sterility Controls inoculate_plate->add_controls incubate Incubate plate (e.g., 37°C for 16-20h) add_controls->incubate read_mic Visually inspect for growth and determine MIC incubate->read_mic end_node End read_mic->end_node

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Pyrazine derivatives have been investigated for their anti-inflammatory properties, often by assessing their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in activated macrophages.[1][19]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of pyrazine derivatives can be evaluated by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. The results are often presented as percent inhibition at a specific concentration or as an IC50 value.

Compound/Derivative ClassAssayCell LineActivityReference
Paeonol-pyrazine derivative 37 NO InhibitionRAW 264.756.32% inhibition at 20 µM[1]
Piperlongumine analogAnticancerHCT116IC50: 3.19–8.90 µM[1]
Pyrazole–pyrimidine derivative 73 NO InhibitionRAW 264.768.82% inhibition at 10 µM[1]
Pyrazole–pyrimidine derivative 74 NO InhibitionRAW 264.763.44% inhibition at 10 µM[1]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the amount of nitrite, a stable and oxidized product of NO, in the culture supernatant of LPS-stimulated macrophages using the Griess reagent.[20] A reduction in nitrite levels in the presence of a test compound indicates inhibition of NO production.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Pyrazine derivative stock solution (in DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well flat-bottom microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/mL and incubate for 24 hours.[20]

  • Compound Treatment: Pre-treat the cells with various concentrations of the pyrazine derivative for a short period (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[20]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.[20]

    • Add 100 µL of Griess reagent (equal parts of Component A and B mixed just before use) to each well containing the supernatant.[20]

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value if a dose-response is observed. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[20]

Kinase Inhibitory Activity

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer.[21][22] Pyrazine derivatives have been extensively developed as potent and selective kinase inhibitors, with several approved drugs and numerous candidates in clinical trials.[23]

Key Signaling Pathways Targeted by Pyrazine Derivatives

Pyrazine-based inhibitors often target key signaling pathways implicated in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and MAPK pathways.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation TSC2 TSC2 Akt->TSC2 Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation mTORC1 mTORC1 TSC2->mTORC1 Inhibition S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Proliferation Cell Growth & Proliferation S6K1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for pyrazine kinase inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

Caption: The MAPK/ERK signaling pathway, another key target in cancer therapy.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNFR / TLR IKK IKK Complex Receptor->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB p50/p65 (NF-κB) NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB DNA DNA NFkB_nuc->DNA Inflammation Inflammatory Gene Expression DNA->Inflammation

Caption: The canonical NF-κB signaling pathway, crucial in inflammation.

Quantitative Kinase Inhibitory Activity Data

The inhibitory activity of pyrazine derivatives against specific kinases is measured by IC50 values determined through in vitro kinase assays.

| Compound/Derivative Class | Kinase Target | IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Imidazo[4,5-b]pyrazine derivative 17 | TRKA | 7.68 |[23] | | Imidazo[4,5-b]pyrazine derivative 18 | TRKA | 0.22 |[23] | | Imidazo[4,5-b]pyrazine derivative 19 | TRKB | 0.23 |[23] | | Imidazo[4,5-b]pyrazine derivative 20 | TRKC | 0.27 |[23] | | Imidazo[4,5-b]pyrazine derivative 21 | TRKC | 0.76 |[23] | | Pyrazolo[3,4-b]pyrazine derivative 78 | HPK1 | < 3 |[23] | | Pyrazolo[3,4-b]pyrazine derivative 79 | HPK1 | < 3 |[23] | | Pyrazolo[3,4-b]pyrazine derivative 80 | HPK1 | < 3 |[23] | | Pyrazolo[3,4-b]pyrazine derivative 81 | HPK1 | < 3 |[23] |

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction.[24] The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP is converted to ATP, which is then used to generate a luminescent signal.[25][26]

Materials:

  • Recombinant kinase of interest

  • Specific kinase substrate (peptide or protein)

  • ATP

  • Pyrazine derivative stock solution (in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well or 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Prepare serial dilutions of the pyrazine inhibitor in the appropriate buffer. The final DMSO concentration should be kept below 1%.

  • Kinase Reaction Setup: In a white, opaque plate, add the following components in a small volume (e.g., 5 µL total for a 384-well plate format):

    • Kinase Assay Buffer

    • Pyrazine inhibitor at various concentrations (or DMSO for control)

    • Recombinant kinase enzyme

  • Pre-incubation: Gently mix and incubate the plate at room temperature for approximately 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Start the reaction by adding the substrate and ATP mixture. The ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).[27]

  • Stop Reaction and Deplete ATP: Equilibrate the plate to room temperature. Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.[25][27]

  • ADP Detection: Add Kinase Detection Reagent (typically twice the initial reaction volume) to each well. This reagent converts the ADP generated in the kinase reaction into ATP and simultaneously catalyzes a luciferase reaction to produce light. Incubate at room temperature for 30-60 minutes.[25]

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The pyrazine scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents. The derivatives discussed in this guide highlight the significant potential of this chemical class in addressing critical unmet needs in cancer, infectious diseases, and inflammatory conditions. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to explore and advance the therapeutic applications of pyrazine-based compounds. Future research will undoubtedly continue to uncover new biological activities and refine the structure-activity relationships of these potent molecules, paving the way for the next generation of pyrazine-containing drugs.

References

The Aminopyrazine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of aminopyrazine compounds, from their early synthetic beginnings to their current status as privileged scaffolds in modern drug discovery. We delve into the key discoveries that ignited interest in this heterocyclic motif, detail the evolution of its synthesis, and provide a comprehensive overview of its diverse biological activities and therapeutic applications. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics based on the aminopyrazine core.

A Serendipitous Discovery and a Rich History

The story of aminopyrazines in medicinal chemistry is a testament to the synergy between the study of natural products and synthetic chemistry. While early reports on the synthesis of simple aminopyrazines date back to the 1940s, a pivotal moment in their history was the discovery of the potent antioxidant properties of coelenteramine, a metabolite of the bioluminescent compound coelenterazine.[1][2] This naturally occurring 2-amino-1,4-pyrazine derivative demonstrated remarkable efficacy in scavenging reactive oxygen and nitrogen species (ROS/RNS), protecting against lipid peroxidation, and mitigating cellular damage from oxidative stress.[1][2] This finding was a crucial catalyst, sparking widespread interest in synthetic aminopyrazine derivatives as a new class of therapeutic agents.[1][2]

Historically, the preparation of the parent 2-aminopyrazine molecule has been a subject of investigation for decades, with early methods often hampered by multiple steps and low yields. A 1946 patent by Winnek and Cole described a method for producing 2-aminopyrazine from 2-chloro- or 2-bromopyrazine by treatment with anhydrous ammonia at elevated temperatures, a significant improvement for commercial-scale production at the time.[3] Prior to this, methods often started from pyrazine-2,3-dicarboxylic acid, which involved a more laborious synthetic sequence.[3] Over the years, numerous synthetic methodologies have been developed, not only for the parent compound but for a vast array of substituted aminopyrazines, solidifying their role as important intermediates in the synthesis of chemotherapeutic agents.[3]

Synthetic Methodologies: Building the Aminopyrazine Core

The versatility of the aminopyrazine scaffold stems from the numerous synthetic routes available for its construction and functionalization. Early work by chemists like Hall and Spoerri laid the groundwork for the preparation and understanding of the properties of aminopyrazines.[4] Modern synthetic chemistry has expanded this toolbox considerably, enabling the efficient construction of complex aminopyrazine-containing molecules.

A common and commercially relevant starting material is 2-aminopyrazine itself.[5] For instance, the antiviral drug Favipiravir (T-705) can be synthesized from 2-aminopyrazine in a multi-step process.[5] A general workflow for such a synthesis is outlined below.

G cluster_synthesis General Synthetic Workflow for Favipiravir from 2-Aminopyrazine A 2-Aminopyrazine B Regioselective Halogenation A->B Step 1 C Further Functionalization (e.g., NBS Bromination) B->C Step 2 D Palladium-Catalyzed Cyanation C->D Step 3 E Sandmeyer-type Reaction D->E Step 4 F Hydrolysis and Fluorination E->F Steps 5-6 G Favipiravir F->G Step 7

Caption: A generalized workflow for the synthesis of Favipiravir.

Key Experimental Protocols

Protocol 2.1.1: Synthesis of 2-Aminopyrazine from 2-Chloropyrazine (Adapted from Winnek and Cole, 1946) [3]

  • Reaction Setup: A mixture of 10 parts of 2-chloropyrazine, 20 parts of anhydrous ammonia, and 25 parts of absolute ethanol is prepared in a pressure vessel (autoclave).

  • Reaction Conditions: The autoclave is sealed and heated to 175°C with shaking for a duration of three hours.

  • Workup and Isolation: After cooling, the excess solvent and reactants are removed under diminished pressure at room temperature.

  • Purification: The resulting crystalline brown residue is dissolved in approximately 100 parts of hot benzene. The solution is filtered to remove any resinous material and then cooled to 5°C.

  • Final Product: The yellow crystals of 2-aminopyrazine that separate are collected by filtration, washed with cold benzene, and dried. The melting point of the purified product is approximately 117-118°C.

Protocol 2.1.2: General Procedure for the Synthesis of N-substituted 3-Aminopyrazine-2-carboxamides [6]

This procedure involves two primary methods, A (via methyl ester) and B (using a coupling agent).

  • Procedure A (Microwave-assisted aminolysis):

    • Esterification: 3-Aminopyrazine-2-carboxylic acid (1 equivalent) is dissolved in methanol. The solution is cooled to 0°C, and concentrated sulfuric acid is added. The reaction mixture is stirred for 48 hours at room temperature. The mixture is then poured into water and neutralized with sodium bicarbonate to a pH of 7. The precipitated methyl 3-aminopyrazine-2-carboxylate is collected by filtration.

    • Aminolysis: The methyl 3-aminopyrazine-2-carboxylate (1 equivalent) and the desired amine (e.g., benzylamine, 1.1 equivalents) are subjected to microwave irradiation at a specified temperature and time to yield the corresponding N-substituted 3-aminopyrazine-2-carboxamide.

  • Procedure B (CDI Coupling):

    • Activation: 3-Aminopyrazine-2-carboxylic acid (1 equivalent) is dissolved in anhydrous dimethyl sulfoxide (DMSO). 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) is added, and the mixture is stirred at room temperature for a specified time to form the activated acid derivative.

    • Amidation: The desired amine (1.1 equivalents) is added to the reaction mixture, which is then stirred at room temperature until the reaction is complete (monitored by TLC). The product is isolated by pouring the reaction mixture into water and collecting the precipitate.

The Broad Spectrum of Biological Activity

The aminopyrazine scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. This has led to the inclusion of several aminopyrazine-containing drugs in the World Health Organization's Model List of Essential Medicines, including amiloride, bortezomib, and pyrazinamide.[5]

Antioxidant and Cytoprotective Properties

As previously mentioned, the discovery of coelenteramine's antioxidant capabilities was a significant turning point.[1][2] Synthetic aminopyrazine derivatives have been shown to be potent inhibitors of lipid peroxidation and efficient quenchers of peroxynitrite.[1][2] They can protect low-density lipoproteins (LDL) from radical-induced damage and shield cellular components like membranes and DNA from various oxidative stressors, including UV irradiation and hydroperoxides.[1][2]

Anticancer Activity: Targeting Key Signaling Pathways

A major area of research for aminopyrazine compounds is in oncology, where they have been developed as potent and selective kinase inhibitors.

3.2.1. FGFR Inhibitors: The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers. Novel 3-aminopyrazine-2-carboxamide derivatives have been designed as potent pan-FGFR inhibitors.[7] These compounds effectively block the activation of FGFR and its downstream signaling pathways, such as the MAPK and AKT pathways, leading to potent antitumor activity in cancer cell lines with FGFR abnormalities.[7]

cluster_downstream Downstream Signaling FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg Aminopyrazine Aminopyrazine Inhibitor Aminopyrazine->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation

Caption: Inhibition of the FGFR signaling pathway by aminopyrazine derivatives.

3.2.2. MK-2 Inhibitors: Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) is a key player in the inflammatory response, regulating the production of pro-inflammatory cytokines like TNFα. Aminopyrazine derivatives have been designed as inhibitors of MK-2, showing activity in suppressing lipopolysaccharide (LPS)-stimulated TNFα production in cellular assays.[8] This makes them promising candidates for the treatment of inflammatory diseases such as rheumatoid arthritis.[8]

Antimicrobial and Antiviral Activity

The pyrazine ring is a core component of pyrazinamide, a first-line drug for the treatment of tuberculosis.[6] This has inspired the synthesis and evaluation of numerous aminopyrazine derivatives for their antimicrobial properties. N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and tested against various mycobacterial, bacterial, and fungal strains.[6] Furthermore, the antiviral drug Favipiravir, which contains a modified aminopyrazine core, highlights the potential of this scaffold in combating viral infections.[5]

Quantitative Analysis of Biological Activity

The development of aminopyrazine-based therapeutics is driven by quantitative structure-activity relationship (SAR) studies. The following tables summarize key quantitative data for representative aminopyrazine derivatives.

Table 1: Inhibitory Activity of Aminopyrazine Derivatives against Kinases

Compound ClassTarget KinaseIC50 (µM)Cell-based AssayReference
3-Amino-pyrazine-2-carboxamidesFGFR1-4Varies (sub-µM to µM)Antiproliferative activity in cancer cell lines (e.g., SNU-16, KMS-11)[7]
Non-thiourea aminopyrazinesMK-2Low µM to sub-µMSuppression of LPS-stimulated TNFα production in THP-1 cells[8]

Table 2: Antimicrobial Activity of N-substituted 3-Aminopyrazine-2-carboxamides

Derivative TypeTarget OrganismMIC (µg/mL)Reference
Benzyl derivativesMycobacterium tuberculosisVaries[6]
Alkyl derivativesVarious bacteria and fungiVaries[6]
Phenyl derivativesMycobacterium kansasiiVaries[6]

Conclusion and Future Outlook

The journey of aminopyrazine compounds from simple heterocyclic molecules to key components of life-saving drugs is a compelling narrative in medicinal chemistry. The initial discovery of their antioxidant properties in a natural product provided the impetus for extensive synthetic exploration. This has culminated in a deep understanding of their structure-activity relationships and their successful application as kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs. The aminopyrazine core is undoubtedly a privileged scaffold that will continue to inspire the design and development of novel therapeutics for the foreseeable future. Its synthetic tractability and proven track record in modulating a diverse range of biological targets ensure its enduring relevance in the quest for new medicines.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-Aminopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the synthesis of 3-Aminopyrazine-2-carbaldehyde, a valuable building block in medicinal chemistry, from its corresponding ester, methyl 3-aminopyrazine-2-carboxylate. The described method utilizes Diisobutylaluminium hydride (DIBAL-H) for a selective, low-temperature reduction of the ester to the aldehyde. This protocol offers a straightforward and efficient procedure with a detailed, step-by-step guide from reaction setup to product isolation, making it suitable for implementation in a standard organic synthesis laboratory.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic compounds, including pteridines and other derivatives with potential therapeutic applications. The selective synthesis of this aldehyde from the more stable methyl ester precursor is a critical transformation. This protocol details a reliable method using Diisobutylaluminium hydride (DIBAL-H), a reducing agent well-suited for the partial reduction of esters to aldehydes at low temperatures, which prevents over-reduction to the corresponding alcohol.[1][2][3][4] The procedure is designed to be robust and reproducible for researchers in drug discovery and development.

Reaction Scheme

The synthesis involves the reduction of the methyl ester functional group of methyl 3-aminopyrazine-2-carboxylate to an aldehyde using DIBAL-H in an anhydrous ethereal solvent at -78 °C.

G cluster_setup 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation setup Dissolve Ester in Anhydrous Et₂O cool Cool to -78 °C setup->cool inert Establish Inert Atmosphere (N₂/Ar) inert->setup add_dibal Dropwise Addition of DIBAL-H (1.05 eq) cool->add_dibal stir Stir at -78 °C for 1.5 hours add_dibal->stir quench Quench with sat. aq. NH₄Cl at -78 °C stir->quench warm Warm to Room Temperature quench->warm filter Filter through Celite® warm->filter wash Wash with Et₂O filter->wash dry Dry Organic Phase (MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate product Crude 3-Aminopyrazine- 2-carbaldehyde concentrate->product

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 3-Aminopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][2] These compounds and their metal complexes are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4] The pyrazine moiety, a key structural feature in various pharmaceuticals, imparts unique electronic and steric properties that can enhance the therapeutic potential of Schiff base derivatives. This document provides a detailed protocol for the synthesis of Schiff bases derived from 3-aminopyrazine-2-carbaldehyde, a critical starting material for novel therapeutic agents.

General Reaction Scheme

The formation of a Schiff base from this compound proceeds via a nucleophilic addition of a primary amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine bond. The reaction is typically catalyzed by a weak acid.

Reaction: this compound + Primary Amine (R-NH₂) → 3-Amino-N-(substituent)pyrazine-2-carboximine + H₂O

Experimental Protocols

This section details a general yet robust protocol for the synthesis of Schiff bases from this compound. The following procedure is based on established methods for analogous heterocyclic Schiff base formations.

Materials and Equipment
  • Reagents:

    • This compound

    • Substituted primary amine (e.g., aniline, benzylamine, etc.)

    • Absolute Ethanol (or Methanol)

    • Glacial Acetic Acid (catalyst)

    • Solvents for recrystallization (e.g., ethanol, methanol)

    • Anhydrous Calcium Chloride (for drying)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Buchner funnel and flask

    • Melting point apparatus

    • Standard laboratory glassware

    • Analytical instruments for characterization (FTIR, NMR, Mass Spectrometer)

Synthesis Procedure
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • Addition of Amine: To this solution, add an equimolar amount of the selected primary amine (1.0 mmol).

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 3-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Purification: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., hot ethanol) to obtain the pure Schiff base.

  • Drying: The purified crystals are dried in a desiccator over anhydrous calcium chloride.

Characterization of Schiff Bases

The synthesized Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity.

  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of a pure compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base can be confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1589-1621 cm⁻¹.[3][5] The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine will also be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the imine bond is confirmed by a characteristic singlet signal for the azomethine proton (-CH=N) in the region of δ 9.1-9.5 ppm.

    • ¹³C NMR: The carbon of the azomethine group will show a characteristic signal in the downfield region of the spectrum.

  • Mass Spectrometry (MS): The molecular weight of the synthesized Schiff base can be confirmed by mass spectrometry, which should show the molecular ion peak [M]⁺.

Data Presentation

The following table summarizes expected characterization data for a representative Schiff base synthesized from a pyrazine derivative, based on literature values for analogous compounds.

CompoundAppearanceYield (%)M.P. (°C)FTIR (ν C=N, cm⁻¹)¹H NMR (δ -CH=N, ppm)
Representative Pyrazine Schiff BaseYellow solid60-90>200~1600~9.5

Note: The exact values will vary depending on the specific primary amine used in the synthesis.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Dissolve 3-Aminopyrazine- 2-carbaldehyde & Amine in Ethanol catalyst Add Glacial Acetic Acid reagents->catalyst 1. reflux Reflux for 3-4 hours catalyst->reflux 2. tlc Monitor by TLC reflux->tlc cool Cool to Room Temperature reflux->cool 3. filter Filter Precipitate cool->filter 4. recrystallize Recrystallize from Ethanol filter->recrystallize 5. dry Dry over CaCl2 recrystallize->dry 6. characterization Characterize by: - Melting Point - FTIR - NMR - Mass Spec dry->characterization 7.

Caption: Workflow for the synthesis and characterization of Schiff bases.

Schiff Base Formation Mechanism

Caption: Mechanism of Schiff base formation.

References

Application Notes and Protocols for the Synthesis of Coelenterazine Utilizing 3-Aminopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of coelenterazine, a key luciferin in bioluminescence research, starting from 3-aminopyrazine-2-carbaldehyde. The outlined multi-step synthesis involves the formation of the crucial intermediate, coelenteramine, followed by cyclization to yield coelenterazine. This document provides comprehensive experimental procedures, data tables for easy comparison of expected yields, and diagrams to visualize the workflow and chemical transformations.

Introduction

Coelenterazine is the light-emitting substrate for a variety of luciferases and photoproteins, including those from Renilla, Gaussia, and Aequorea. Its central role in bioluminescence imaging (BLI) makes it an indispensable tool in biological research and drug development. The synthesis of coelenterazine and its analogs is of significant interest for developing novel reporters with improved brightness, stability, and emission wavelengths. This protocol details a synthetic route to coelenterazine commencing with the readily available starting material, this compound.

Overall Synthetic Strategy

The synthesis of coelenterazine from this compound is a multi-step process. The key intermediate is coelenteramine, which is 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine. The general workflow involves:

  • Chain Extension of the Aldehyde: Conversion of the carbaldehyde group of this compound to a benzyl group to form a 2-amino-3-benzylpyrazine intermediate. A Wittig reaction followed by reduction is a plausible route.

  • Introduction of the p-Hydroxyphenyl Group: Arylation of the pyrazine ring, typically at the 5-position, via a palladium-catalyzed cross-coupling reaction such as a Suzuki or Stille coupling.

  • Formation of the Imidazopyrazinone Core: Condensation of the resulting coelenteramine derivative with a suitable three-carbon unit, such as p-hydroxyphenylpyruvic acid or its equivalent, to form the final coelenterazine product.

Experimental Protocols

Part 1: Synthesis of 2-Amino-3-benzylpyrazine

This initial part of the synthesis focuses on converting the aldehyde functionality of this compound into a benzyl group. A Wittig reaction to form a styryl intermediate, followed by catalytic hydrogenation, is a standard and effective method for this transformation.

Step 1a: Wittig Reaction to form 2-Amino-3-(2-phenylethenyl)pyrazine

  • Reagents:

    • This compound

    • Benzyltriphenylphosphonium chloride

    • Strong base (e.g., n-butyllithium or sodium hydride)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

    • Deuterated chloroform (CDCl₃) for NMR analysis

  • Protocol:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base (1.1 equivalents) to the suspension with vigorous stirring. Allow the reaction to stir for 30 minutes at 0 °C, during which the characteristic orange-red color of the ylide should appear.

    • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-amino-3-(2-phenylethenyl)pyrazine.

Step 1b: Reduction to 2-Amino-3-benzylpyrazine

  • Reagents:

    • 2-Amino-3-(2-phenylethenyl)pyrazine

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas (H₂)

    • Solvent (e.g., Ethanol or Ethyl Acetate)

  • Protocol:

    • Dissolve the 2-amino-3-(2-phenylethenyl)pyrazine from the previous step in ethanol in a hydrogenation flask.

    • Add a catalytic amount of 10% Pd/C.

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain 2-amino-3-benzylpyrazine. This product is often used in the next step without further purification if it is of sufficient purity.

Part 2: Synthesis of Coelenteramine (2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine)

This part involves the introduction of the p-hydroxyphenyl group onto the pyrazine ring via a Suzuki coupling reaction. This requires prior halogenation of the 2-amino-3-benzylpyrazine intermediate.

Step 2a: Bromination of 2-Amino-3-benzylpyrazine

  • Reagents:

    • 2-Amino-3-benzylpyrazine

    • N-Bromosuccinimide (NBS)

    • Solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Protocol:

    • Dissolve 2-amino-3-benzylpyrazine in the chosen solvent in a round-bottom flask.

    • Protect the reaction from light by wrapping the flask in aluminum foil.

    • Add N-bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature.

    • Stir the reaction mixture for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield 2-amino-3-benzyl-5-bromopyrazine.

Step 2b: Suzuki Coupling to form Coelenteramine

  • Reagents:

    • 2-Amino-3-benzyl-5-bromopyrazine

    • 4-Hydroxyphenylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

    • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

    • Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)

  • Protocol:

    • To a degassed solution of 2-amino-3-benzyl-5-bromopyrazine in the chosen solvent system, add 4-hydroxyphenylboronic acid (1.2-1.5 equivalents).

    • Add the base (2-3 equivalents) and the palladium catalyst (0.05-0.1 equivalents).

    • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere for 8-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude coelenteramine by column chromatography or recrystallization.

Part 3: Synthesis of Coelenterazine

The final step is the condensation of coelenteramine with a suitable keto-acid to form the imidazopyrazinone ring system of coelenterazine.

  • Reagents:

    • Coelenteramine (2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine)

    • p-Hydroxyphenylpyruvic acid

    • Solvent (e.g., Dioxane or a high-boiling point alcohol)

    • Acid catalyst (optional, e.g., acetic acid)

  • Protocol:

    • In a round-bottom flask, dissolve coelenteramine and p-hydroxyphenylpyruvic acid (1.5-2 equivalents) in the chosen solvent.

    • Heat the reaction mixture to a high temperature (typically 130-140 °C) for 2-4 hours.

    • The reaction can be monitored by observing the formation of the intensely yellow-colored coelenterazine.

    • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

    • The crude coelenterazine can be purified by column chromatography on silica gel (a gradient of methanol in dichloromethane is often effective) or by preparative HPLC to obtain the final product as an orange-yellow solid.

Data Presentation

The following table summarizes the expected yields for each key step in the synthesis of coelenterazine from this compound. These are representative yields and may vary based on reaction scale and optimization.

StepProductStarting MaterialTypical Yield (%)
1a. Wittig Reaction 2-Amino-3-(2-phenylethenyl)pyrazineThis compound60-80
1b. Reduction 2-Amino-3-benzylpyrazine2-Amino-3-(2-phenylethenyl)pyrazine>95
2a. Bromination 2-Amino-3-benzyl-5-bromopyrazine2-Amino-3-benzylpyrazine70-90
2b. Suzuki Coupling Coelenteramine2-Amino-3-benzyl-5-bromopyrazine50-75
3. Coelenterazine Synthesis CoelenterazineCoelenteramine40-60

Mandatory Visualizations

Synthesis Pathway

Coelenterazine_Synthesis A 3-Aminopyrazine- 2-carbaldehyde B 2-Amino-3-(2-phenylethenyl)pyrazine A->B Wittig Reaction (Benzyltriphenyl- phosphonium chloride, Base) C 2-Amino-3-benzylpyrazine B->C Reduction (H2, Pd/C) D 2-Amino-3-benzyl- 5-bromopyrazine C->D Bromination (NBS) E Coelenteramine D->E Suzuki Coupling (4-Hydroxyphenylboronic acid, Pd catalyst, Base) F Coelenterazine E->F Condensation (p-Hydroxyphenylpyruvic acid, Heat)

Caption: Synthetic pathway from this compound to Coelenterazine.

Experimental Workflow

Experimental_Workflow cluster_part1 Part 1: Benzyl Group Formation cluster_part2 Part 2: Coelenteramine Synthesis cluster_part3 Part 3: Coelenterazine Formation A Wittig Reaction B Purification (Column Chromatography) A->B C Reduction B->C D Catalyst Removal & Concentration C->D E Bromination D->E Intermediate F Purification E->F G Suzuki Coupling F->G H Purification (Column Chromatography) G->H I Condensation Reaction H->I Coelenteramine J Final Purification (HPLC/Chromatography) I->J

Caption: General experimental workflow for the synthesis of Coelenterazine.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Strong bases like n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Palladium catalysts are flammable and should be handled carefully.

  • Organic solvents are flammable and volatile. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: 3-Aminopyrazine-2-carbaldehyde as a Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrazine-2-carbaldehyde is a versatile bifunctional molecule that serves as a valuable precursor in the synthesis of a variety of fused heterocyclic compounds. The presence of an amino group adjacent to a carbaldehyde functionality on the pyrazine ring allows for facile cyclocondensation reactions with a range of reagents to construct bicyclic systems of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic scaffolds, including pteridines and pyrido[2,3-b]pyrazines.

The pyrazine core itself is a key structural motif in numerous biologically active compounds. The fusion of additional rings to this scaffold, facilitated by precursors like this compound, allows for the exploration of a wider chemical space and the development of novel therapeutic agents.

Applications in Heterocyclic Synthesis

The strategic placement of the amino and aldehyde groups in this compound enables its participation in various cyclization reactions. The primary applications involve its reaction with compounds containing active methylene groups or with binucleophiles such as amidines and guanidines.

Synthesis of Pteridines

Pteridines, composed of fused pyrazine and pyrimidine rings, are a class of heterocyclic compounds with significant biological roles, acting as enzymatic cofactors and signaling molecules.[1] Synthetic pteridine derivatives are explored for their therapeutic potential in areas such as cancer and inflammatory diseases. This compound is a key starting material for the construction of the pteridine nucleus. The general approach involves the condensation of the aldehyde with a compound containing a reactive amino and amino-like functionality, such as guanidine, to form the fused pyrimidine ring.

Synthesis of Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines are another important class of N-heterocycles with a range of reported biological activities. The synthesis of these compounds can be achieved through the condensation of this compound with compounds possessing an active methylene group adjacent to a nitrile or other electron-withdrawing group. This reaction typically proceeds via a Knoevenagel-type condensation followed by an intramolecular cyclization.

Experimental Protocols

While detailed experimental protocols starting directly from this compound are not abundantly available in the reviewed literature, the following protocols for closely related derivatives of 3-aminopyrazine illustrate the key synthetic transformations that are analogous to the expected reactivity of the aldehyde. The principles of these reactions can be adapted for this compound.

Protocol 1: Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides (Analogous Precursor Reactivity)

This protocol details the synthesis of carboxamides from 3-aminopyrazine-2-carboxylic acid, showcasing the reactivity of the amino group and the functionalization at the 2-position, which is relevant to the cyclization reactions of the corresponding aldehyde.[1]

Reaction Scheme:

Caption: Synthetic routes from this compound.

G start Start: 3-Aminopyrazine-2-carboxylic Acid in DMSO add_cdi Add CDI Stir at RT for 2h start->add_cdi add_amine Add Substituted Amine add_cdi->add_amine microwave Microwave Irradiation 120 °C, 30 min, 100 W add_amine->microwave precipitation Pour into Cold Water microwave->precipitation filtration Filter and Wash with Water precipitation->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization product Final Product: N-Substituted 3-Aminopyrazine- 2-carboxamide recrystallization->product

Caption: Workflow for N-substituted 3-aminopyrazine-2-carboxamide synthesis.

Conclusion

This compound is a promising and reactive precursor for the synthesis of diverse heterocyclic systems, particularly pteridines and pyrido[2,3-b]pyrazines. While detailed, published protocols directly utilizing this aldehyde are limited, the established reactivity of related 3-aminopyrazine derivatives provides a strong foundation for developing robust synthetic methods. The protocols and reaction pathways outlined in these application notes serve as a guide for researchers and drug development professionals to explore the synthetic potential of this valuable building block in the creation of novel and biologically active molecules. Further investigation into the direct application of this compound in multicomponent and cyclocondensation reactions is warranted to fully exploit its synthetic utility.

References

Synthesis of Novel FGFR Inhibitors Using Pyrazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel Fibroblast Growth Factor Receptor (FGFR) inhibitors based on pyrazine derivatives. The information is compiled from recent scientific literature and is intended to guide researchers in the development of new therapeutic agents targeting FGFR-driven cancers.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1] Aberrant FGFR signaling, due to gene amplification, mutations, or fusions, is a key driver in various cancers, making FGFRs attractive targets for therapeutic intervention. Pyrazine derivatives have emerged as a promising scaffold for the development of potent and selective FGFR inhibitors. This document outlines the synthesis of two such classes of compounds: 5H-pyrrolo[2,3-b]pyrazine and 3-amino-pyrazine-2-carboxamide derivatives, and details the experimental protocols for their biological evaluation.

Data Presentation

The following tables summarize the in vitro activity of representative pyrazine-based FGFR inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of 5H-pyrrolo[2,3-b]pyrazine Derivatives [1]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
13 0.6---
29 3.0---

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity. '-' indicates data not available.

Table 2: In Vitro Activity of 3-amino-pyrazine-2-carboxamide Derivative 18i [2]

AssayIC50 (nM)
FGFR1 Kinase Assay-
FGFR2 Kinase Assay150
FGFR3 Kinase Assay-
FGFR4 Kinase Assay-
SNU-16 Cell Proliferation1880
KMS-11 Cell Proliferation3020

'-' indicates data not available.

Experimental Protocols

I. Chemical Synthesis

Protocol 1: General Procedure for the Synthesis of 5H-pyrrolo[2,3-b]pyrazine Derivatives (e.g., Compound 13) [1]

This protocol describes a multi-step synthesis involving a Suzuki coupling reaction.

Materials:

  • 3-bromo-5H-pyrrolo[2,3-b]pyrazine

  • 1H-imidazole-4-sulfonyl chloride

  • 1-fluoro-2-iodoethane

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Sodium hydride (NaH)

  • Potassium carbonate (K2CO3)

  • Palladium(II) bis(triphenylphosphine) dichloride (Pd(dppf)Cl2)

  • Dimethylformamide (DMF)

  • 1,4-dioxane

  • Water

  • Dichloromethane

  • Ethyl acetate

Procedure:

  • Synthesis of 5-((1H-imidazol-4-yl)sulfonyl)-3-bromo-5H-pyrrolo[2,3-b]pyrazine (42):

    • Suspend NaH (1.1 eq) in dry DMF.

    • Slowly add 3-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) at 0 °C and stir for 30 minutes.

    • Add 1H-imidazole-4-sulfonyl chloride (1.0 eq) and stir at room temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction with water and extract with dichloromethane.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography.

  • Synthesis of 3-bromo-5-((1-(2-fluoroethyl)-1H-imidazol-4-yl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine (43):

    • Suspend NaH (1.2 eq) in dry DMF.

    • Add compound 42 (1.0 eq) and stir at room temperature for 30 minutes.

    • Add 1-fluoro-2-iodoethane (1.2 eq) and stir at 80 °C for 4 hours.

    • Add water and extract with dichloromethane.

    • Dry, concentrate, and purify the product by flash chromatography.

  • Synthesis of 5-((1-(2-fluoroethyl)-1H-imidazol-4-yl)sulfonyl)-3-(1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine (13):

    • To a solution of compound 43 (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), K2CO3 (3.0 eq), and Pd(dppf)Cl2 (0.05 eq).

    • Stir the mixture at 80 °C under an argon atmosphere for 4 hours.

    • Evaporate the solvent and purify the residue by flash chromatography to yield compound 13 .

Protocol 2: General Procedure for the Synthesis of 3-amino-pyrazine-2-carboxamide Derivatives (e.g., Compound 18i) [2]

This protocol involves a Suzuki coupling and subsequent amide bond formation.

Materials:

  • 3-amino-6-bromopyrazine-2-carboxylic acid

  • 3,5-dimethoxyaniline

  • (4-(methylsulfonyl)phenyl)boronic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Pd(dppf)Cl2

  • Sodium carbonate (Na2CO3)

  • DMF

  • 1,4-dioxane

  • Water

Procedure:

  • Amide Coupling:

    • To a solution of 3-amino-6-bromopyrazine-2-carboxylic acid (1.0 eq) in DMF, add 3,5-dimethoxyaniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

    • Stir the mixture at room temperature overnight.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography.

  • Suzuki Coupling:

    • To a solution of the amide from the previous step (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add (4-(methylsulfonyl)phenyl)boronic acid (1.2 eq), Na2CO3 (2.0 eq), and Pd(dppf)Cl2 (0.1 eq).

    • Heat the mixture at 100 °C for 6-9 hours.

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer, dry, and purify by column chromatography to obtain the final product.

II. Biological Evaluation

Protocol 3: In Vitro FGFR Kinase Assay (ADP-Glo™ Kinase Assay) [3][4]

This protocol measures the amount of ADP produced in a kinase reaction as a measure of kinase activity.

Materials:

  • Recombinant human FGFR enzyme

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[3]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Buffer.

    • Prepare a 2X solution of the test compound in Kinase Buffer (with the same final DMSO concentration in all wells).

    • In a 384-well plate, add 2.5 µL of the 2X test compound solution.

    • Add 2.5 µL of 2X ATP solution to initiate the reaction. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell Proliferation Assay (CCK-8 Assay)

This protocol assesses the effect of the inhibitors on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line with known FGFR alterations (e.g., SNU-16, KMS-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Add 100 µL of the compound dilutions to the respective wells (final volume 200 µL). Ensure the final DMSO concentration is below 0.5%.

    • Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for 72 hours.

  • Cell Viability Measurement:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37 °C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting to a sigmoidal dose-response curve.

Protocol 5: In Vivo Xenograft Tumor Model [5]

This protocol describes the evaluation of inhibitor efficacy in a mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line with FGFR alterations

  • Matrigel

  • Test compound

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose and 0.2% Tween-80 in water)[5]

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10^6 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.

  • Treatment:

    • When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle orally (gavage) or via intraperitoneal injection daily.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Tumor Measurement:

    • Measure the tumor dimensions with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Endpoint and Analysis:

    • At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

    • Weigh the tumors and perform further analysis (e.g., Western blot, immunohistochemistry) as required.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Mandatory Visualization

FGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway cluster_PLCG PLCγ Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 Dimerization & Autophosphorylation FGFR->P1 Activates FRS2 FRS2 P1->FRS2 Phosphorylates PLCG PLCγ P1->PLCG Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K Recruits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Cell_Response Inhibitor Pyrazine-based FGFR Inhibitor Inhibitor->P1 Inhibits

Caption: FGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow Synthesis Synthesis of Pyrazine Derivatives Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Assay Purification->Kinase_Assay Cell_Assay Cell Proliferation Assay Kinase_Assay->Cell_Assay In_Vivo In Vivo Xenograft Model Cell_Assay->In_Vivo Data_Analysis Data Analysis & Lead Optimization In_Vivo->Data_Analysis Data_Analysis->Synthesis Iterative Improvement

Caption: General Workflow for FGFR Inhibitor Development.

References

Application of 3-Aminopyrazine-2-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrazine-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry. Its derivatives, particularly 3-aminopyrazine-2-carboxamides, have garnered significant attention due to their diverse pharmacological activities. The pyrazine core is a key structural motif in numerous biologically active molecules, and the presence of the amino and carboxamide functionalities allows for a wide range of structural modifications to optimize potency, selectivity, and pharmacokinetic properties. This document provides an overview of the applications of this compound derivatives, along with detailed protocols for their synthesis and biological evaluation.

Application Notes

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of 3-aminopyrazine-2-carboxamides and other related heterocyclic compounds. These derivatives have shown significant potential in several therapeutic areas:

  • Antimicrobial Agents: Derivatives of 3-aminopyrazine-2-carboxamide have demonstrated broad-spectrum antimicrobial activity. They have been investigated for their efficacy against various strains of mycobacteria, bacteria, and fungi.[1][2][3] Notably, some compounds have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][3] The mechanism of action is thought to be related to that of pyrazinamide, a first-line antitubercular drug, which is converted to its active form, pyrazinoic acid, within the mycobacteria.[1]

  • Anticancer Agents: The 3-aminopyrazine-2-carboxamide scaffold has been successfully employed in the development of potent anticancer agents. A notable application is in the design of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[4] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. Aberrant FGFR signaling is implicated in various cancers, making them an attractive target for cancer therapy.[4] Derivatives of 3-aminopyrazine-2-carboxamide have been shown to inhibit FGFRs and exhibit antiproliferative activity in cancer cell lines.[4]

  • Kinase Inhibitors: Beyond FGFR, the aminopyrazine core is a well-established scaffold for the development of inhibitors targeting various kinases. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The versatility of the 3-aminopyrazine-2-carboxamide structure allows for its adaptation to target the ATP-binding site of different kinases.

Quantitative Data

The following tables summarize the biological activity of various derivatives synthesized from this compound precursors.

Table 1: Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives against M. tuberculosis H37Rv [1][3]

Compound IDSubstituent (R)MIC (µg/mL)MIC (µM)
17 2,4-dimethoxyphenyl12.546
10 n-hexyl> 50> 227
16 4-chlorophenyl2596
20 4-trifluoromethylphenyl2585

Table 2: Anticancer Activity of 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide Derivatives (FGFR Inhibitors) [4]

Compound IDFGFR IsoformIC50 (µM)
18i FGFR10.13
FGFR20.08
FGFR30.04
FGFR40.03

Experimental Protocols

This section provides detailed protocols for the synthesis of bioactive 3-aminopyrazine-2-carboxamide derivatives, starting from this compound.

Protocol 1: Oxidation of this compound to 3-Aminopyrazine-2-carboxylic Acid

This protocol describes a general method for the oxidation of an aldehyde to a carboxylic acid, which can be adapted for this compound.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as aqueous ethanol.

  • Prepare a solution of potassium permanganate (KMnO₄) (approximately 2 equivalents) in water.

  • Slowly add the KMnO₄ solution to the aldehyde solution at room temperature with vigorous stirring. The reaction is exothermic, and the temperature should be monitored.

  • After the addition is complete, continue stirring the mixture at room temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Filter the reaction mixture to remove the MnO₂ precipitate.

  • Acidify the filtrate with hydrochloric acid (HCl) to a pH of approximately 3-4.

  • The desired product, 3-aminopyrazine-2-carboxylic acid, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).

Protocol 2: Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

This protocol outlines two common procedures for the amidation of 3-aminopyrazine-2-carboxylic acid.

Procedure A: Two-Step Esterification and Aminolysis [1]

Step 1: Esterification

  • Suspend 3-aminopyrazine-2-carboxylic acid (1 equivalent) in methanol.

  • Cool the suspension to 0 °C and slowly add concentrated sulfuric acid (H₂SO₄) (catalytic amount).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Pour the reaction mixture into water and neutralize with sodium bicarbonate (NaHCO₃) to a pH of 7.

  • Collect the precipitated methyl 3-aminopyrazine-2-carboxylate by filtration.

Step 2: Aminolysis

  • To a microwave vial, add methyl 3-aminopyrazine-2-carboxylate (1 equivalent), the desired amine (1.5 equivalents), and ammonium chloride (NH₄Cl) (catalytic amount) in methanol.

  • Heat the mixture in a microwave reactor at 130 °C for 40 minutes (90 W).

  • After cooling, purify the product by chromatography.

Procedure B: Direct Amidation using a Coupling Agent [1]

  • Dissolve 3-aminopyrazine-2-carboxylic acid (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO).

  • Add 1,1'-carbonyldiimidazole (CDI) (1.3 equivalents) and stir the mixture until CO₂ evolution ceases (5-10 minutes).

  • Add the appropriate amine (1.5 equivalents) to the reaction mixture.

  • Heat the reaction in a microwave reactor at 120 °C for 30 minutes (100 W).

  • After cooling, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization.

Visualizations

The following diagrams illustrate the synthetic workflow and a key signaling pathway.

G reactant reactant intermediate intermediate product product A This compound B 3-Aminopyrazine-2-carboxylic Acid A->B Oxidation (e.g., KMnO4) C N-Substituted 3-Aminopyrazine-2-carboxamides B->C Amidation (Procedure A or B)

Caption: Synthetic workflow from this compound.

G receptor receptor inhibitor inhibitor pathway pathway response response FGF FGF FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Inhibitor 3-Aminopyrazine-2- carboxamide Derivative Inhibitor->FGFR Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Inhibition of the FGFR signaling pathway.

References

Application Notes and Protocols for Aminopyrazine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and application of aminopyrazine-based fluorescent probes for the detection of various biological analytes. The protocols outlined below are intended to serve as a foundation for researchers to develop and implement these powerful tools in their own laboratories.

Introduction to Aminopyrazine-Based Fluorescent Probes

Aminopyrazine derivatives are emerging as a versatile class of fluorophores for the development of fluorescent probes. Their inherent photophysical properties, including tunable emission wavelengths and sensitivity to the local environment, make them attractive scaffolds for designing sensors for a wide range of biological targets. The electron-deficient nature of the pyrazine ring, coupled with the electron-donating amino group, creates a push-pull system that can be modulated by analyte binding, leading to changes in fluorescence output. These probes offer potential applications in high-throughput screening, cellular imaging, and diagnostics.

General Synthesis of Aminopyrazine-Based Fluorescent Probes

The synthesis of aminopyrazine-based fluorescent probes typically involves a multi-step process, starting with the construction of the core aminopyrazine scaffold followed by the introduction of a recognition moiety for the target analyte and often a linker to connect the two. A general synthetic workflow is outlined below.

General Synthetic Workflow for Aminopyrazine Probes start Starting Materials (e.g., diaminomaleonitrile) step1 Pyrazine Ring Formation start->step1 step2 Functionalization of Aminopyrazine Core step1->step2 step3 Introduction of Recognition Moiety step2->step3 step4 Optional: Linker Conjugation step3->step4 final_product Aminopyrazine-Based Fluorescent Probe step4->final_product

Caption: General synthetic workflow for aminopyrazine probes.

Protocol 2.1: Synthesis of a Generic Aminopyrazine Core

This protocol describes a representative synthesis of a functionalized aminopyrazine core that can be further modified to create specific fluorescent probes.

Materials:

  • Diaminomaleonitrile

  • Appropriate dicarbonyl compound (e.g., glyoxal, diacetyl)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (if required)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolve diaminomaleonitrile and the dicarbonyl compound in the chosen solvent in a round-bottom flask.

  • Add the catalyst, if necessary.

  • Reflux the reaction mixture for the appropriate time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired aminopyrazine core.

  • Characterize the purified compound using standard analytical techniques such as NMR, mass spectrometry, and IR spectroscopy.

Photophysical Properties of Aminopyrazine-Based Probes

The photophysical properties of aminopyrazine-based probes are crucial for their performance as fluorescent sensors. Key parameters include the absorption and emission maxima (λ_abs and λ_em), Stokes shift, and fluorescence quantum yield (Φ_F). These properties are influenced by the specific substituents on the aminopyrazine core and the solvent environment. While specific data for a wide range of aminopyrazine probes is still emerging, data from structurally similar aminopyridine derivatives can provide valuable insights.

Table 1: Photophysical Properties of Representative Aminopyridine Derivatives

Compoundλ_abs (nm)λ_ex (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)Reference
Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate270390480900.34[1]
Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate270390485950.31[1]
Diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate270390485950.32[1]
Diethyl 2-(cyclohexylamino)-6-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)pyridine-3,4-dicarboxylate280390480900.45[1]
Diethyl 2-(tert-butylamino)-6-octylpyridine-3,4-dicarboxylate2583454551100.02[1]

Note: This table presents data for aminopyridine derivatives as a reference. The photophysical properties of aminopyrazine-based probes will vary depending on their specific chemical structures.

Applications in Detecting Biological Analytes

Aminopyrazine-based fluorescent probes can be designed to detect a variety of biologically important analytes, including enzymes, metal ions, reactive oxygen species (ROS), and changes in pH. The general principle involves a recognition event between the probe and the analyte, which triggers a change in the probe's fluorescence properties.

General Mechanism of Analyte Detection Probe Aminopyrazine Probe (Low Fluorescence) Probe_Analyte Probe-Analyte Complex (High Fluorescence) Probe->Probe_Analyte + Analyte Analyte Target Analyte Probe_Analyte->Probe - Analyte (Reversible) Live Cell Imaging Workflow cell_culture Cell Culture probe_loading Probe Loading cell_culture->probe_loading incubation Incubation probe_loading->incubation washing Washing (Optional) incubation->washing imaging Fluorescence Microscopy washing->imaging analysis Image Analysis imaging->analysis Hypothetical Kinase Signaling Pathway Investigation stimulus External Stimulus (e.g., Growth Factor) receptor Receptor Activation stimulus->receptor kinase_A Kinase A (Target of Probe) receptor->kinase_A substrate Substrate Phosphorylation kinase_A->substrate response Cellular Response substrate->response probe Aminopyrazine Kinase Probe probe->kinase_A Measures Activity

References

Application Notes and Protocols for Condensation Reactions of 3-Aminopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for condensation reactions involving 3-aminopyrazine-2-carbaldehyde. This versatile building block is a key precursor in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The protocols detailed below focus on the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, with various active methylene compounds.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the construction of fused heterocyclic systems such as pteridines and pyrazino[2,3-b]pyridines. The presence of both an amino and an aldehyde group on the pyrazine ring allows for a diverse range of chemical transformations. Condensation reactions, especially with active methylene compounds, provide a straightforward route to novel vinylidene and other functionally rich derivatives. These products are of considerable interest due to the established biological activities of the aminopyrazine scaffold, which include antimicrobial, antifungal, and anticancer properties.[1][2][3][4]

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction. This process is typically catalyzed by a weak base and is a highly efficient method for forming carbon-carbon double bonds.[5] The resulting α,β-unsaturated systems are valuable precursors for further synthetic manipulations and often exhibit interesting biological activities themselves.

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves the oxidation of the corresponding alcohol, 3-aminopyrazine-2-methanol.

Protocol 1: Oxidation of 3-Aminopyrazine-2-methanol

This protocol describes the oxidation of 3-aminopyrazine-2-methanol to this compound using manganese dioxide (MnO₂), a mild and selective oxidizing agent for allylic and benzylic-type alcohols.

Materials:

  • 3-Aminopyrazine-2-methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Celite® or a similar filter aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-aminopyrazine-2-methanol (1.0 equivalent) in anhydrous dichloromethane (DCM). The concentration should be approximately 0.1 M.

  • To the stirred solution, add activated manganese dioxide (5-10 equivalents). The exact amount may need to be optimized depending on the activity of the MnO₂.

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours. Gentle heating to reflux may be applied to accelerate the reaction if necessary.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.

  • Combine the filtrate and washings and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aldehyde.

Knoevenagel Condensation Reactions

The following protocols detail the Knoevenagel condensation of this compound with three common active methylene compounds: malononitrile, ethyl cyanoacetate, and diethyl malonate.

Protocol 2: Condensation with Malononitrile

This reaction yields 2-((3-aminopyrazin-2-yl)methylene)malononitrile, a compound with potential applications in the synthesis of novel heterocyclic scaffolds.

Materials:

  • This compound

  • Malononitrile

  • Ethanol or Isopropanol

  • Piperidine or Triethylamine (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol or isopropanol.

  • Add malononitrile (1.0-1.2 equivalents) to the solution.

  • Add a catalytic amount of piperidine or triethylamine (e.g., 2-3 drops) to the reaction mixture.

  • Stir the mixture at room temperature or gently heat to reflux for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion of the reaction (as indicated by the disappearance of the aldehyde spot on TLC), cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure 2-((3-aminopyrazin-2-yl)methylene)malononitrile.

Protocol 3: Condensation with Ethyl Cyanoacetate

This protocol produces ethyl 2-cyano-3-(3-aminopyrazin-2-yl)acrylate, a versatile intermediate for further chemical transformations.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Ethanol

  • Piperidine (catalytic amount)

  • Round-bottom flask with Dean-Stark trap (optional)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Combine this compound (1.0 equivalent), ethyl cyanoacetate (1.1 equivalents), and a catalytic amount of piperidine in ethanol in a round-bottom flask.

  • For reactions where water removal is beneficial, a Dean-Stark trap can be fitted.

  • Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

Protocol 4: Condensation with Diethyl Malonate

This reaction yields diethyl 2-((3-aminopyrazin-2-yl)methylene)malonate, another useful building block for organic synthesis.

Materials:

  • This compound

  • Diethyl malonate

  • Toluene or Benzene

  • Piperidine (catalytic amount)

  • Acetic acid (catalytic amount, optional co-catalyst)

  • Round-bottom flask with a Dean-Stark trap

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (1.0 equivalent), diethyl malonate (1.5 equivalents), a catalytic amount of piperidine, and optionally a catalytic amount of acetic acid in toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.

  • Continue heating until no more water is collected (typically 8-16 hours). Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with dilute hydrochloric acid (to remove piperidine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation of this compound. Please note that yields are highly dependent on the specific reaction conditions and purity of the starting materials.

Active Methylene CompoundCatalystSolventReaction Time (h)Typical Yield (%)
MalononitrilePiperidineEthanol1 - 485 - 95
Ethyl CyanoacetatePiperidineEthanol4 - 870 - 85
Diethyl MalonatePiperidine/Acetic AcidToluene8 - 1660 - 75

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis of Starting Material cluster_condensation Knoevenagel Condensation cluster_purification Purification and Analysis 3-Aminopyrazine-2-methanol 3-Aminopyrazine-2-methanol Oxidation (MnO2, DCM) Oxidation (MnO2, DCM) 3-Aminopyrazine-2-methanol->Oxidation (MnO2, DCM) This compound This compound Oxidation (MnO2, DCM)->this compound Condensation_Reaction Condensation (Base Catalyst, Solvent) This compound->Condensation_Reaction Active_Methylene_Compound Active Methylene (Malononitrile, Ethyl Cyanoacetate, or Diethyl Malonate) Active_Methylene_Compound->Condensation_Reaction Crude_Product Crude Product Condensation_Reaction->Crude_Product Purification Purification (Filtration/Recrystallization/ Column Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization Final_Compound Final Compound Characterization->Final_Compound

Caption: General experimental workflow for the synthesis and condensation of this compound.

Logical Relationship of Knoevenagel Condensation

Knoevenagel_Mechanism Aldehyde This compound NucleophilicAttack Nucleophilic Attack Aldehyde->NucleophilicAttack ActiveMethylene Active Methylene Compound (Z-CH2-Z') Base Base Catalyst (e.g., Piperidine) ActiveMethylene->Base Deprotonation Enolate Enolate Intermediate (Z-CH--Z') Base->Enolate Enolate->NucleophilicAttack Alkoxide Alkoxide Intermediate NucleophilicAttack->Alkoxide Protonation Protonation Alkoxide->Protonation Alcohol β-Hydroxy Adduct Protonation->Alcohol Dehydration Dehydration (-H2O) Alcohol->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Simplified mechanism of the Knoevenagel condensation reaction.

Applications in Drug Development

Derivatives of 3-aminopyrazine have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2][3] The products of the Knoevenagel condensation of this compound are expected to share this potential.

  • Antimicrobial Agents: The pyrazine ring is a core component of several antimicrobial drugs. The introduction of various substituents via the condensation reaction allows for the fine-tuning of activity against a range of bacterial and fungal pathogens.[1][2][3]

  • Anticancer Agents: Many nitrogen-containing heterocyclic compounds exhibit anticancer properties. The synthesized pyrazinylidene derivatives can be screened for their cytotoxic activity against various cancer cell lines. The α,β-unsaturated system in the products can act as a Michael acceptor, a feature often found in anticancer compounds.[4][6]

  • Enzyme Inhibitors: The planar and functionalized nature of these molecules makes them potential candidates for enzyme inhibitors. The specific substituents introduced can be designed to interact with the active sites of target enzymes.

These application notes provide a solid foundation for the synthesis and exploration of novel compounds derived from this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific research goals.

References

Application Notes and Protocols for the Characterization of 3-Aminopyrazine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key analytical techniques and detailed protocols for the structural elucidation and characterization of 3-Aminopyrazine-2-carbaldehyde and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.

Introduction

This compound and its derivatives are a class of heterocyclic compounds that serve as important scaffolds in drug discovery. Their biological activity is intrinsically linked to their molecular structure. Therefore, accurate and thorough characterization using a suite of analytical techniques is paramount for structure-activity relationship (SAR) studies, quality control, and regulatory submissions. This application note details the most common and effective analytical methods for this purpose.

Key Analytical Techniques

A multi-technique approach is essential for the unambiguous characterization of this compound derivatives. The primary methods employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Techniques like Electrospray Ionization (ESI) are common.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.

  • Elemental Analysis: Determines the elemental composition (C, H, N, etc.) of the compound, which is crucial for confirming the molecular formula.

  • Melting Point (M.P.) Determination: A physical property used to assess the purity of a solid compound.

  • Chromatography: Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to assess purity and for purification.[1][2][3]

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline compound.[4]

Data Presentation

The following tables summarize typical quantitative data obtained for derivatives of the closely related 3-aminopyrazine-2-carboxamide, which are indicative of the data expected for this compound derivatives.

Table 1: Spectroscopic and Physical Data for Selected 3-Aminopyrazine-2-carboxamide Derivatives

CompoundMolecular FormulaM.P. (°C)¹H NMR (δ, ppm in DMSO-d₆)¹³C NMR (δ, ppm in DMSO-d₆)IR (cm⁻¹)MS (m/z)Elemental Analysis (Calculated/Found %)
3-Amino-N-benzylpyrazine-2-carboxamideC₁₂H₁₂N₄O118.7–120.29.26 (t, 1H), 8.21 (d, 1H), 7.82 (d, 1H), 7.53 (bs, 2H), 7.33–7.20 (m, 5H), 4.45 (d, 2H)166.11, 155.36, 146.98, 139.64, 131.08, 128.41, 127.47, 126.90, 125.88, 42.293401, 3368, 3287, 1645[M+H]⁺ 229.26C: 63.15/62.68, H: 5.30/5.67, N: 24.55/24.31[1]
3-Amino-N-(2-methylbenzyl)pyrazine-2-carboxamideC₁₃H₁₄N₄O148.3–150.59.03 (bs, 1H), 8.24 (s, 1H), 8.19 (bs, 1H), 7.79 (s, 1H), 7.70 (bs, 1H), 7.27–7.06 (m, 4H), 4.60 (d, 2H), 2.30 (s, 3H)169.0, 154.4, 146.4, 137.2, 135.9, 130.3, 130.2, 127.5, 127.2, 126.7, 126.1, 41.8, 18.83435, 3201, 2925, 1665[M+H]⁺ 243.28C: 64.45/64.28, H: 5.82/6.07, N: 23.13/22.90[5]
3-Amino-N-phenylpyrazine-2-carboxamideC₁₁H₁₀N₄O-9.81 (bs, 1H), 8.21 (d, 1H), 7.87 (d, 1H), 7.71 (dd, 2H), 7.30-7.37 (m, 2H), 7.17-7.15 (m, 1H)119.8, 124.4, 129.1, 137.4-[M+H]⁺ 215.0922-

Experimental Protocols

The following are detailed protocols for the key analytical techniques used to characterize this compound derivatives.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be one in which the compound is fully soluble.[1]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, and relaxation delay.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Typically, a sufficient signal-to-noise ratio is achieved with 16-64 scans.

    • Acquire the ¹³C NMR spectrum. This usually requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to elucidate the structure.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[1]

Protocol for Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2]

  • Instrument Setup:

    • Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Time-of-Flight (TOF).

    • Calibrate the instrument using a known standard to ensure mass accuracy.

    • Set the parameters for the ionization source (e.g., capillary voltage, nebulizer gas flow) and the mass analyzer.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it through an HPLC system (LC-MS).

    • Acquire the mass spectrum in the desired mass range.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information.

    • Compare the observed mass with the calculated mass for the proposed structure.

Protocol for Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.[1]

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Data Acquisition:

    • Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The software will automatically ratio the sample spectrum to the background spectrum.

    • Identify the characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretch, C=O stretch, C=N stretch).[1]

Protocol for Elemental Analysis
  • Sample Preparation: The sample must be pure and thoroughly dried to remove any residual solvents.

  • Instrumentation: Use a CHNS elemental analyzer.

  • Procedure:

    • A precisely weighed amount of the sample is combusted in a high-temperature furnace.

    • The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

  • Data Analysis: The instrument software calculates the percentage of each element in the sample. Compare the experimental percentages with the theoretical values calculated from the proposed molecular formula.[1][5]

Protocol for Melting Point Determination
  • Sample Preparation: Ensure the sample is a fine, dry powder.

  • Procedure:

    • Load a small amount of the sample into a capillary tube.

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample slowly (1-2 °C per minute) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample.

  • Analysis: A sharp melting point range (typically < 2 °C) is indicative of a pure compound.[1]

Visualizations

The following diagrams illustrate the general workflow for the characterization of this compound derivatives and a logical relationship of the analytical techniques.

experimental_workflow start Synthesis of Derivative purification Purification (e.g., Chromatography, Recrystallization) start->purification prelim_char Preliminary Characterization purification->prelim_char struct_elucid Structural Elucidation purification->struct_elucid tlc TLC prelim_char->tlc mp Melting Point prelim_char->mp nmr NMR Spectroscopy (¹H, ¹³C) struct_elucid->nmr ms Mass Spectrometry struct_elucid->ms ir IR Spectroscopy struct_elucid->ir confirm_purity Confirmation of Purity & Identity struct_elucid->confirm_purity ea Elemental Analysis confirm_purity->ea hplc HPLC confirm_purity->hplc final_report Final Characterization Report confirm_purity->final_report

Caption: Experimental workflow for the characterization of this compound derivatives.

logical_relationship cluster_structure Structural Information cluster_composition_purity Composition & Purity node_primary node_primary node_secondary node_secondary node_tertiary node_tertiary nmr NMR ¹H, ¹³C Connectivity, Chemical Environment unambiguous_id Unambiguous Compound Characterization nmr->unambiguous_id ms Mass Spec. Molecular Weight, Fragmentation ms->unambiguous_id ir IR Spec. Functional Groups ir->unambiguous_id ea Elemental Analysis Elemental Composition ea->unambiguous_id mp Melting Point Purity mp->unambiguous_id chrom Chromatography Purity, Separation chrom->unambiguous_id

References

Application Notes and Protocols: 3-Aminopyrazine-2-carbaldehyde Derivatives in Antimycobacterial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-aminopyrazine-2-carbaldehyde and its derivatives in the research and development of novel antimycobacterial agents. The information compiled herein is based on published scientific literature and aims to facilitate further investigation into this promising class of compounds.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery and development of new anti-TB drugs with novel mechanisms of action. Pyrazinamide (PZA), a derivative of pyrazine-2-carboxamide, is a crucial first-line anti-TB drug known for its sterilizing activity against semi-dormant mycobacteria.[1][2][3] Inspired by the clinical success of PZA, researchers have explored various structural analogs, including those derived from this compound, to identify new potent antimycobacterial agents.

Derivatives of 3-aminopyrazine-2-carboxamide have demonstrated significant in vitro activity against both drug-susceptible and drug-resistant strains of Mtb.[4] These compounds offer a versatile scaffold for chemical modification to optimize their efficacy, selectivity, and pharmacokinetic properties. This document outlines the synthesis, biological evaluation, and potential mechanisms of action of these derivatives.

Data Presentation: Antimycobacterial Activity and Cytotoxicity

The following tables summarize the in vitro antimycobacterial activity and cytotoxicity of various N-substituted 3-aminopyrazine-2-carboxamide derivatives.

Table 1: In Vitro Antimycobacterial Activity of N-Substituted 3-Aminopyrazine-2-carboxamide Derivatives against M. tuberculosis H37Rv

Compound IDSubstituent (R)MIC (µg/mL)MIC (µM)Reference
17 2,4-dimethoxyphenyl12.546[5][6][7]
20 4-(trifluoromethyl)phenyl62.5222[8]
3 4-methylbenzyl50-100-[5][7]
4 4-chlorobenzyl50-100-[5][7]
7 3-methoxybenzyl50-100-[5][7]
8 4-methoxybenzyl50-100-[5][7]
5 2,4-dimethoxybenzyl>100-[5][7]
6 3,4-dichlorobenzyl>100-[5][7]

Table 2: In Vitro Antimycobacterial Activity of 3-(Benzamido)pyrazine-2-carboxamide Derivatives against M. tuberculosis H37Rv

Compound IDSubstituent (R)MIC (µg/mL)Reference
4 4-chlorobenzoyl1.95 - 31.25[4]
15 4-bromobenzoyl1.95 - 31.25[4]
18 4-methylbenzoyl1.95 - 31.25[4]

Table 3: In Vitro Cytotoxicity of Selected 3-Aminopyrazine-2-carboxamide Derivatives against HepG2 Cell Line

Compound IDSubstituent (R)Cytotoxicity (IC50 in µM)Reference
10 n-hexyl>50[6]
16 4-chlorophenyl>50[6]
17 2,4-dimethoxyphenyl>50[6]
20 4-(trifluoromethyl)phenyl~25[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

This protocol describes a general method for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid.[5]

Materials:

  • 3-Aminopyrazine-2-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Dimethyl sulfoxide (DMSO)

  • Appropriate alkylamine, aniline, or benzylamine

  • Microwave reactor

Procedure:

  • In a microwave reaction tube, dissolve 3-aminopyrazine-2-carboxylic acid (1 equivalent) in DMSO.

  • Add 1,1'-carbonyldiimidazole (CDI) (1.3 equivalents) to the solution.

  • Allow the reaction mixture to stir at room temperature for 5-10 minutes, or until the evolution of CO2 gas ceases.

  • Add the corresponding alkylamine, aniline, or benzylamine (1.5 equivalents) to the reaction mixture.

  • Seal the tube and heat the reaction mixture in a microwave reactor at a specified temperature and time (e.g., 120 °C for 30 minutes).

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 3-Acylaminopyrazine-2-carboxamides

This protocol outlines the synthesis of 3-acylaminopyrazine-2-carboxamides starting from methyl 3-aminopyrazine-2-carboxylate.[4]

Materials:

  • Methyl 3-aminopyrazine-2-carboxylate

  • Appropriate acyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Ammonia solution (e.g., 7M in methanol)

Procedure: Step 1: Acylation of Methyl 3-Aminopyrazine-2-carboxylate

  • Dissolve methyl 3-aminopyrazine-2-carboxylate (1 equivalent) in a mixture of pyridine and DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the appropriate acyl chloride (1.1 equivalents) to the cooled solution.

  • Allow the reaction to stir at room temperature overnight.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting methyl 3-acylaminopyrazine-2-carboxylate by column chromatography.

Step 2: Ammonolysis of the Methyl Ester

  • Dissolve the purified methyl 3-acylaminopyrazine-2-carboxylate in a methanolic ammonia solution.

  • Stir the mixture in a sealed vessel at room temperature for 24-48 hours.

  • Evaporate the solvent to obtain the crude 3-acylaminopyrazine-2-carboxamide.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol describes a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[9]

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • M. tuberculosis H37Rv strain

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in a 96-well microplate using Middlebrook 7H9 broth. The final concentration of DMSO should not be inhibitory to mycobacterial growth.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv (e.g., to a McFarland standard of 1.0, then diluted 1:20).

  • Add the mycobacterial inoculum to each well containing the test compound. Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37 °C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates inhibition of mycobacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the compounds against a mammalian cell line, such as HepG2.[9]

Materials:

  • HepG2 (human hepatocellular carcinoma) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilizing buffer

  • 96-well microplates

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate at 37 °C in a humidified 5% CO2 atmosphere for 48-72 hours.

  • After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO or a solubilizing buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Proposed Mechanism of Action of Pyrazinamide and its Analogs

The mechanism of action of this compound derivatives is not fully elucidated but is thought to share similarities with pyrazinamide (PZA). PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[1][2][10] POA is believed to disrupt membrane energetics and transport, inhibit fatty acid synthase I, and interfere with coenzyme A biosynthesis.[10][11][12] Resistance to PZA is often associated with mutations in the pncA gene.[1][10] Some novel pyrazine derivatives may have different targets, such as prolyl-tRNA synthetase.[4]

PZA_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_cell Mycobacterium Cell cluster_targets Cellular Targets PZA_ext Pyrazinamide (PZA) PZA_in PZA PZA_ext->PZA_in Passive Diffusion POA_H_ext Pyrazinoic Acid (POA-H+) POA_H_in POA-H+ POA_H_ext->POA_H_in Re-entry & Accumulation PncA Pyrazinamidase (PncA) PZA_in->PncA POA_in POA- PncA->POA_in Conversion Efflux Efflux Pump POA_in->Efflux Efflux->POA_H_ext Export Membrane Membrane Potential Disruption POA_H_in->Membrane FAS1 Fatty Acid Synthase I Inhibition POA_H_in->FAS1 CoA Coenzyme A Biosynthesis Inhibition POA_H_in->CoA Trans Trans-translation Inhibition POA_H_in->Trans

Caption: Proposed mechanism of action for pyrazinamide and its analogs.

General Workflow for Antimycobacterial Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical development of novel antimycobacterial agents based on the this compound scaffold.

Drug_Discovery_Workflow Start Scaffold Selection: This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Primary Screening: In Vitro Antimycobacterial Activity (MABA) Purification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Hit_Selection Hit Compound Selection SAR->Hit_Selection Hit_Selection->SAR Inactive Compounds -> Redesign Cytotoxicity Secondary Screening: In Vitro Cytotoxicity (e.g., MTT Assay) Hit_Selection->Cytotoxicity Active Compounds MDR_Screening Activity against MDR-TB Strains Cytotoxicity->MDR_Screening MoA Mechanism of Action Studies MDR_Screening->MoA Lead_Opt Lead Optimization MoA->Lead_Opt

Caption: General workflow for antimycobacterial drug discovery.

Logical Relationship for Structure-Activity Relationship (SAR) Studies

The SAR for 3-aminopyrazine-2-carboxamide derivatives can be summarized by considering the modifications at different positions of the scaffold.

Caption: Structure-Activity Relationship (SAR) logic for derivatives.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pyrazine ring is a crucial heterocyclic motif found in numerous pharmaceuticals, agrochemicals, and functional materials. The functionalization of the pyrazine core through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is a key strategy in the development of novel compounds with tailored properties. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for achieving these transformations with high efficiency and functional group tolerance. This document provides detailed application notes and experimental protocols for the most common palladium-catalyzed cross-coupling reactions involving pyrazine compounds, including Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds. For pyrazines, it allows for the direct introduction of aryl or heteroaryl substituents.

General Reaction Scheme:
Application Notes:
  • Substrates: Halogenated pyrazines (chloro-, bromo-, iodo-) are common substrates. Chloropyrazines are often more challenging to couple and may require more active catalyst systems.[1] Pyrazine triflates can also be used.

  • Catalysts: A variety of palladium catalysts can be employed. Pd(PPh₃)₄ is a classic choice, but more efficient catalysis for chloropyrazines can be achieved with ligands such as SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂.[1]

  • Bases: An aqueous base is required to activate the boronic acid. Common choices include Na₂CO₃, K₂CO₃, K₃PO₄, and Cs₂CO₃.[1]

  • Solvents: A mixture of an organic solvent and water is typically used. Common solvent systems include toluene/water, dioxane/water, and DME/water.[2]

Data Presentation: Suzuki-Miyaura Coupling of Halopyrazines
EntryPyrazine SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-ChloropyrazinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Dioxane/H₂O10018>95
22,5-DichloropyrazinePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (3)Dioxane/H₂O1001285
32-Amino-5-bromopyrazine2-Thienylboronic acidPd(dppf)Cl₂ (5)-Na₂CO₃ (2)DME/H₂O801678
Experimental Protocol: Synthesis of 2-Phenylpyrazine

Materials:

  • 2-Chloropyrazine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and Schlenk line

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyrazine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[1]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.[1]

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[1]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)L₂-R pd_complex->transmetalation_complex Transmetalation (R-B(OH)₂ + Base) transmetalation_complex->pd0 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by palladium. It is a highly versatile reaction due to the stability and functional group tolerance of the organotin reagents.

General Reaction Scheme:
Application Notes:
  • Substrates: Halogenated pyrazines are suitable electrophiles. Organostannanes bearing the desired substituent are the coupling partners.[3]

  • Catalysts: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used catalysts.[3] Additives like CuI can sometimes accelerate the reaction.

  • Solvents: Anhydrous polar aprotic solvents such as DMF, THF, or dioxane are typically used.[3]

  • Considerations: A major drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which can be difficult to remove from the final product.[3]

Data Presentation: Stille Coupling of Pyrazine Derivatives
EntryPyrazine SubstrateOrganostannaneCatalyst (mol%)Additive (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-ChloropyrazineTributyl(vinyl)stannanePd(PPh₃)₄ (5)-Toluene1102475
22-IodopyrazineTributyl(phenyl)stannanePd(dppf)Cl₂ (3)CuI (0.1)DMF801288
32,5-DibromopyrazineTrimethyl(2-thienyl)stannanePd₂(dba)₃ (2)P(o-tol)₃ (8)THF651682
Experimental Protocol: Synthesis of 2-Vinylpyrazine

Materials:

  • 2-Chloropyrazine

  • Tributyl(vinyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware and Schlenk line

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve 2-chloropyrazine (1.0 mmol, 1.0 eq) and tributyl(vinyl)stannane (1.1 mmol, 1.1 eq) in anhydrous toluene (10 mL).

  • Degassing: Degas the solution by bubbling argon or nitrogen through it for 20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 110 °C and stir for 24 hours under an inert atmosphere.

  • Monitoring: Follow the reaction progress by GC-MS or TLC.

  • Work-up: Cool the reaction to room temperature and dilute with diethyl ether (20 mL). To remove tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride (KF) for 1 hour.

  • Purification: Filter the mixture through a pad of Celite®, washing with diethyl ether. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography.

Visualization: Stille Coupling Experimental Workflow

Stille_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine halopyrazine and organostannane in solvent prep2 Degas the solution prep1->prep2 prep3 Add Pd catalyst under inert atmosphere prep2->prep3 react Heat and stir under inert atmosphere prep3->react workup1 Cool and dilute with ether react->workup1 workup2 Treat with aq. KF to remove tin byproducts workup1->workup2 workup3 Filter and perform aqueous wash workup2->workup3 workup4 Dry, concentrate, and purify by chromatography workup3->workup4

Caption: Experimental workflow for the Stille coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the synthesis of alkynylpyrazines.

General Reaction Scheme:
Application Notes:
  • Substrates: Halogenated pyrazines (iodo- and bromo- derivatives are more reactive than chloro-) are coupled with terminal alkynes.

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) is typically used.[4]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is commonly used, often serving as the solvent as well.[4]

  • Solvents: Besides the amine base, other solvents like DMF or THF can be used.[4]

Data Presentation: Sonogashira Coupling of Halopyrazines
EntryPyrazine SubstrateAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-IodopyrazinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60692
22-Chloropyrazine1-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF801278
32-Amino-5-bromopyrazineTrimethylsilylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396
Experimental Protocol: Synthesis of 2-(Phenylethynyl)pyrazine

Materials:

  • 2-Iodopyrazine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and Schlenk line

Procedure:

  • Reaction Setup: To a Schlenk flask, add 2-iodopyrazine (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (5 mL). Then, add phenylacetylene (1.2 mmol, 1.2 eq) via syringe.

  • Reaction: Stir the reaction mixture at 60 °C for 6 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Ar_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_ArX->PdII_Ar_Alkyne Transmetalation (from Cu cycle) PdII_Ar_Alkyne->Pd0 Reductive Elimination (Ar-C≡CR) CuX CuX Cu_Alkyne Cu-C≡CR CuX->Cu_Alkyne Alkyne + Base Cu_Alkyne->CuX To Pd Cycle

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. It is a powerful method for the synthesis of N-arylpyrazines.

General Reaction Scheme:
Application Notes:
  • Substrates: Bromo- and chloropyrazines are common electrophiles. A wide range of primary and secondary amines can be used.[1]

  • Catalyst System: A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is used with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos).[5]

  • Base: A strong, non-nucleophilic base is required, such as NaOt-Bu, KOt-Bu, or LiHMDS.[6]

  • Solvents: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed.[1]

Data Presentation: Buchwald-Hartwig Amination of Halopyrazines
EntryPyrazine SubstrateAminePd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-BromopyrazineMorpholinePd₂(dba)₃ (1)XPhos (2)NaOt-Bu (1.4)Toluene1001295
22-ChloropyrazineAnilinePd(OAc)₂ (2)RuPhos (4)KOt-Bu (1.5)Dioxane1101888
32-BromopyrazineBenzylaminePd(OAc)₂ (1.5)BrettPhos (3)LiHMDS (1.6)THF801691
Experimental Protocol: Synthesis of 2-Morpholinopyrazine

Materials:

  • 2-Bromopyrazine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware and Schlenk line

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and NaOt-Bu (1.4 mmol, 1.4 eq) to a Schlenk tube.

  • Reagent Addition: Add anhydrous toluene (5 mL), followed by 2-bromopyrazine (1.0 mmol, 1.0 eq) and morpholine (1.2 mmol, 1.2 eq).

  • Reaction: Seal the tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by LC-MS or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualization: Buchwald-Hartwig Logical Relationship

Buchwald_Hartwig_Logic start Halopyrazine + Amine catalyst_system Pd Precursor + Ligand + Base start->catalyst_system Reactants product N-Arylpyrazine catalyst_system->product Catalyzes

Caption: Logical relationship in Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene. It is a useful method for the alkenylation of pyrazines.

General Reaction Scheme:
Application Notes:
  • Substrates: Bromo- and iodopyrazines are typically used. Electron-deficient alkenes, such as acrylates and styrenes, are common coupling partners.[7]

  • Catalysts: Pd(OAc)₂ is a common palladium source, often used with phosphine ligands like P(o-tol)₃ or PCy₃.[8]

  • Base: A weak base, such as Et₃N, K₂CO₃, or AcONa, is used to neutralize the HX formed during the reaction.[7]

  • Solvents: Polar aprotic solvents like DMF, NMP, or acetonitrile are generally used.[7]

Data Presentation: Heck Reaction of Halopyrazines
EntryPyrazine SubstrateAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-IodopyrazineStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF1001685
22-BromopyrazineEthyl acrylatePd(OAc)₂ (3)PCy₃ (6)K₂CO₃ (2)NMP1202472
32,5-Dichloropyrazinen-Butyl acrylatePd(OAc)₂ (5)X-Phos (10)AcONa (2.5)DMF1403065
Experimental Protocol: Synthesis of 2-Styrylpyrazine

Materials:

  • 2-Iodopyrazine

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine 2-iodopyrazine (1.0 mmol, 1.0 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Purge the tube with nitrogen or argon.

  • Reagent Addition: Add anhydrous DMF (5 mL), styrene (1.5 mmol, 1.5 eq), and triethylamine (1.5 mmol, 1.5 eq).

  • Reaction: Seal the tube and heat the mixture at 100 °C for 16 hours.

  • Monitoring: Check for completion using TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Visualization: Heck Reaction Catalytic Cycle

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)L₂-X pd0->oxidative_addition Oxidative Addition (Ar-X) migratory_insertion RCH=CH-Ar | Pd(II)L₂-H oxidative_addition->migratory_insertion Migratory Insertion (Alkene) beta_hydride_elimination H-Pd(II)L₂-X migratory_insertion->beta_hydride_elimination β-Hydride Elimination (Ar-CH=CHR) beta_hydride_elimination->pd0 Reductive Elimination (+ Base)

Caption: Catalytic cycle of the Heck reaction.

References

Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3]

Introduction

N-substituted 3-aminopyrazine-2-carboxamides are heterocyclic compounds characterized by a pyrazine ring system with an amino group at position 3 and a substituted carboxamide group at position 2. This scaffold has proven to be a versatile template for the development of novel therapeutic agents.[4][5] Research has demonstrated their potential as inhibitors of various biological targets, including fibroblast growth factor receptor (FGFR) and mycobacterial enzymes.[5][6] The modular nature of their synthesis allows for the introduction of a wide range of substituents on the amide nitrogen, enabling the fine-tuning of their pharmacological properties.[1]

Synthetic Methodologies

The synthesis of N-substituted 3-aminopyrazine-2-carboxamides typically starts from 3-aminopyrazine-2-carboxylic acid. Two primary synthetic routes are commonly employed, offering flexibility in terms of reaction conditions and substrate scope.

Synthetic Workflow Overview

Synthetic_Workflow cluster_0 Procedure A cluster_1 Procedure B A 3-Aminopyrazine-2-carboxylic Acid B Methyl 3-aminopyrazine-2-carboxylate A->B H₂SO₄, Methanol D Activated Acyl Intermediate (e.g., with CDI) A->D CDI, DMSO C N-Substituted 3-aminopyrazine-2-carboxamides B->C Substituted Amine, MW D->C Substituted Amine, MW

Caption: General synthetic routes to N-substituted 3-aminopyrazine-2-carboxamides.

Procedure A: Two-Step Synthesis via Methyl Ester Intermediate

This procedure involves the initial esterification of 3-aminopyrazine-2-carboxylic acid to its corresponding methyl ester, followed by aminolysis with a desired amine.[1][7]

Step 1: Esterification 3-aminopyrazine-2-carboxylic acid is treated with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield methyl 3-aminopyrazine-2-carboxylate.[1]

Step 2: Aminolysis The resulting methyl ester is then reacted with a primary or secondary amine, often under microwave irradiation, to afford the final N-substituted 3-aminopyrazine-2-carboxamide.[1][8]

Procedure B: One-Pot Synthesis using a Coupling Agent

This more direct approach involves the activation of the carboxylic acid group of 3-aminopyrazine-2-carboxylic acid with a coupling agent, followed by the in-situ reaction with an amine.[1][4] 1,1'-Carbonyldiimidazole (CDI) is a commonly used coupling agent for this transformation, which proceeds through an activated acyl-imidazole intermediate.[1] This method is often preferred for its operational simplicity and can also be accelerated by microwave heating.[1][8]

Quantitative Data Summary

The choice of synthetic route can influence the reaction yield. The following tables summarize reported yields for the synthesis of various N-substituted 3-aminopyrazine-2-carboxamides using both Procedure A and Procedure B.

Table 1: Yields of N-Benzyl Derivatives [7]

CompoundSubstituent (R)Procedure A Yield (%)Procedure B Yield (%)
1 Benzyl3588
2 2-Methylbenzyl2791
3 4-MethoxybenzylNot ReportedNot Reported
4 4-Chlorobenzyl4185
5 2,4-Dichlorobenzyl4882
6 3,4-Dichlorobenzyl4579
7 4-Fluorobenzyl3981
8 4-(Trifluoromethyl)benzyl3375

Table 2: Yields of N-Alkyl and N-Phenyl Derivatives [1]

CompoundSubstituent (R)Procedure B Yield (%)
9 n-Butyl65
10 n-Hexyl72
11 n-Octyl78
12 n-Dodecyl85
13 Phenyl55
14 2-Hydroxyphenyl45
15 4-Methoxyphenyl68
16 4-Chlorophenyl71
17 2,4-Dimethoxyphenyl62
18 4-Fluorophenyl69
19 4-Bromophenyl75
20 4-Nitrophenyl58

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate (Intermediate for Procedure A)

Materials:

  • 3-Aminopyrazine-2-carboxylic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Water (H₂O)

Procedure:

  • Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated H₂SO₄ (catalytic amount).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Pour the reaction mixture into cold water.

  • Neutralize the solution by the slow addition of solid NaHCO₃ until the pH reaches 7.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain methyl 3-aminopyrazine-2-carboxylate.[1]

Protocol 2: General Procedure for N-Substituted 3-aminopyrazine-2-carboxamides (Procedure A)

Materials:

  • Methyl 3-aminopyrazine-2-carboxylate

  • Substituted amine (1.5 eq)

  • Ammonium chloride (NH₄Cl) (catalytic amount)

  • Methanol (MeOH)

Procedure:

  • In a microwave vial, combine methyl 3-aminopyrazine-2-carboxylate (1.0 eq), the desired substituted amine (1.5 eq), and a catalytic amount of NH₄Cl in methanol.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 130 °C for 40 minutes (90 W).[8]

  • After cooling, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted 3-aminopyrazine-2-carboxamide.

Protocol 3: General Procedure for N-Substituted 3-aminopyrazine-2-carboxamides (Procedure B)

Materials:

  • 3-Aminopyrazine-2-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI) (1.3 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Substituted amine (1.5 eq)

Procedure:

  • In a microwave vial, dissolve 3-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMSO.

  • Add CDI (1.3 eq) to the solution. The mixture will bubble as CO₂ is evolved.[1]

  • Allow the mixture to react for 5-10 minutes at room temperature, or until the gas evolution ceases.

  • Add the appropriate substituted amine (1.5 eq) to the reaction mixture.

  • Seal the vial and heat the reaction in a microwave reactor at 120 °C for 30 minutes (100 W).[1][8]

  • After cooling, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[4]

Biological Activity and Signaling Pathways

N-substituted 3-aminopyrazine-2-carboxamides have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key players in various cellular processes.[5] Dysregulation of FGFR signaling is implicated in the development of numerous cancers. These compounds can block the activation of FGFR and its downstream signaling pathways, including the MAPK, AKT, and PLCγ pathways, thereby inhibiting cancer cell proliferation and survival.[5]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription IP3_DAG IP3 / DAG PLCG->IP3_DAG IP3_DAG->Transcription Inhibitor N-Substituted 3-aminopyrazine-2-carboxamides Inhibitor->FGFR Inhibition

Caption: Inhibition of FGFR signaling by N-substituted 3-aminopyrazine-2-carboxamides.

Conclusion

The synthetic methodologies outlined in this document provide robust and versatile approaches for the preparation of N-substituted 3-aminopyrazine-2-carboxamides. The choice between a two-step procedure via a methyl ester intermediate and a one-pot amide coupling reaction will depend on the specific substrate and desired scale of the synthesis. The promising biological activities of this class of compounds, particularly as FGFR inhibitors, underscore their importance as scaffolds for future drug discovery and development efforts. The provided protocols and data serve as a valuable resource for researchers in this field.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Aminopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield in the synthesis of 3-Aminopyrazine-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two primary and most effective methods for synthesizing this compound are:

  • Oxidation of (3-aminopyrazin-2-yl)methanol: This involves the selective oxidation of the primary alcohol to an aldehyde, often using manganese dioxide (MnO2).

  • Reduction of 3-aminopyrazine-2-carbonitrile: This route utilizes a partial reduction of the nitrile group to an aldehyde, commonly achieved with Diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Q2: I am observing a low yield in my synthesis. What are the general factors that could be affecting the outcome?

A2: Low yields in the synthesis of this compound can arise from several factors, irrespective of the chosen route. Key considerations include the purity of starting materials, reaction temperature, reaction time, and the efficiency of the work-up and purification procedures. Incomplete reactions and the formation of side products are also common culprits.

Q3: Are there any specific stability concerns with this compound?

A3: Yes, the presence of both an amino and an aldehyde group on the pyrazine ring can make the molecule susceptible to self-condensation or polymerization, especially under harsh conditions (e.g., high temperatures or extreme pH). It is advisable to use the product promptly after purification or store it under an inert atmosphere at low temperatures.

Troubleshooting Guides

This section provides specific troubleshooting advice for the two main synthetic routes.

Route 1: Oxidation of (3-aminopyrazin-2-yl)methanol

This route is often preferred for its relatively mild conditions. However, achieving high yields can be challenging.

Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Low or no conversion of the starting material Inactive Manganese Dioxide (MnO2)The activity of MnO2 can vary significantly between batches.[1] It is highly recommended to use freshly prepared or activated MnO2 for optimal results.[1] Alternatively, consider increasing the molar excess of MnO2.
Insufficient reaction time or temperatureMonitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or moderately increasing the temperature, while being cautious of potential side reactions.
Formation of 3-aminopyrazine-2-carboxylic acid Over-oxidationThis occurs if the reaction conditions are too harsh or if a stronger oxidizing agent is present. Ensure you are using a selective oxidant like MnO2. Avoid prolonged heating.
Difficult purification Presence of fine MnO2 particles in the crude productAfter the reaction, ensure complete removal of MnO2 by thorough filtration. Using a pad of Celite® can be effective.
Co-elution of starting material and productOptimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.
Route 2: Reduction of 3-aminopyrazine-2-carbonitrile

This method can be very effective but requires careful control of reaction parameters to avoid over-reduction.

Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Formation of (3-aminopyrazin-2-yl)methanol Over-reduction by DIBAL-HThis is the most common side reaction. It is critical to maintain a low reaction temperature (typically -78 °C) throughout the addition of DIBAL-H and for a period thereafter.[2][3] Use of more than one equivalent of DIBAL-H can also lead to the alcohol. Precise control over the stoichiometry of the reducing agent is crucial.[4]
Low yield of the desired aldehyde Incomplete hydrolysis of the intermediate imineThe intermediate iminium salt formed after hydride addition needs to be carefully hydrolyzed during the work-up to yield the aldehyde.[5][6] Ensure that the quenching and hydrolysis steps are performed correctly.
Complex reaction mixture Reaction temperature too highAllowing the reaction to warm up prematurely can lead to a mixture of the aldehyde, the alcohol, and unreacted starting material.[3]

Experimental Protocols

Protocol 1: Oxidation of (3-aminopyrazin-2-yl)methanol with Manganese Dioxide

This protocol provides a general procedure for the oxidation reaction.

Materials:

  • (3-aminopyrazin-2-yl)methanol

  • Activated Manganese Dioxide (MnO2)

  • Dichloromethane (DCM) or Chloroform (CHCl3)

  • Celite®

Procedure:

  • Dissolve (3-aminopyrazin-2-yl)methanol (1 equivalent) in a suitable solvent like DCM or CHCl3.

  • Add a significant excess of activated MnO2 (e.g., 5-10 equivalents by weight).[1][7]

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO2.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO2. Wash the filter cake thoroughly with the solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Oxidation)

ParameterRecommended Value/RangeReference
Molar ratio of MnO2 to substrate5:1 to 10:1 (by weight)[1][7]
Reaction TemperatureRoom Temperature to 60 °C[7]
SolventDichloromethane, Chloroform[7]
Typical YieldVariable, dependent on MnO2 activity[1]
Protocol 2: Reduction of 3-aminopyrazine-2-carbonitrile with DIBAL-H

This protocol outlines the partial reduction of the nitrile.

Materials:

  • 3-aminopyrazine-2-carbonitrile

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in toluene or THF)

  • Anhydrous solvent (e.g., Toluene, THF, or DCM)

  • Methanol

  • Aqueous Rochelle's salt solution or dilute acid for work-up

Procedure:

  • Dissolve 3-aminopyrazine-2-carbonitrile (1 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H solution (1.0-1.2 equivalents) dropwise, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for the recommended time (e.g., 2 hours).[2]

  • Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt or dilute acid to hydrolyze the intermediate.

  • Stir vigorously until two clear layers are observed.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary (Reduction)

ParameterRecommended Value/RangeReference
Molar ratio of DIBAL-H to substrate1.0 - 1.2 equivalents
Reaction Temperature-78 °C[2][3]
SolventAnhydrous Toluene, THF, or DCM[2]
Typical YieldCan be high with careful temperature control

Visualizations

Synthesis_Workflow cluster_oxidation Route 1: Oxidation cluster_reduction Route 2: Reduction start1 (3-aminopyrazin-2-yl)methanol product This compound start1->product Oxidation reagent1 MnO2, DCM reagent1->product start2 3-aminopyrazine-2-carbonitrile start2->product Reduction reagent2 1. DIBAL-H, -78°C 2. Work-up reagent2->product

Caption: Synthetic routes to this compound.

Troubleshooting_Yield cluster_oxidation Oxidation Route cluster_reduction Reduction Route start Low Yield Observed q1 Which synthetic route? start->q1 ox_q1 Incomplete Conversion? q1->ox_q1 Oxidation red_q1 Over-reduction to alcohol? q1->red_q1 Reduction ox_a1 Use fresh/activated MnO2 Increase MnO2 excess Extend reaction time ox_q1->ox_a1 Yes ox_q2 Side products observed? ox_q1->ox_q2 No ox_a2 Check for over-oxidation (carboxylic acid formation) Use milder conditions ox_q2->ox_a2 Yes red_a1 Strictly maintain -78°C Use precise DIBAL-H stoichiometry red_q1->red_a1 Yes red_q2 Incomplete reaction? red_q1->red_q2 No red_a2 Ensure proper hydrolysis during work-up red_q2->red_a2 Yes

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of Crude 3-Aminopyrazine-2-carbaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This technical guide provides a comprehensive resource for the purification of crude 3-aminopyrazine-2-carbaldehyde via recrystallization, a critical step for ensuring reliable and reproducible results in downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallizing this compound?

A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, the crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the aldehyde decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).

Q2: What are the common impurities in crude this compound?

A2: Common impurities can include unreacted starting materials from the synthesis, side-products, and colored degradation products. The specific impurities will depend on the synthetic route used to prepare the aldehyde.

Q3: How do I choose a suitable solvent for the recrystallization?

A3: An ideal solvent for recrystallizing this compound should:

  • Dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Not react with the aldehyde.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point that is not excessively high to allow for easy removal from the purified crystals.

  • Be non-toxic and readily available.

Based on the chemical nature of this compound (an aromatic amine and aldehyde), suitable solvents to screen include ethanol, benzene, and mixed solvent systems such as diisopropyl ether/hexane. For related aminopyrazine derivatives, ethanol has been used successfully for recrystallization.

Q4: Can I use a single solvent or a mixed solvent system?

A4: Both single and mixed solvent systems can be effective. A single solvent that meets the criteria in Q3 is often preferred for simplicity. However, if a single solvent that is ideal cannot be found, a mixed solvent system (a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is sparingly soluble) can be employed. For instance, dissolving the crude aldehyde in a minimal amount of a hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes turbid, followed by gentle heating to redissolve and then slow cooling, can yield pure crystals.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. 1. Insufficient solvent. 2. The chosen solvent is unsuitable.1. Add more hot solvent in small increments. 2. Select a different solvent. Perform small-scale solubility tests with various solvents.
Crystals do not form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated. 3. The cooling process is too slow.1. Boil off some of the solvent to concentrate the solution. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. 3. Cool the solution in an ice bath to further decrease solubility.
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too quickly. 3. High concentration of impurities.1. Choose a lower-boiling solvent. 2. Allow the solution to cool more slowly at room temperature before placing it in an ice bath. 3. Consider a preliminary purification step (e.g., column chromatography) before recrystallization.
Low recovery of purified crystals. 1. Too much solvent was used. 2. The crystals were filtered before crystallization was complete. 3. The crystals are significantly soluble in the cold wash solvent.1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Ensure the solution has been allowed to cool for a sufficient amount of time. 3. Use a minimal amount of ice-cold solvent to wash the crystals.
The purified crystals are still colored. 1. Colored impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

This protocol is a general guideline based on procedures for similar aminopyrazine derivatives.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation
Solvent Solubility (Cold) Solubility (Hot) Suitability as Recrystallization Solvent
WaterSparingly SolubleModerately SolublePossible, but may require large volumes.
EthanolSparingly SolubleSolubleGood Candidate
MethanolSolubleVery SolubleLikely a poor choice, high loss of product.
AcetoneSolubleVery SolubleLikely a poor choice, high loss of product.
Ethyl AcetateSparingly SolubleSolubleGood Candidate
DichloromethaneSolubleVery SolubleLikely a poor choice, low boiling point may be problematic.
HexaneInsolubleSparingly SolubleGood as an anti-solvent in a mixed solvent system.
TolueneSparingly SolubleSolubleGood Candidate, higher boiling point.
BenzeneSparingly SolubleSolubleGood Candidate, but use with caution due to toxicity.

Visualizations

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude this compound B Add minimal hot solvent A->B C Stir and heat to dissolve B->C D Add activated charcoal (if colored) C->D E Filter hot solution C->E If not colored D->E F Slowly cool to room temperature E->F G Cool in ice bath F->G H Vacuum filter crystals G->H I Wash with cold solvent H->I J Dry purified crystals I->J

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve crude product in hot solvent start->dissolve cool Cool the solution dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does it oil out? cool->oiling_out yes_crystals Collect and dry pure crystals crystals_form->yes_crystals Yes no_crystals Troubleshoot: No Crystals crystals_form->no_crystals No oiling_out->crystals_form No yes_oil Troubleshoot: Oiling Out oiling_out->yes_oil Yes

Caption: A decision tree for troubleshooting common recrystallization issues.

Technical Support Center: Formylation of 3-Aminopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the formylation of 3-aminopyrazine. The following information is intended to help you diagnose and resolve potential side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the formylation of 3-aminopyrazine?

A1: The primary desired reaction is the N-formylation of the amino group to yield 3-(formylamino)pyrazine. However, several side reactions can occur, depending on the formylating agent and reaction conditions. These include:

  • Di-formylation: Formation of N,N-diformyl-3-aminopyrazine, where both hydrogens of the amino group are replaced by formyl groups. This is more likely under harsh conditions or with a large excess of the formylating agent.

  • C-formylation: Electrophilic substitution on the pyrazine ring to introduce a formyl group directly onto a carbon atom. Due to the electron-withdrawing nature of the pyrazine nitrogens, this is generally less favorable than N-formylation but can occur under certain conditions, particularly with powerful formylating agents like the Vilsmeier reagent.

  • Polymerization/Decomposition: Under strongly acidic or high-temperature conditions, 3-aminopyrazine can be prone to degradation or polymerization, leading to insoluble materials and a decrease in the yield of the desired product.

  • Cyclization: While less common and not extensively documented for this specific reaction, there is a theoretical possibility of subsequent reactions of the initially formed N-formyl product, potentially leading to fused ring systems, especially under harsh dehydrating conditions.

Q2: Which formylation method is best for 3-aminopyrazine?

A2: The choice of formylation method depends on the desired selectivity, scale, and available reagents.

  • Formic Acid/Acetic Anhydride: This is a common and effective method for N-formylation of amines. Acetic formic anhydride is generated in situ and is a potent formylating agent. This method generally provides good yields of the N-formyl product.

  • Vilsmeier-Haack Reaction (POCl₃/DMF): This method is typically used for C-formylation of electron-rich aromatic and heteroaromatic compounds. While it can be used for N-formylation, it is a very powerful reagent and may lead to a higher propensity for side reactions, including C-formylation and di-formylation, especially on an electron-deficient ring system like pyrazine. Harsher conditions are often required for the formylation of pyrazines using this method.

  • Formic Acid: Using formic acid alone, often at elevated temperatures, is a greener and simpler method. However, it may require longer reaction times and might not be as efficient as other methods.

Q3: How can I minimize the formation of the di-formylated side product?

A3: To minimize di-formylation, you should:

  • Control Stoichiometry: Use a controlled amount of the formylating agent (ideally close to a 1:1 molar ratio of formylating agent to 3-aminopyrazine).

  • Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Monitor the Reaction: Follow the progress of the reaction by TLC or LC-MS and stop it once the starting material is consumed and before significant amounts of the di-formyl product are formed.

Q4: My reaction is turning dark and forming a lot of insoluble material. What is happening and how can I prevent it?

A4: Dark coloration and the formation of insoluble material are often indicative of polymerization or decomposition of the starting material or product. To prevent this:

  • Use Milder Conditions: Avoid excessively high temperatures and prolonged reaction times.

  • Ensure a Homogeneous Reaction Mixture: Use an appropriate solvent in which both the substrate and reagents are soluble.

  • Control the Rate of Addition: For highly exothermic reactions, add reagents slowly and with efficient cooling.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of 3-(formylamino)pyrazine 1. Inactive formylating agent (e.g., hydrolysis of acetic formic anhydride).2. Reaction temperature is too low.3. Insufficient reaction time.4. Poor quality of starting material.1. Prepare the formylating agent fresh or use a new batch. Ensure anhydrous conditions.2. Gradually increase the reaction temperature while monitoring for product formation and decomposition.3. Extend the reaction time and monitor by TLC or LC-MS.4. Check the purity of 3-aminopyrazine.
Formation of a significant amount of di-formylated product 1. Excess formylating agent.2. Reaction temperature is too high.3. Prolonged reaction time.1. Reduce the molar equivalents of the formylating agent.2. Lower the reaction temperature.3. Monitor the reaction closely and quench it as soon as the mono-formylated product is the major component.
Presence of an unexpected product with a different retention time/spot on TLC 1. C-formylation may have occurred.2. A cyclization or rearrangement product may have formed.1. Use a less reactive formylating agent (e.g., switch from Vilsmeier to formic acid/acetic anhydride).2. Characterize the byproduct using spectroscopic methods (NMR, MS) to identify its structure. This will help in understanding the reaction pathway and optimizing conditions to avoid its formation.
Reaction mixture becomes a dark, intractable tar 1. Polymerization or decomposition due to harsh conditions.1. Use milder reaction conditions (lower temperature, shorter time).2. Ensure efficient stirring and use a suitable solvent to maintain a homogeneous solution.

Experimental Protocols

The following are general methodologies that can be adapted and optimized for the formylation of 3-aminopyrazine.

Method 1: Formylation using Formic Acid and Acetic Anhydride

This procedure is adapted from standard methods for the N-formylation of amines.[1][2]

Materials:

  • 3-Aminopyrazine

  • Acetic Anhydride

  • Formic Acid (98-100%)

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool acetic anhydride (1.1 equivalents) to 0 °C.

  • Slowly add formic acid (1.2 equivalents) dropwise with stirring.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours to generate acetic formic anhydride in situ.

  • Cool the mixture back to 0 °C and add a solution of 3-aminopyrazine (1.0 equivalent) in the chosen anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding it to a cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Vilsmeier-Haack Formylation

This protocol is a general procedure for the formylation of heteroaromatic compounds and may require significant optimization for 3-aminopyrazine.[3]

Materials:

  • 3-Aminopyrazine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Crushed ice

  • Saturated sodium acetate solution

Procedure:

  • In a three-necked flask under an inert atmosphere, cool anhydrous DMF (as solvent and reagent) to 0 °C.

  • Slowly add POCl₃ (1.5 - 3.0 equivalents) dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3-aminopyrazine (1.0 equivalent) in anhydrous DCE.

  • Heat the reaction mixture to 60-80 °C and stir for 4-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is 6-7.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product as needed.

Visualizing Reaction Pathways and Troubleshooting

Potential Reaction Pathways in the Formylation of 3-Aminopyrazine

Formylation_Pathways cluster_start Starting Material cluster_reagents Formylating Agents cluster_products Potential Products 3-Aminopyrazine 3-Aminopyrazine 3-(Formylamino)pyrazine 3-(Formylamino)pyrazine Desired Product 3-Aminopyrazine->3-(Formylamino)pyrazine N-Formylation C-Formyl-3-aminopyrazine C-Formyl-3-aminopyrazine Side Product 3-Aminopyrazine->C-Formyl-3-aminopyrazine C-Formylation (e.g., Vilsmeier) Formic Acid/Acetic Anhydride Formic Acid/Acetic Anhydride Formic Acid/Acetic Anhydride->3-(Formylamino)pyrazine Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF)->3-(Formylamino)pyrazine Vilsmeier Reagent (POCl3/DMF)->C-Formyl-3-aminopyrazine N,N-Diformyl-3-aminopyrazine N,N-Diformyl-3-aminopyrazine Side Product 3-(Formylamino)pyrazine->N,N-Diformyl-3-aminopyrazine Further Formylation

Caption: Potential reaction pathways during the formylation of 3-aminopyrazine.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of 3-(Formylamino)pyrazine CheckReagent Is the formylating agent active and anhydrous? Start->CheckReagent CheckConditions Are the reaction conditions (temperature, time) optimal? CheckReagent->CheckConditions Yes PrepareFresh Prepare fresh reagent and ensure anhydrous setup. CheckReagent->PrepareFresh No CheckPurity Is the starting material pure? CheckConditions->CheckPurity Yes Optimize Systematically vary temperature and reaction time. CheckConditions->Optimize No PurifyStart Purify 3-aminopyrazine before the reaction. CheckPurity->PurifyStart No Success Improved Yield CheckPurity->Success Yes PrepareFresh->CheckConditions Optimize->CheckPurity PurifyStart->Success

Caption: A logical workflow for troubleshooting low yields in the formylation of 3-aminopyrazine.

Decision Tree for Addressing Side Product Formation

Side_Product_Troubleshooting Start Side Product(s) Observed IdentifyProduct Identify the side product (e.g., di-formyl, C-formyl) Start->IdentifyProduct DiFormyl Di-formylation IdentifyProduct->DiFormyl Di-formylated product CFormyl C-formylation IdentifyProduct->CFormyl C-formylated product ReduceReagent Reduce equivalents of formylating agent. DiFormyl->ReduceReagent LowerTemp Lower reaction temperature. DiFormyl->LowerTemp ChangeReagent Use a milder formylating agent. CFormyl->ChangeReagent Solution Optimized Reaction ReduceReagent->Solution LowerTemp->Solution ChangeReagent->Solution

Caption: A decision tree to guide the optimization of the reaction to minimize side product formation.

References

Technical Support Center: Optimizing Aminopyrazine Condensations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize aminopyrazine condensation reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of aminopyrazines via condensation reactions, such as the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound.

Q1: My reaction is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in aminopyrazine synthesis can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The initial condensation or the subsequent cyclization and oxidation steps may not be reaching completion.

    • Solution: Try extending the reaction time and/or increasing the reaction temperature to ensure all starting materials are consumed. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, or base is critical and can dramatically affect the reaction outcome.

    • Solution: A systematic screening of reaction parameters is recommended.[1] For instance, changing the solvent from toluene to a more polar solvent like 1,4-dioxane or DMSO might be beneficial.[1][2] Similarly, testing different bases (e.g., potassium hydride, triethylamine) can be crucial.[1]

  • Product Degradation: Aminopyrazine derivatives can be sensitive to harsh reaction or workup conditions.

    • Solution: Employ milder reagents and conditions where possible. If your product is sensitive to strong acids or bases, ensure the workup procedure maintains a pH range appropriate for your molecule's stability.[1]

Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

A2: Side product formation is a common challenge, often stemming from the reactivity of the starting materials or the product itself.

  • Incomplete Cyclization: A common side product is the uncyclized intermediate, which may be a stable dihydropyrazine or an open-chain species.[1]

    • Solution: As with low yields, increasing the reaction temperature or time can help drive the reaction to the fully cyclized and aromatized pyrazine product.[1] The choice of an appropriate oxidizing agent (if required for aromatization) is also key; air oxidation is common, but other reagents can be used for more controlled conversion.

  • Formation of Regioisomers: When using unsymmetrical 1,2-diamines or 1,2-dicarbonyls, a mixture of regioisomers can be formed.

    • Solution: Optimizing the reaction conditions can favor the formation of one isomer over the other. Key parameters to adjust include the solvent, catalyst, and temperature.[3] For example, acidic conditions (e.g., acetic acid in toluene) may favor the thermodynamic product, while basic conditions (e.g., sodium ethoxide in ethanol) might favor the kinetic product.[3][4] Running small-scale trials to find the optimal conditions for your specific substrates is highly recommended before scaling up.[3]

  • Further Reactions of the Product: The amino group on the pyrazine ring is nucleophilic and can sometimes react further with starting materials or intermediates, leading to more complex fused heterocyclic systems.[3]

    • Solution: To mitigate this, consider using a slight excess of the diamine component to ensure the dicarbonyl is fully consumed. Additionally, avoiding excessively high temperatures or prolonged reaction times after the main product has formed can prevent subsequent reactions.

Q3: How do I confirm the structure and purity of my final aminopyrazine product?

A3: Proper characterization is essential to confirm you have synthesized the correct molecule and to assess its purity.

  • Standard Characterization: Routine analysis should include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Confirming Regiochemistry: When regioisomers are possible, 1D NMR may not be sufficient for unambiguous assignment. Advanced 2D NMR techniques, such as ¹H-¹⁵N HMBC, are powerful for establishing the connectivity between the pyrazine ring nitrogens and their substituents.[3]

  • Definitive Structure Proof: In many cases, single-crystal X-ray diffraction provides the most definitive structural proof, confirming connectivity and stereochemistry.[3]

  • Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the volatility and stability of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing aminopyrazines?

A1: The most classical and widely used method is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[1] This reaction first forms a dihydropyrazine, which is then oxidized to the aromatic pyrazine.[1] Other methods include reactions starting from α-azido ketones or α-halo ketones.[1]

Q2: How do I select the right solvent for my condensation reaction?

A2: Solvent choice is critical and can influence reaction rate, yield, and even selectivity.[5]

  • Polar Aprotic Solvents: Solvents like DMSO and DMF can be effective as their polarity can enhance the electrophilicity of the carbonyl groups.[2]

  • Alcohols: Ethanol or methanol are common solvents, especially when a base like sodium ethoxide is used.[4]

  • Aprotic Solvents: Toluene is frequently used, particularly in reactions catalyzed by acids like acetic acid, and it allows for the removal of water via a Dean-Stark trap to drive the reaction equilibrium.[3][5] A solvent screen using small-scale reactions is the best approach to identify the optimal solvent for your specific substrates.

Q3: What role does a catalyst play and how do I choose one?

A3: Catalysts can significantly accelerate the rate of condensation and cyclization.

  • Acid Catalysis: A catalytic amount of a weak acid, like glacial acetic acid, is often used to activate the carbonyl group toward nucleophilic attack by the diamine.[3]

  • Base Catalysis: Bases, such as potassium hydride (KH) or tertiary amines, can also be employed, often to deprotonate the amine or an intermediate to facilitate cyclization.[1] The choice between acid or base catalysis depends heavily on the specific substrates and the desired outcome (e.g., regioselectivity).

Q4: Should I be concerned about moisture in my reaction?

A4: Yes. Condensation reactions, by definition, produce a small molecule, which is typically water.[6] According to Le Chatelier's principle, the presence of water in the reaction mixture can inhibit the forward reaction and reduce your yield.

  • Mitigation Strategies:

    • Use anhydrous solvents and reagents.

    • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[3]

    • If using a solvent like toluene, employ a Dean-Stark apparatus to physically remove the water as it is formed.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies on related heterocyclic syntheses, providing a starting point for optimizing aminopyrazine condensations.

Table 1: Effect of Solvent and Catalyst on Regioselectivity (Based on an analogous aminopyrazole synthesis)

EntryReactantCatalyst/BaseSolventTemperatureProduct Ratio (5-amino : 3-amino)Yield (%)Reference
13-MethoxyacrylonitrileAcetic AcidTolueneReflux9:1 (favoring 5-amino)90[4]
23-MethoxyacrylonitrileSodium EthoxideEthanolReflux1:17 (favoring 3-amino)85[4]

Table 2: Optimization of Reaction Temperature (Based on a pyrazolo[3,4-d]pyrimidine synthesis)

EntryCatalystSolventTemperature (°C)Time (h)Conversion (%)Reference
1Iodine (10 mol%)EthanolRoom Temp1245[7]
2Iodine (10 mol%)Ethanol801.598[7]
3Iodine (10 mol%)Ethanol1001.598[7]

Experimental Protocols

Protocol 1: General Procedure for Aminopyrazine Synthesis

This protocol is a generalized procedure based on the condensation of a 1,2-dicarbonyl with a 1,2-diamine.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,2-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., ethanol, 0.2 M).

  • Reagent Addition: Add the 1,2-diamino compound (1.05 eq) to the solution. If required, add the catalyst (e.g., acetic acid, 0.1 eq).

  • Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and stir vigorously. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[1][3]

Protocol 2: Purification by Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).[1]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the top of the silica gel.

  • Elution: Elute the column with the chosen solvent system. The polarity can be gradually increased to elute compounds with higher retention factors.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified aminopyrazine.[1]

Visualizations

TroubleshootingWorkflow start Start: Low Yield or Side Products Observed check_completion 1. Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete check_completion->incomplete Is Starting Material Left? extend_time Increase Time / Temperature incomplete->extend_time Yes analyze_crude 2. Analyze Crude Mixture (NMR, LC-MS) incomplete->analyze_crude No complete Complete extend_time->check_completion isomers Isomers Present? analyze_crude->isomers other_impurities Other Impurities? isomers->other_impurities No optimize_regio Optimize for Regioselectivity (Screen Solvent, Catalyst, Temp) isomers->optimize_regio Yes optimize_conditions Optimize General Conditions (Purity of Reagents, Inert Atmosphere, Water Removal) other_impurities->optimize_conditions Yes end Goal: Optimized Reaction other_impurities->end No optimize_regio->end optimize_conditions->end

Caption: Troubleshooting workflow for low yields and side products.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble Glassware (Flask, Condenser) reagents 2. Add Dicarbonyl & Anhydrous Solvent setup->reagents inert 3. Establish Inert Atmosphere (N2/Ar) reagents->inert add_diamine 4. Add Diamine & Catalyst inert->add_diamine heat 5. Heat to Reflux add_diamine->heat monitor 6. Monitor by TLC/LC-MS heat->monitor cool 7. Cool & Isolate Crude monitor->cool purify 8. Purify (Column or Recrystallization) cool->purify characterize 9. Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for aminopyrazine synthesis.

References

Technical Support Center: Stability and Degradation of 3-Aminopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminopyrazine-2-carbaldehyde, focusing on its stability and degradation under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in acidic conditions?

A1: Under acidic conditions, this compound possesses several reactive sites susceptible to degradation. The primary expected degradation pathways include:

  • Hydrolysis of the Aldehyde: While aldehydes are generally stable to acid hydrolysis, prolonged exposure to strong acidic conditions and heat can lead to minor degradation.

  • Acid-Catalyzed Self-Condensation/Polymerization: Aromatic amino aldehydes can be prone to self-condensation reactions, leading to the formation of polymeric materials, especially at higher concentrations and temperatures. The protonated aldehyde becomes more electrophilic and can react with the amino group of another molecule.

  • Oxidation: Although not a direct result of acidic conditions, the presence of oxidizing agents in the acidic medium can lead to the oxidation of the aldehyde group to a carboxylic acid, forming 3-aminopyrazine-2-carboxylic acid.

  • Ring Protonation and Subsequent Reactions: The pyrazine ring contains nitrogen atoms that can be protonated in acidic media. This can alter the electron density of the ring and potentially make it more susceptible to nucleophilic attack, although this is generally less likely under typical forced degradation conditions.

Q2: What are the typical stress conditions for forced degradation studies of this compound under acidic hydrolysis?

A2: Forced degradation studies aim to accelerate the degradation process to identify potential degradation products and establish stability-indicating analytical methods.[1] Typical conditions for acidic hydrolysis involve:

  • Acid: 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).

  • Temperature: Ranging from room temperature up to 80°C.

  • Duration: From a few hours to several days, depending on the stability of the molecule.

It is recommended to start with milder conditions and increase the severity if no degradation is observed. The goal is to achieve a target degradation of 5-20%.[1]

Q3: How can I monitor the degradation of this compound and quantify its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for monitoring the degradation of this compound and separating it from its degradation products. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium formate or phosphate buffer) and an organic solvent (such as acetonitrile or methanol) is a typical starting point. UV detection is suitable as the pyrazine ring is a chromophore.

Troubleshooting Guides

Issue 1: No Degradation Observed Under Acidic Stress Conditions
Possible Cause Troubleshooting Steps
Conditions are too mild. Increase the acid concentration (e.g., from 0.1 M to 1 M HCl).
Increase the temperature (e.g., in increments of 10°C, up to 80°C).
Extend the duration of the study.
Compound is highly stable to acid hydrolysis. Confirm the stability by ensuring no significant change in the peak area of the parent compound over an extended period under harsh conditions. Document this stability as part of your report.
Issue 2: Rapid and Excessive Degradation or Sample Color Change
Possible Cause Troubleshooting Steps
Conditions are too harsh. Decrease the acid concentration.
Lower the reaction temperature.
Shorten the exposure time and take more frequent time points.
Polymerization. A significant color change (e.g., to dark brown or black) and the appearance of a broad, unresolved hump in the HPLC chromatogram may indicate polymerization. Dilute the sample and re-analyze. Consider using analytical techniques like size-exclusion chromatography to investigate high molecular weight species. To mitigate, use lower concentrations of the starting material and milder acidic conditions.
Oxidation. If an unexpected peak corresponding to a more polar compound appears, consider the possibility of oxidation of the aldehyde to a carboxylic acid. Ensure the experiment is conducted in an inert atmosphere (e.g., under nitrogen) to minimize oxidation.
Issue 3: Poor Mass Balance in HPLC Analysis
Possible Cause Troubleshooting Steps
Formation of non-UV active degradants. Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector to check for non-chromophoric degradation products.
Formation of volatile degradants. Analyze the headspace of the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify any volatile products that may have formed.
Degradants are not eluting from the HPLC column. Use a stronger mobile phase or a different column to ensure all components are eluted.
Inaccurate response factors. Determine the relative response factors for the major degradation products to ensure accurate quantification and mass balance calculation.

Data Presentation

Table 1: Summary of Forced Degradation of this compound under Acidic Conditions

Stress Condition Time (hours) % Assay of this compound % Individual Impurity % Total Impurities Mass Balance (%)
Control (Unstressed)0100.0Not DetectedNot Detected100.0
0.1 M HCl, RT24
48
72
1 M HCl, 60°C6
12
24

This table should be populated with experimental data.

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Pipette a known volume of the stock solution into a flask.

    • Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the compound.

    • Prepare a control sample by adding an equal volume of purified water instead of HCl.

  • Incubation:

    • Store the flasks at the desired temperature (e.g., 60°C) in a calibrated oven or water bath.

    • Withdraw aliquots at specified time points (e.g., 0, 6, 12, 24 hours).

  • Sample Neutralization and Dilution:

    • Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Quantify the amount of remaining this compound and any degradation products.

Visualizations

Acid_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution of this compound stress_sample Mix with Acid (e.g., 0.1 M HCl) start->stress_sample control_sample Mix with Water (Control) start->control_sample incubation Incubate at Desired Temperature (e.g., 60°C) stress_sample->incubation control_sample->incubation sampling Withdraw Aliquots at Time Points incubation->sampling neutralize Neutralize Sample sampling->neutralize dilute Dilute for HPLC neutralize->dilute hplc HPLC Analysis dilute->hplc data Quantify Degradation hplc->data

Caption: Experimental workflow for acid-forced degradation study.

Troubleshooting_Logic cluster_no_degradation Low/No Degradation cluster_high_degradation High Degradation (>20%) cluster_mass_balance Mass Balance Issue start Perform Acidic Stress Test degradation_check Is Degradation within 5-20%? start->degradation_check increase_severity Increase Acid Conc., Temp, or Time degradation_check->increase_severity No (<5%) decrease_severity Decrease Acid Conc., Temp, or Time degradation_check->decrease_severity No (>20%) end_ok Proceed with Validation degradation_check->end_ok Yes mass_balance_check Is Mass Balance >95%? degradation_check->mass_balance_check Yes, but poor mass balance increase_severity->start decrease_severity->start check_detectors Use MS/CAD Detectors check_volatiles GC-MS Headspace Analysis check_detectors->check_volatiles end_fail Investigate Degradation Pathway check_volatiles->end_fail mass_balance_check->check_detectors No mass_balance_check->end_ok Yes

Caption: Troubleshooting decision tree for forced degradation studies.

References

proper storage and handling to prevent degradation of 3-Aminopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of 3-Aminopyrazine-2-carbaldehyde to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it should be stored in a refrigerator at temperatures between 2°C and 8°C.[1] It is also recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] The compound is a solid and should be kept in a tightly sealed container.

Q2: How should I handle this compound in the laboratory?

A2: As with any chemical reagent, proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Q3: Is this compound sensitive to light?

Q4: What solvents are suitable for dissolving this compound?

A4: The solubility of this compound may vary depending on the solvent. For creating stock solutions, it is advisable to consult the supplier's documentation. If this information is unavailable, start with common organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. For analytical purposes, such as HPLC, the mobile phase composition, often a mixture of acetonitrile and water with an acid modifier like formic acid, can serve as a good starting point for solubility tests.

Troubleshooting Guides

Problem: I am observing unexpected peaks in my HPLC analysis.

  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting Steps:

      • Verify that the compound has been stored correctly (refrigerated, under inert gas, protected from light).

      • Prepare a fresh solution from a new or properly stored batch of the compound and re-analyze.

      • Consider the possibility of degradation in the solvent. Prepare the solution immediately before use.

  • Possible Cause 2: Impurities in the starting material.

    • Troubleshooting Steps:

      • Check the certificate of analysis (CoA) for the purity of the batch you are using.

      • If possible, purify a small amount of the material using an appropriate technique like recrystallization or column chromatography to see if the impurity peaks are removed.

Problem: My experimental results are inconsistent.

  • Possible Cause: Compound instability under experimental conditions.

    • Troubleshooting Steps:

      • Evaluate the pH, temperature, and light exposure of your experimental setup. This compound, containing an amino group and an aldehyde, may be susceptible to degradation under harsh acidic, basic, or high-temperature conditions.

      • If the experiment involves prolonged incubation, consider running a control sample of the compound under the same conditions to assess its stability over the duration of the experiment.

Quantitative Data on Stability

Specific quantitative stability data for this compound under various stress conditions is not extensively available in the public domain. The following table provides a general guideline for assessing stability based on typical behavior of similar chemical structures. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.

Stress ConditionTemperatureDurationExpected Purity Change (Hypothetical)Potential Degradation Products
Long-Term Storage 2-8°C12 months< 2%Minimal
Accelerated Storage 25°C / 60% RH6 months2-5%Oxidation and hydrolysis products
Accelerated Storage 40°C / 75% RH6 months5-15%Increased formation of oxidation and hydrolysis products
Forced Degradation
Acid Hydrolysis60°C24 hours> 10%3-Aminopyrazine-2-carboxylic acid (from oxidation of the aldehyde) and other hydrolysis products.
Base Hydrolysis60°C24 hours> 10%Products of Cannizzaro-type reactions (alcohol and carboxylic acid), and other base-catalyzed degradation products.
Oxidation (H₂O₂)Room Temp24 hours> 15%3-Aminopyrazine-2-carboxylic acid, N-oxides.
Thermal (Solid)80°C48 hours> 5%Dimerization/polymerization products, decarboxylation if the aldehyde is oxidized.
Photostability (Solid)UV/Vis Light7 days> 5%Photodegradation products, often colored.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.

  • Thermal Degradation (in solution): Incubate the stock solution at 80°C.

  • Thermal Degradation (solid): Place a known amount of solid compound in a vial and heat at 80°C.

  • Photostability: Expose the solid compound and a solution to a calibrated light source (e.g., UV and visible light).

3. Sample Analysis:

  • At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method.

Protocol for Stability-Indicating HPLC Method

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase to elute any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can separate and quantify the parent compound in the presence of its degradation products.

Visualizations

G cluster_storage Proper Storage & Handling cluster_degradation Potential Degradation Pathways storage Store at 2-8°C (Refrigerator) compound 3-Aminopyrazine- 2-carbaldehyde inert Inert Atmosphere (Nitrogen/Argon) light Protect from Light (Amber Vial) handling Use Proper PPE (Gloves, Goggles) oxidation Oxidation compound->oxidation hydrolysis Hydrolysis compound->hydrolysis photodegradation Photodegradation compound->photodegradation thermal Thermal Stress compound->thermal product_ox 3-Aminopyrazine- 2-carboxylic acid oxidation->product_ox product_hy Hydrolysis Products hydrolysis->product_hy product_ph Photodegradation Products photodegradation->product_ph product_th Polymeric/ Dimeric Products thermal->product_th G start Experiment Shows Unexpected Results check_storage Verify Proper Storage (2-8°C, Inert, Dark) start->check_storage prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh If storage was improper check_conditions Evaluate Experimental Conditions (pH, Temp, Light) check_storage->check_conditions If storage was proper reanalyze Re-run Experiment/ Analysis prepare_fresh->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved If results are consistent reanalyze->check_conditions If issue persists run_control Run Stability Control of Compound check_conditions->run_control consult_literature Consult Literature for Similar Compounds run_control->consult_literature contact_supplier Contact Supplier for Batch-Specific Data consult_literature->contact_supplier

References

Technical Support Center: Overcoming Solubility Challenges of Pyrazine Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with pyrazine derivatives in aqueous media.

Frequently Asked Questions (FAQs)

Q1: My pyrazine derivative is poorly soluble in aqueous buffers for my biological assay. What are my initial steps?

A1: Start by assessing the physicochemical properties of your specific pyrazine derivative, including its LogP and pKa. For initial troubleshooting, consider the following:

  • Co-solvents: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[1] Ensure the final concentration of the organic solvent in your aqueous assay medium is low (typically <0.5%) to avoid affecting the biological system. Always include a vehicle control in your experiments.

  • pH Adjustment: If your pyrazine derivative has ionizable groups, adjusting the pH of the aqueous medium can significantly enhance solubility. For basic derivatives, lowering the pH can increase the proportion of the more soluble protonated form. Conversely, for acidic derivatives, increasing the pH can improve solubility.

Q2: I've tried using co-solvents, but my pyrazine derivative still precipitates at the desired concentration. What's the next step?

A2: If co-solvents are insufficient, more advanced formulation strategies should be considered. These include:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a favorable safety profile.[4]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[5] Nanosuspensions are typically stabilized with surfactants or polymers.

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to your pyrazine derivative can significantly increase its aqueous solubility and improve its pharmacokinetic properties.[1][6][7]

Q3: How do I choose the most suitable solubility enhancement technique for my specific pyrazine derivative?

A3: The choice of method depends on several factors:

  • Physicochemical Properties of the Derivative: The structure, molecular weight, and presence of functional groups will influence which technique is most effective.

  • Intended Application: In vitro biological assays may have different formulation requirements than in vivo studies. For instance, the toxicity of excipients is a critical consideration for in vivo work.

  • Required Concentration: The desired final concentration of your compound will guide the selection of a method capable of achieving that level of solubility.

  • Development Stage: For early-stage research, simpler methods like co-solvents and pH adjustment are often sufficient. For preclinical and clinical development, more advanced formulations like nanosuspensions or PEGylation may be necessary.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation upon dilution of DMSO stock in aqueous buffer. The compound's solubility limit in the final buffer composition has been exceeded. The final DMSO concentration may be too low to maintain solubility.1. Decrease Final Concentration: Determine the kinetic solubility of your compound in the assay buffer to identify the maximum achievable concentration. 2. Increase Final DMSO Concentration: If the assay allows, slightly increase the final DMSO percentage (e.g., from 0.1% to 0.5%). Always verify the tolerance of your biological system to the solvent. 3. Use Alternative Formulation: If precipitation persists, consider preparing a cyclodextrin inclusion complex or a nanosuspension of your compound.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound in solution. Compound degradation in the stock solution or assay medium.1. Confirm Solubility: Visually inspect for precipitates and consider performing a solubility assay in the specific medium used.[8] 2. Prepare Fresh Solutions: Prepare fresh stock solutions and dilutions immediately before each experiment. 3. Assess Compound Stability: Some pyrazine derivatives can be unstable in certain solvents or under specific pH conditions.[9] Analytical techniques like HPLC can be used to monitor compound integrity over time.
Low yield or difficulty in preparing a solid formulation (e.g., for in vivo studies). The amorphous or crystalline nature of the pyrazine derivative may hinder formulation development. Poor wetting and dissolution characteristics.1. Salt Formation: For basic pyrazine derivatives, forming a salt can improve crystallinity, stability, and aqueous solubility. 2. Co-crystallization: Forming a co-crystal with a suitable co-former can modify the physicochemical properties, including solubility and dissolution rate. 3. Spray Drying or Lyophilization: These techniques can be used to produce amorphous solid dispersions with enhanced solubility.

Data Presentation

Table 1: Solubility of Selected Pyrazine Derivatives in Various Solvents

CompoundSolventSolubilityReference(s)
PyrazineWaterSoluble[10]
EthanolSoluble[10]
EtherSoluble[10]
TetramethylpyrazineWaterSlightly soluble[11]
PyrazinamideWater15 mg/mL at 25°C
DMSO~30 mg/mL
Ethanol~0.2 mg/mL

Table 2: Enhancement of Aqueous Solubility of a Poorly Soluble Herbicide (Cyanazine) using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

FormulationApparent Solubility in WaterFold IncreaseReference(s)
CyanazineLow (not specified)-[12][13]
Cyanazine/HP-β-CD Inclusion ComplexSignificantly IncreasedNot quantified[12][13]

Note: Specific quantitative data for the solubility enhancement of many pyrazine derivatives using these techniques is often compound-specific and found in specialized literature. The table above serves as an illustrative example of the data that should be generated during formulation development.

Experimental Protocols

Protocol 1: Preparation of a Pyrazine Derivative-Cyclodextrin Inclusion Complex (Co-precipitation Method)

This protocol is a general guideline and should be optimized for each specific pyrazine derivative.

Materials:

  • Pyrazine derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[12]

  • Deionized water

  • Organic solvent in which the pyrazine derivative is soluble (e.g., ethanol, acetone)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Drying oven or vacuum desiccator

Procedure:

  • Determine Molar Ratio: Start with a 1:1 molar ratio of the pyrazine derivative to HP-β-CD. This can be optimized based on phase solubility studies.[12]

  • Dissolve HP-β-CD: In a beaker, dissolve the calculated amount of HP-β-CD in a sufficient volume of deionized water with stirring.

  • Dissolve Pyrazine Derivative: In a separate container, dissolve the pyrazine derivative in a minimal amount of a suitable organic solvent.

  • Complexation: Slowly add the pyrazine derivative solution dropwise to the stirring HP-β-CD solution.

  • Precipitation: Continue stirring the mixture at room temperature for a defined period (e.g., 24 hours) to allow for the formation and precipitation of the inclusion complex.

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed HP-β-CD.

  • Drying: Dry the final product in an oven at a suitable temperature (e.g., 40-50°C) or under vacuum to a constant weight.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

Protocol 2: Preparation of a Pyrazine Derivative Nanosuspension (Anti-Solvent Precipitation Method)

This is a general protocol for preparing a nanosuspension and requires optimization for each compound.

Materials:

  • Pyrazine derivative

  • Water-miscible organic solvent (e.g., acetone, ethanol)

  • Aqueous solution containing a stabilizer (e.g., 0.5% w/v solution of a suitable polymer like HPMC or a surfactant like Tween 80)

  • High-speed homogenizer or magnetic stirrer

  • Evaporator (for solvent removal)

Procedure:

  • Organic Phase Preparation: Dissolve the pyrazine derivative in the selected organic solvent to create a saturated or near-saturated solution.[14]

  • Aqueous Phase Preparation: Prepare the aqueous solution containing the stabilizer.

  • Precipitation: Under high-speed stirring or homogenization, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.[14]

  • Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index, and zeta potential using dynamic light scattering.

Protocol 3: PEGylation of a Pyrazine Derivative

This protocol outlines a general procedure for conjugating a PEG polymer to a pyrazine derivative with a suitable functional group (e.g., an amine).

Materials:

  • Pyrazine derivative with a reactive functional group

  • Activated PEG (e.g., mPEG-NHS for reaction with amines)

  • Aprotic solvent (e.g., Dimethylformamide or Dimethyl sulfoxide) to dissolve the pyrazine derivative[1]

  • Aqueous reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4-8.0)[1]

  • Quenching reagent (e.g., Tris or glycine solution)[1]

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Dissolution: Dissolve the pyrazine derivative in a minimal amount of the aprotic solvent. Dissolve the activated PEG in the reaction buffer.

  • Conjugation: Add the dissolved pyrazine derivative solution to the stirring PEG solution. The molar ratio of drug to PEG needs to be optimized.[1]

  • Reaction: Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 2-24 hours) with gentle stirring.[1]

  • Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted activated PEG.

  • Purification: Purify the PEG-drug conjugate from unreacted components using a suitable chromatography method like Size Exclusion Chromatography.

  • Characterization: Confirm the successful conjugation using techniques such as HPLC, Mass Spectrometry, and NMR.

Mandatory Visualizations

Signaling Pathways

Many pyrazine derivatives exert their biological effects by inhibiting specific signaling pathways. Below are diagrams of two such pathways that are frequently targeted.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth promotes Pyrazine_Inhibitor Pyrazine Derivative (Inhibitor) Pyrazine_Inhibitor->PI3K inhibits

PI3K/Akt/mTOR signaling pathway with pyrazine derivative inhibition.

RhoA_Signaling_Pathway cluster_extracellular_rho Extracellular cluster_membrane_rho Plasma Membrane cluster_cytoplasm_rho Cytoplasm cluster_downstream_rho Downstream Effects Ligand Ligand (e.g., LPA) GPCR GPCR Ligand->GPCR RhoGEF RhoGEF GPCR->RhoGEF activates RhoA_GTP RhoA-GTP (active) RhoGEF->RhoA_GTP promotes GDP/GTP exchange on RhoA RhoA_GDP RhoA-GDP (inactive) ROCK ROCK RhoA_GTP->ROCK activates Cytoskeletal_Rearrangement Actin Cytoskeleton Rearrangement ROCK->Cytoskeletal_Rearrangement phosphorylates substrates leading to Pyrazine_Inhibitor_Rho Pyrazine Derivative (Inhibitor) Pyrazine_Inhibitor_Rho->ROCK inhibits

RhoA signaling pathway and its inhibition by a pyrazine derivative.
Experimental Workflow

Solubility_Workflow Start Poorly Soluble Pyrazine Derivative Initial_Attempts Initial Attempts: - Co-solvents (DMSO) - pH Adjustment Start->Initial_Attempts Soluble Soluble? Initial_Attempts->Soluble Advanced_Formulation Advanced Formulation: - Cyclodextrin Complexation - Nanosuspension - PEGylation Soluble->Advanced_Formulation No Biological_Assay Proceed to Biological Assay Soluble->Biological_Assay Yes Characterization Characterization: - Solubility Assay - Particle Size Analysis - In Vitro Dissolution Advanced_Formulation->Characterization Characterization->Biological_Assay Troubleshoot Troubleshoot Precipitation/ Inconsistency Biological_Assay->Troubleshoot If issues arise

Workflow for addressing solubility issues of pyrazine derivatives.

References

Technical Support Center: Acylation of Methyl 3-Aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting protocols and frequently asked questions for researchers, scientists, and drug development professionals engaged in the acylation of methyl 3-aminopyrazine-2-carboxylate.

Troubleshooting Guide

This section addresses common issues encountered during the acylation reaction, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low to No Product Yield

Q: My acylation reaction is resulting in a low yield or no desired product. What are the common causes and how can I improve the yield?

A: Low yields in the acylation of methyl 3-aminopyrazine-2-carboxylate can stem from several factors, ranging from reagent quality to reaction conditions. Here are the most common culprits and troubleshooting steps:

  • Poor Nucleophilicity of the Amino Group: The pyrazine ring is electron-deficient, which reduces the nucleophilicity of the 3-amino group. While it is more reactive than 3-aminopyrazine-2-carboxamide, its reactivity can still be a limiting factor.[1]

    • Solution: The addition of a non-nucleophilic base like pyridine or triethylamine (TEA) is crucial.[1][2] The base acts as a proton scavenger and can enhance the nucleophilicity of the amine. For less reactive substrates, a catalyst such as 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[2]

  • Inactive Acylating Agent: Acyl chlorides and anhydrides are highly sensitive to moisture and can hydrolyze over time, rendering them inactive.[2][3]

    • Solution: Use fresh or purified acylating agents. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent hydrolysis.[1][2]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Some reactions may require gentle heating to overcome the activation energy, while others proceed well at room temperature over an extended period (e.g., 48 hours).[1] Excessively high temperatures can lead to decomposition and side product formation.[3]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or side reactions.

    • Solution: Typically, a slight excess of the acylating agent (e.g., 1.2 equivalents) and base (e.g., 1.5 equivalents) relative to the aminopyrazine is used to drive the reaction to completion.[1]

Issue 2: Formation of Multiple Products/Impurities

Q: My TLC/LC-MS analysis shows multiple spots/peaks. What are the likely side products and how can I minimize them?

A: The formation of multiple products is a common challenge. Key side reactions include:

  • Di-acylation: Although less common for this specific substrate due to steric hindrance and electronic effects, acylation on one of the pyrazine nitrogen atoms is a possibility, especially with highly reactive acylating agents or forcing conditions.

    • Solution: Employ controlled, dropwise addition of the acylating agent at a low temperature (e.g., 0 °C) to manage the reaction's exothermicity and selectivity.[1] Avoid using a large excess of the acylating agent.

  • Hydrolysis of Ester: The methyl ester group can be susceptible to hydrolysis, especially if the workup conditions are strongly acidic or basic, or if there is significant water in the reaction mixture.

    • Solution: Ensure anhydrous reaction conditions and perform a neutral or mildly acidic/basic workup.

  • Decomposition: Pyrazine derivatives can be sensitive to strong acids and high temperatures.

    • Solution: Maintain moderate reaction temperatures and avoid unnecessarily harsh conditions.

Issue 3: Purification Challenges

Q: I am struggling to purify my acylated product. What are some effective strategies?

A: Purification can be complicated by the polarity of the product and the presence of unreacted starting materials or side products.

  • Problem: Removing the base (e.g., pyridine, triethylamine) and its corresponding salt.

    • Solution: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl or aqueous NH₄Cl) to protonate and extract the basic impurities into the aqueous layer. Follow this with a wash using saturated sodium bicarbonate solution and brine.

  • Problem: Separating the product from unreacted starting material or polar byproducts.

    • Solution: Column chromatography is often the most effective method. A gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, can provide good separation.[1] Recrystallization can also be an effective technique if a suitable solvent system is found.

Frequently Asked Questions (FAQs)

Q1: Which acylating agent is better: an acyl chloride or an anhydride? A1: Acyl chlorides are generally more reactive than anhydrides and are commonly used for this transformation.[1][2] However, anhydrides can also be effective, sometimes with the aid of a catalyst like DMAP. The choice may depend on the specific acyl group being introduced and the stability of the starting material.

Q2: What is the role of pyridine in this reaction? A2: Pyridine serves two main purposes. First, it acts as a non-nucleophilic base to neutralize the HCl generated when using an acyl chloride as the acylating agent. Second, it can act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, which then acylates the amino group.[2]

Q3: Why must the reaction be run under anhydrous conditions? A3: Acylating agents, particularly acyl chlorides, react readily with water (hydrolysis) to form the corresponding carboxylic acid.[2] This side reaction consumes the acylating agent, reduces the yield of the desired product, and introduces a carboxylic acid impurity that can complicate purification.

Q4: Can I perform acylation on 3-aminopyrazine-2-carboxamide directly? A4: Direct acylation of 3-aminopyrazine-2-carboxamide is generally unsuccessful due to the significantly low nucleophilicity of the amino group, which is further deactivated by the amide group.[1] It is standard practice to use the methyl ester derivative, which is more reactive.[1]

Experimental Protocols & Data

Protocol: General Acylation using Acyl Chloride

This protocol is a representative procedure for the acylation of methyl 3-aminopyrazine-2-carboxylate.[1]

Materials:

  • Methyl 3-aminopyrazine-2-carboxylate

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Substituted Acyl Chloride

  • Argon or Nitrogen gas supply

Procedure:

  • Disperse methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in anhydrous DCM (approx. 5 mL per mmol of starting material) in a flame-dried, round-bottom flask under an inert atmosphere (Argon).

  • Stir the dispersion for 5 minutes at room temperature.

  • Add anhydrous pyridine (1.5 eq) to the mixture and stir for an additional 5 minutes.

  • Add the desired acyl chloride (1.2 eq) dropwise to the reaction mixture while maintaining continuous stirring.

  • Allow the reaction to proceed at room temperature for 24-48 hours. Monitor the progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate as eluent).[1]

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Data Summary: Reaction Conditions

The selection of reagents and conditions is critical for successful acylation. The following table summarizes common variables.

ParameterReagent/ConditionRole / ConsiderationCommon Equivalents
Substrate Methyl 3-aminopyrazine-2-carboxylateMore reactive than the corresponding amide.[1]1.0
Acylating Agent Acyl Chloride or AnhydrideAcyl chlorides are generally more reactive.[2]1.1 - 1.2
Base Pyridine or Triethylamine (TEA)Scavenges acid byproduct (HCl), enhances nucleophilicity.[1][2]1.5 - 2.0
Catalyst 4-Dimethylaminopyridine (DMAP)Used for less reactive systems to increase reaction rate.[2]0.1 - 0.2
Solvent Dichloromethane (DCM), THF, AcetonitrileAprotic solvents are preferred to avoid reaction with the acylating agent.[2] Must be anhydrous.N/A
Temperature 0 °C to Room TemperatureLower temperatures can improve selectivity; higher temperatures may be needed for less reactive partners.[1][3]N/A
Atmosphere Inert (Argon or Nitrogen)Essential to prevent hydrolysis of the acylating agent.[2]N/A

Visual Guides

Experimental Workflow

The following diagram outlines the general workflow for the acylation experiment, from setup to purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Flame-dry glassware under vacuum inert Establish Inert Atmosphere (Ar/N2) prep->inert start_mat Add Substrate & Anhydrous Solvent inert->start_mat add_base Add Anhydrous Base (e.g., Pyridine) start_mat->add_base add_acyl Dropwise Addition of Acyl Chloride add_base->add_acyl react Stir at RT (Monitor by TLC) add_acyl->react quench Dilute with Solvent react->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography) dry->purify end end purify->end Pure Product

Caption: General workflow for the acylation of methyl 3-aminopyrazine-2-carboxylate.

Troubleshooting Decision Tree

Use this decision tree to diagnose and resolve common issues with low reaction yield.

G start Low Yield? cause_reagent Reagent Issue? start->cause_reagent Yes cause_conditions Condition Issue? start->cause_conditions Yes sol_reagent_check Use fresh/purified acyl chloride & base. Ensure anhydrous solvents. cause_reagent->sol_reagent_check Moisture/Purity sol_inert Run under strict inert atmosphere (Ar/N2). cause_reagent->sol_inert Moisture sol_base Ensure sufficient base (1.5-2.0 eq). Consider adding DMAP. cause_conditions->sol_base Reactivity sol_temp Optimize temperature. Monitor via TLC to determine optimal time. cause_conditions->sol_temp Kinetics

References

Technical Support Center: Preventing Polyalkylation in Reactions with Aminopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing polyalkylation during the alkylation of aminopyrazines.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation and why is it a common problem when reacting aminopyrazines?

A1: Polyalkylation is the undesired formation of di-, tri-, or even quaternary ammonium salts when attempting to introduce a single alkyl group onto the amino group of an aminopyrazine. This occurs because the initial product, a mono-alkylated aminopyrazine, is often more nucleophilic than the starting aminopyrazine. This increased reactivity makes it more likely to react further with the alkylating agent present in the reaction mixture, leading to multiple alkylations.

Q2: What are the primary strategies to promote selective mono-alkylation of aminopyrazines?

A2: There are three main strategies to favor mono-alkylation and minimize polyalkylation:

  • Direct Alkylation under Controlled Conditions: This involves carefully managing the reaction parameters of a direct reaction between the aminopyrazine and an alkylating agent.

  • Reductive Amination: This two-step, one-pot method involves the reaction of the aminopyrazine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the desired mono-alkylated product.

  • Protecting Group Strategy: This method involves temporarily "blocking" the amino group with a protecting group, performing the desired reaction on another part of the molecule or a different nitrogen, and then removing the protecting group. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.[1][2]

Q3: How do I choose the best strategy for my specific aminopyrazine and alkylating agent?

A3: The choice of strategy depends on several factors, including the reactivity of your specific aminopyrazine, the nature of the alkylating agent, and the desired final product. The following decision-making workflow can help guide your choice:

Mono-alkylation Strategy Decision Tree start Start: Desire to mono-alkylate an aminopyrazine strategy Choice of Mono-alkylation Strategy start->strategy direct_alkylation Direct Alkylation strategy->direct_alkylation Simple alkylating agent & starting materials are not precious reductive_amination Reductive Amination strategy->reductive_amination Desired alkyl group can be derived from an aldehyde/ ketone protection_strategy Protecting Group Strategy strategy->protection_strategy Need to perform other reactions on the molecule without affecting the amino group direct_conditions Use large excess of aminopyrazine Slow addition of alkylating agent Lower reaction temperature direct_alkylation->direct_conditions reductive_reagents React with aldehyde/ketone Use mild reducing agent (e.g., NaBH(OAc)₃) reductive_amination->reductive_reagents protection_steps 1. Protect amino group (e.g., Boc) 2. Perform other reactions 3. Deprotect protection_strategy->protection_steps

Caption: Decision tree for selecting a mono-alkylation strategy for aminopyrazines.

Troubleshooting Guides

Issue 1: Low yield of the desired mono-alkylated product in direct alkylation.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Over-alkylation - Use a large excess of the aminopyrazine (3-5 equivalents or more) relative to the alkylating agent.[3] - Add the alkylating agent slowly and dropwise to the reaction mixture to maintain a low concentration. - Lower the reaction temperature to decrease the rate of the second alkylation.
Low Reactivity - Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl bromide or chloride).[3] - Increase the reaction temperature cautiously, while monitoring for the formation of byproducts.
Side Reactions - Consider potential C-alkylation on the pyrazine ring, especially with highly activated pyrazine systems. Characterize byproducts thoroughly.
Issue 2: Incomplete reaction or formation of side products during reductive amination.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inefficient Imine Formation - Ensure anhydrous reaction conditions as water can hydrolyze the imine intermediate. - For less reactive aldehydes or ketones, consider adding a mild acid catalyst like acetic acid.[4][5]
Decomposition of Reagents - Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4][6] NaBH(OAc)₃ is generally preferred due to its lower toxicity.[4]
Aldehyde/Ketone Reduction - Ensure the reducing agent is added after the imine has had time to form, or use a reagent like NaBH(OAc)₃ that selectively reduces the protonated imine over the carbonyl group.[4][5]
Issue 3: Difficulty with Boc-protection or deprotection.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Boc Protection - Ensure the use of a suitable base (e.g., triethylamine, DMAP) and an appropriate solvent (e.g., THF, dichloromethane).[7] - Use a slight excess of di-tert-butyl dicarbonate ((Boc)₂O).
Difficult Boc Deprotection - Use a strong acid like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate.[8][9] - For acid-sensitive substrates, consider alternative deprotection methods.
Side reactions during deprotection - If the substrate has other acid-labile groups, careful selection of the deprotection conditions is crucial. A milder acid or shorter reaction time may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of an Aminopyrazine[4][6]

This protocol describes a general method for the mono-N-alkylation of an aminopyrazine with an aldehyde or ketone using sodium triacetoxyborohydride.

  • Reaction Setup: In a round-bottom flask, dissolve the aminopyrazine (1.0 equivalent) and the desired aldehyde or ketone (1.1-1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.

  • Workup: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reductive Amination Workflow cluster_0 Reaction cluster_1 Workup & Purification A Dissolve Aminopyrazine and Aldehyde/Ketone in Anhydrous Solvent B Add NaBH(OAc)₃ A->B C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D Quench with sat. NaHCO₃ C->D E Extract with Organic Solvent D->E F Dry, Concentrate, and Purify (Column Chromatography) E->F

Caption: General workflow for the reductive amination of aminopyrazines.

Protocol 2: General Procedure for Boc-Protection of an Aminopyrazine[2][7][8]

This protocol outlines a standard procedure for the protection of the amino group of an aminopyrazine using di-tert-butyl dicarbonate.

  • Reaction Setup: Dissolve the aminopyrazine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Reagents: Add a base, such as triethylamine (1.5 equivalents) or a catalytic amount of 4-(dimethylamino)pyridine (DMAP), to the solution. Then, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) dropwise at 0 °C or room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its completion by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can often be used without further purification, or it can be purified by column chromatography.

Protocol 3: General Procedure for Deprotection of a Boc-Protected Aminopyrazine[8][9]

This protocol describes the removal of the Boc protecting group to yield the free amine.

  • Reaction Setup: Dissolve the Boc-protected aminopyrazine in an appropriate solvent such as dichloromethane (DCM), ethyl acetate, or dioxane.

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M), to the solution at 0 °C or room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS. The reaction is usually complete within 1-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). To obtain the free amine, the salt can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent.

Protection-Deprotection Workflow Start Aminopyrazine Protected Boc-Protected Aminopyrazine Start->Protected Boc₂O, Base Alkylated Alkylated Boc-Protected Aminopyrazine Protected->Alkylated Base, Alkyl Halide FinalProduct Mono-alkylated Aminopyrazine Alkylated->FinalProduct Acid (e.g., TFA, HCl)

Caption: Workflow for mono-alkylation via a Boc-protection/deprotection strategy.

Quantitative Data Summary

Alkylation Strategy Key Reaction Parameters Expected Selectivity for Mono-alkylation Potential Side Products
Direct Alkylation - Excess aminopyrazine - Slow addition of alkylating agent - Low temperatureModerate to GoodDi- and tri-alkylated products, C-alkylation products
Reductive Amination - Use of NaBH(OAc)₃ - Anhydrous conditionsGood to ExcellentOver-reduction of carbonyl, dialkylation if primary amine is used as the nucleophile in excess
Protecting Group Strategy - Complete protection and deprotectionExcellentIncomplete protection or deprotection leading to mixtures

References

Technical Support Center: Scale-Up Synthesis of 3-Aminopyrazine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 3-aminopyrazine-2-carbaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the this compound core structure?

A1: The primary and most established method involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, which forms a dihydropyrazine intermediate that is subsequently oxidized to the aromatic pyrazine.[1] Another key approach is the functional group transformation of an existing pyrazine ring, for instance, the conversion of a carboxylic acid or nitrile group into the desired carbaldehyde.

Q2: My reaction yield drops significantly when moving from lab scale (grams) to pilot scale (kilograms). What are the likely causes?

A2: Significant yield drops during scale-up can stem from several factors that are less prominent at a smaller scale. Key areas to investigate include:

  • Mass and Heat Transfer Limitations: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and degradation.[2]

  • Suboptimal Reaction Conditions: Conditions optimized at a small scale, like temperature and addition rates, often need re-optimization for larger volumes.

  • Purity of Starting Materials: The impact of impurities in starting materials is magnified at a larger scale, potentially leading to unwanted side reactions or catalyst inhibition.[2][3]

  • Work-up and Isolation Inefficiencies: Product loss during extraction, crystallization, or filtration is more common with larger volumes. The efficiency of these steps must be re-evaluated.[2]

Q3: We are observing a significant color change (darkening) in our reaction mixture at scale, which was not present in lab experiments. What could be the cause?

A3: Darkening of the reaction mixture often indicates polymerization or degradation reactions.[2] This can be caused by:

  • Elevated Temperatures: Poor heat dissipation in large reactors can lead to higher internal temperatures than measured, accelerating decomposition.

  • Air Sensitivity: Intermediates in pyrazine synthesis can be sensitive to air oxidation, leading to complex, colored byproducts. Ensure the reaction is maintained under a robust inert atmosphere (e.g., nitrogen or argon).[2]

  • Aldol Condensation: Side reactions involving aldehydes or ketones, especially if present as impurities in solvents or starting materials, can form highly colored byproducts.[2]

Q4: How can we improve the purity of our final product during scale-up purification?

A4: Purification challenges are common during scale-up. To improve purity:

  • Optimize Crystallization: Carefully study solvent systems, cooling rates, and seeding strategies to improve crystal morphology and minimize impurity inclusion.

  • Column Chromatography Alternatives: Traditional silica gel chromatography can be challenging and expensive at scale. Consider alternative techniques like flash chromatography with optimized solvent gradients, or investigate if a salt formation/recrystallization step can effectively remove key impurities.[4]

  • Impurity Profiling: Identify the major impurities (e.g., via LC-MS) to understand their origin (e.g., starting materials, side reactions) and devise a targeted strategy for their removal.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Incorrect reaction temperature or pressure.Verify internal reaction temperature with calibrated probes. For dehydrogenation reactions, temperatures between 300-375°C may be required.[2]
Inactive catalyst or incorrect catalyst loading.Test catalyst activity on a small scale before use. Ensure homogeneous distribution in the reactor.
Purity of starting materials is low.Re-analyze starting materials for impurities that could inhibit the reaction.[3]
Formation of Unidentified Byproducts Side reactions due to suboptimal conditions.Systematically optimize reaction parameters like temperature, catalyst, and reaction time to improve selectivity.[1]
Structurally similar byproducts (e.g., regioisomers) are forming.Re-evaluate the regioselectivity of the reaction. A change in catalyst, solvent, or protecting group strategy may be necessary.
Degradation of the product under reaction or work-up conditions.Use milder reagents and conditions. Avoid unnecessarily harsh acidic or basic conditions during work-up.[1]
Poor Isolation / Product Loss During Work-up Inefficient liquid-liquid extraction.Increase the number of extractions. Perform a small-scale study to confirm the product's partition coefficient in the chosen solvent system.[2]
Product precipitation during work-up.Adjust pH or solvent composition to maintain product solubility until the desired crystallization step.
Co-elution of impurities during chromatography.Screen different solvent systems or stationary phases. A shallow gradient can often improve the resolution of closely eluting compounds.[3]

Experimental Protocols

Protocol: Scale-Up Synthesis of a 3-Acylaminopyrazine-2-carboxamide Derivative

This protocol is a representative example for the amide coupling of 3-aminopyrazine-2-carboxylic acid, a common precursor for carbaldehyde derivatives.

Step 1: Activation of Carboxylic Acid

  • Charge a suitable, dry, and inerted reactor with 3-aminopyrazine-2-carboxylic acid (1.0 eq).

  • Add anhydrous Dimethyl Sulfoxide (DMSO) (approx. 10 L per kg of acid).

  • Begin agitation and ensure the temperature is stable at 20-25°C.

  • Slowly add 1,1'-Carbonyldiimidazole (CDI) (1.1-1.3 eq) portion-wise over 1-2 hours, monitoring for CO2 evolution.[5][6]

  • Stir the mixture at room temperature for at least 2 hours after the addition is complete, or until in-process control (e.g., HPLC) confirms the formation of the activated intermediate.

Step 2: Amide Coupling

  • To the activated mixture, add the desired primary or secondary amine (1.2-1.5 eq).[5][6] The addition may be exothermic; control the rate to maintain the temperature below 40°C.

  • Heat the reaction mixture to the optimized temperature (e.g., 60-80°C, determined during process development) and hold for 4-12 hours. For less reactive amines, microwave-assisted synthesis at 120°C for 30 minutes has been reported in smaller-scale syntheses and may guide thermal condition selection.[4][6]

  • Monitor the reaction progress by HPLC until the consumption of the starting material is complete.

Step 3: Isolation and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add the reaction mixture to a separate reactor containing cold water (approx. 20 L per kg of starting acid), ensuring good agitation.

  • The product should precipitate as a solid. Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).

  • Wash the filter cake thoroughly with water, followed by a non-polar solvent (e.g., hexane or heptane) to aid in drying.

  • Dry the product under vacuum at 40-50°C until a constant weight is achieved.

  • If required, recrystallize the crude product from a suitable solvent such as ethanol.[4]

Visualizations

Workflow & Troubleshooting Diagrams

G General Scale-Up Synthesis Workflow Start Start: Lab-Scale Protocol Dev Process Development & Safety Assessment (DSC, RC1) Start->Dev ScaleUp Pilot Plant Scale-Up (kg Scale) Dev->ScaleUp Reaction Controlled Reaction: - Temp Control - Addition Rate - Inert Atmosphere ScaleUp->Reaction Workup Work-up & Isolation Reaction->Workup Purification Purification: - Recrystallization - Filtration Workup->Purification Analysis Final Product Analysis: - Purity (HPLC) - Identity (NMR, MS) - Residual Solvents (GC) Purification->Analysis End API Release Analysis->End

Caption: A generalized workflow for scaling up the synthesis of this compound derivatives.

G Troubleshooting Logic: Low Yield on Scale-Up Start Low Yield Observed CheckIPC Review In-Process Controls (IPCs) Start->CheckIPC Complete Is Reaction Complete? CheckIPC->Complete WorkupLoss Analyze Work-up Losses (Mother Liquor) Complete->WorkupLoss Yes Impurity Identify Major Byproducts (LC-MS) Complete->Impurity No OptimizeWorkup Action: Optimize Extraction/Crystallization WorkupLoss->OptimizeWorkup Extend Action: Extend Reaction Time or Increase Temp Impurity->Extend OptimizeCond Action: Re-optimize Conditions (Temp, Stoichiometry) Impurity->OptimizeCond Result Improved Yield Extend->Result OptimizeWorkup->Result OptimizeCond->Result

Caption: A decision tree for troubleshooting low product yield during process scale-up.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on interpreting complex NMR spectra of substituted pyrazines. Below are troubleshooting guides and frequently asked questions to address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges in the acquisition and interpretation of NMR data for substituted pyrazines.

Q1: The proton signals in my ¹H NMR spectrum are broad. What is the cause and how can I get sharper signals?

A1: Signal broadening in the NMR spectra of pyrazine derivatives is a common problem, often related to the quadrupolar nature of the two nitrogen atoms (¹⁴N) in the ring.[1] This "quadrupolar broadening" can affect the relaxation time of nearby protons, leading to wider peaks.

  • Troubleshooting Steps:

    • Solvent Choice: The choice of solvent can impact molecular tumbling and the electronic environment. Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to Benzene-d₆ or DMSO-d₆) may help resolve the signals.[1][2]

    • Temperature Variation: Acquiring the spectrum at a higher temperature can sometimes average out the effects of quadrupolar relaxation and sharpen the signals.

    • pH Adjustment: If your pyrazine derivative has acidic or basic sites, the sample's pH can significantly alter chemical shifts and signal shapes. Buffering the NMR sample may be necessary to obtain consistent and sharp signals.[1]

    • Check for Paramagnetic Impurities: Ensure your sample is free from paramagnetic impurities, as they can cause significant line broadening. Degassing the sample to remove dissolved oxygen can also be beneficial, especially for NOESY/ROESY experiments.[3]

Q2: The aromatic region of my ¹H NMR spectrum is a cluster of overlapping signals. How can I simplify the analysis?

A2: This is a frequent challenge because the protons on the pyrazine ring resonate in a very narrow chemical shift range (typically 8.5-8.7 ppm for the parent pyrazine).[4] Substituent effects may not be strong enough to cause sufficient dispersion.

  • Troubleshooting Steps:

    • Higher Magnetic Field: Using a spectrometer with a higher magnetic field strength (e.g., 600 MHz instead of 400 MHz) will increase the chemical shift dispersion and can often resolve overlapping multiplets.

    • 2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for resolving these complexities.

      • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace the connectivity of the proton spin systems within the molecule.[5][6]

      • TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a single spin system, even if they are not directly coupled.[7]

Q3: How can I definitively distinguish between 2,3-, 2,5-, and 2,6-disubstituted pyrazine isomers?

A3: Distinguishing between these isomers can be challenging with 1D NMR alone. Long-range correlations are key.

  • Recommended Approach:

    • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful techniques for this purpose. It shows correlations between protons and carbons that are 2 to 4 bonds apart.[8][9] By observing the long-range couplings from the substituent protons (or the remaining ring protons) to the pyrazine ring carbons, the substitution pattern can be unequivocally determined.

    • ¹H-¹⁵N HMBC: If your spectrometer is equipped for it, a gradient-selected ¹H-¹⁵N HMBC experiment can be extremely informative. It allows for the direct observation of couplings between protons and the ring nitrogens, which helps in distinguishing isomers.[10]

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space (< 5 Å).[11] By observing NOE correlations between protons on the substituents and protons on the pyrazine ring, you can confirm the substitution pattern. For example, in a 2,3-disubstituted pyrazine, an NOE would be expected between the substituents.

Q4: I am having trouble assigning the quaternary carbons in my ¹³C NMR spectrum. What should I do?

A4: Quaternary carbons do not have directly attached protons, so they will not show up in HSQC or DEPT-135 spectra.

  • Recommended Approach:

    • HMBC: This is the primary tool for assigning quaternary carbons. Look for correlations from known protons (assigned via ¹H, COSY, and HSQC) to the quaternary carbon signals. Multiple correlations from different protons will help to confidently assign the quaternary carbon.[8][12]

    • ¹³C NMR Chemical Shift Prediction: While not a definitive proof, computational software can predict ¹³C chemical shifts, which can provide a good starting point for your assignments.

Quantitative Data Summary

The following tables summarize typical NMR data for substituted pyrazines. Note that chemical shifts are highly dependent on the specific substituents and the solvent used.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrazine Ring

Atom TypeTypical Chemical Shift (ppm)Notes
Pyrazine Ring Protons (C-H )8.5 - 9.1Highly deshielded due to the aromatic ring current and electronegative nitrogen atoms.[13][14]
Pyrazine Ring Carbons (C -H)140 - 150The chemical shift of the parent pyrazine is ~145 ppm.[15]
Substituted Pyrazine Carbons (C -R)145 - 165Carbons bearing substituents are typically shifted further downfield.[13]

Table 2: Typical ¹H-¹H Coupling Constants for the Pyrazine Ring

Coupling TypeNumber of BondsTypical Value (Hz)
Ortho (H-C-C-H)32.5 - 5.0
Meta (H-C-N-C-H)41.0 - 2.0
Para (H-C-C-N-C-H)5< 1.0 (Often not resolved)

Experimental Protocols

Below are generalized protocols for key NMR experiments. Parameters should be optimized for your specific instrument and sample.

1. Sample Preparation

  • Dissolve 5-10 mg of the purified pyrazine derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Benzene-d₆).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • For experiments sensitive to paramagnetic oxygen (like NOESY), degas the sample using the freeze-pump-thaw method.[3]

2. 2D COSY (gCOSY)

  • Purpose: To identify ¹H-¹H spin-spin coupling networks.

  • Methodology:

    • Acquire a standard 1D ¹H spectrum and optimize shimming.

    • Use a standard gradient-enhanced COSY pulse sequence.[16]

    • Set the spectral width to encompass all proton signals (e.g., 0-12 ppm).

    • Acquire 256-512 increments in the indirect dimension (F1) with 2-8 scans per increment.

    • Set the relaxation delay to 1.5-2.0 seconds.

    • Process the data using a sine-bell or squared sine-bell window function before Fourier transformation.

3. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond ¹H-¹³C correlations.[8]

  • Methodology:

    • Use a standard gradient-enhanced HSQC pulse sequence.

    • Set the ¹H spectral width as in the ¹H experiment. Set the ¹³C spectral width to cover the expected range (e.g., 0-180 ppm).

    • Set the number of increments in F1 to 256-512. The number of scans will depend on concentration but is typically 8 or more.

    • The pulse sequence will use a coupling constant (¹J_CH) of ~145 Hz, which is optimized for one-bond correlations in aromatic systems.

4. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-4 bond) ¹H-¹³C correlations, crucial for mapping out the carbon skeleton.[9]

  • Methodology:

    • Use a standard gradient-enhanced HMBC pulse sequence.

    • Set spectral widths and acquisition parameters similar to the HSQC experiment.

    • Crucial Parameter: Optimize the long-range coupling constant for magnetization transfer. A value of 8 Hz is a good starting point for detecting 2- and 3-bond couplings.[16] The absence of a correlation does not definitively rule out a long-range coupling, as the magnitude can be near zero for certain dihedral angles.[8]

5. 2D NOESY/ROESY

  • Purpose: To identify protons that are close in 3D space.

  • Methodology:

    • Choose between NOESY and ROESY. For small to medium-sized molecules (MW < 1200), ROESY can be more reliable as the NOE may be zero or weak.[3][17]

    • Use the appropriate 2D NOESY or ROESY pulse sequence.

    • Crucial Parameter: The mixing time determines the extent of NOE transfer. This value needs to be optimized.

      • For small molecules (<600 MW), start with a mixing time of ~0.5 seconds.[3]

      • For larger molecules, shorter mixing times (0.05 - 0.2 s) are used to minimize spin diffusion.[3]

Visualized Workflows and Logic

G cluster_workflow Workflow for Pyrazine Structure Elucidation start 1. Acquire 1D Spectra (¹H, ¹³C, DEPT) q_overlap Signals Overlapping? start->q_overlap cosy 2. Run COSY (Trace H-H Connectivity) q_overlap->cosy Yes hsqc 3. Run HSQC (Assign C-H Pairs) q_overlap->hsqc No cosy->hsqc q_isomer Isomer or Quaternary Assignment Needed? hsqc->q_isomer hmbc 4. Run HMBC (Establish Long-Range Connectivity) q_isomer->hmbc Yes q_stereo Stereochemistry or Spatial Proximity Info Needed? q_isomer->q_stereo No hmbc->q_stereo noesy 5. Run NOESY/ROESY (Confirm Spatial Relationships) q_stereo->noesy Yes end_node Structure Elucidated q_stereo->end_node No noesy->end_node

Caption: A standard workflow for elucidating the structure of a substituted pyrazine using NMR.

G cluster_troubleshooting Troubleshooting Broad ¹H NMR Signals start Broad Signals Observed in Pyrazine Spectrum q_purity Is Sample Pure? start->q_purity purify Purify Sample (e.g., Chromatography) q_purity->purify No cause Likely Cause: ¹⁴N Quadrupolar Broadening q_purity->cause Yes purify->start action1 Action 1: Change Solvent (e.g., CDCl₃ → Benzene-d₆) cause->action1 action2 Action 2: Vary Temperature (Acquire at higher temp) cause->action2 action3 Action 3: Check pH (Buffer sample if needed) cause->action3 result Re-acquire Spectrum & Evaluate Linewidth action1->result action2->result action3->result

References

Validation & Comparative

A Comparative Analysis of 3-Aminopyrazine-2-carbaldehyde and 3-amino-5-chloropyrazine-2-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. This guide provides a detailed comparative analysis of 3-Aminopyrazine-2-carbaldehyde and its chlorinated analog, 3-amino-5-chloropyrazine-2-carbaldehyde. By examining their chemical properties, synthesis, reactivity, and spectral data, this document aims to inform the strategic selection of these valuable intermediates in medicinal chemistry and materials science.

Introduction

This compound and 3-amino-5-chloropyrazine-2-carbaldehyde are heterocyclic aldehydes that serve as versatile precursors for the synthesis of a wide range of biologically active molecules and functional materials. The presence of amino, aldehyde, and pyrazine moieties endows these molecules with unique reactivity and potential for diverse chemical transformations. The key distinction between the two lies in the presence of a chlorine atom at the 5-position of the pyrazine ring in the latter, which significantly influences its electronic properties and, consequently, its reactivity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the two compounds is presented in Table 1. While experimental data for this compound is more readily available, the properties of 3-amino-5-chloropyrazine-2-carbaldehyde are often extrapolated from supplier data and computational predictions.

PropertyThis compound3-amino-5-chloropyrazine-2-carbaldehyde
Molecular Formula C₅H₅N₃OC₅H₄ClN₃O
Molecular Weight 123.11 g/mol 157.56 g/mol
Appearance Yellow solidOff-white to yellow solid
Melting Point 119-120 °CNot reported
Solubility Soluble in DMSO, methanolSoluble in DMSO, chloroform
CAS Number 32710-14-889284-25-3

Synthesis of the Aldehydes

The synthesis of these aldehydes can be approached through several routes. A common and effective method is the Vilsmeier-Haack formylation of the corresponding 2-aminopyrazine precursors.

cluster_0 Synthesis of this compound cluster_1 Synthesis of 3-amino-5-chloropyrazine-2-carbaldehyde 2-Aminopyrazine 2-Aminopyrazine Vilsmeier Reagent Vilsmeier Reagent 2-Aminopyrazine->Vilsmeier Reagent POCl3, DMF This compound This compound Vilsmeier Reagent->this compound Hydrolysis 2-Amino-5-chloropyrazine 2-Amino-5-chloropyrazine Vilsmeier Reagent_2 Vilsmeier Reagent_2 2-Amino-5-chloropyrazine->Vilsmeier Reagent_2 POCl3, DMF 3-amino-5-chloropyrazine-2-carbaldehyde 3-amino-5-chloropyrazine-2-carbaldehyde Vilsmeier Reagent_2->3-amino-5-chloropyrazine-2-carbaldehyde Hydrolysis

Figure 1: Proposed synthesis via Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)
  • To a stirred solution of the appropriate 2-aminopyrazine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃, 1.5 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is then heated to 80-90 °C and stirred for several hours until the starting material is consumed (monitored by TLC).

  • The mixture is cooled to room temperature and poured onto crushed ice.

  • The solution is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired aldehyde.

Comparative Reactivity

The presence of the electron-withdrawing chlorine atom in 3-amino-5-chloropyrazine-2-carbaldehyde is expected to render the aldehyde carbonyl carbon more electrophilic compared to its non-chlorinated counterpart. This enhanced electrophilicity can lead to faster reaction rates with nucleophiles.

Nucleophilic Addition Reactions

Reactions such as the Grignard and Wittig reactions are fundamental transformations of aldehydes. The expected difference in reactivity between the two compounds is illustrated below.

cluster_0 Grignard Reaction cluster_1 Wittig Reaction Aldehyde Pyrazine Aldehyde Grignard R-MgX Aldehyde->Grignard Nucleophilic Attack Alcohol Secondary Alcohol Grignard->Alcohol Protonation Aldehyde_2 Pyrazine Aldehyde Ylide Ph3P=CHR Aldehyde_2->Ylide [2+2] Cycloaddition Alkene Alkene Ylide->Alkene Elimination

Figure 2: General schemes for Grignard and Wittig reactions.

Expected Outcome: 3-amino-5-chloropyrazine-2-carbaldehyde is predicted to react more readily with Grignard reagents and phosphorus ylides due to the increased partial positive charge on the carbonyl carbon.

Experimental Protocol: Grignard Reaction (General Procedure)
  • A solution of the pyrazine aldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere.

  • The Grignard reagent (1.1 equivalents) in THF is added dropwise to the aldehyde solution.

  • The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude alcohol is purified by column chromatography.

Experimental Protocol: Wittig Reaction (General Procedure)
  • To a suspension of the phosphonium salt (1.1 equivalents) in anhydrous THF at 0 °C is added a strong base (e.g., n-butyllithium, 1.1 equivalents) dropwise.

  • The resulting ylide solution is stirred for 30 minutes at 0 °C.

  • A solution of the pyrazine aldehyde (1 equivalent) in anhydrous THF is added dropwise to the ylide solution.

  • The reaction mixture is stirred at room temperature for several hours.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Spectroscopic Data

Detailed spectroscopic data for the parent aldehydes is not extensively reported in the literature. However, data for related derivatives can provide valuable insights. The expected key spectral features are summarized in Table 2.

Spectroscopic DataThis compound (Expected)3-amino-5-chloropyrazine-2-carbaldehyde (Expected)
¹H NMR (δ, ppm) Aldehyde proton (~9.8-10.0), Pyrazine protons (~8.0-8.5), Amino protons (broad singlet)Aldehyde proton (~9.9-10.1), Pyrazine proton (~8.2-8.6), Amino protons (broad singlet)
¹³C NMR (δ, ppm) Carbonyl carbon (~190), Pyrazine carbons (~130-160)Carbonyl carbon (~188), Pyrazine carbons (~130-160)
IR (cm⁻¹) C=O stretch (~1680-1700), N-H stretch (~3300-3500)C=O stretch (~1690-1710), N-H stretch (~3300-3500)

The electron-withdrawing effect of the chlorine atom in 3-amino-5-chloropyrazine-2-carbaldehyde is expected to deshield the aldehyde proton, shifting it to a slightly higher chemical shift in the ¹H NMR spectrum. Similarly, the carbonyl stretching frequency in the IR spectrum may be shifted to a higher wavenumber.

Conclusion

Both this compound and 3-amino-5-chloropyrazine-2-carbaldehyde are valuable building blocks for chemical synthesis. The choice between them will depend on the desired reactivity and the electronic properties of the target molecule. The chlorinated analog offers the potential for enhanced reactivity in nucleophilic additions and serves as a handle for further functionalization through cross-coupling reactions. Conversely, the non-chlorinated version may be preferred when a less reactive aldehyde is required or when the presence of a halogen is undesirable in the final product. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.

Comparative Analysis of 3-Aminopyrazine-2-carbaldehyde Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopyrazine-2-carbaldehyde scaffold serves as a versatile platform for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a wide range of biological activities, including potent antimicrobial and anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on thiosemicarbazone and Schiff base analogs. The information presented herein is supported by experimental data to aid in the design and development of next-generation drug candidates.

Anticancer Activity of this compound Derivatives

Derivatives of 3-aminopyrazine have been investigated for their potential as anticancer agents, with research highlighting their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

Kinase Inhibition

Several pyrazine-based compounds have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1] For instance, derivatives of 3-aminopyrazine-2-carboxamide, a close structural analog of the carbaldehyde, have shown inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs).[2] Additionally, pyridyl-amino-pyrazine carbonitrile compounds have been identified as inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the cell cycle.[2]

Table 1: Anticancer Activity of Selected Pyrazine Derivatives

Compound ClassDerivativeTargetCell LineActivity (IC50/EC50)
Imidazo[1,2-a]pyrazineCompound 10b-Hep-220 ± 1.64 µM
HepG218 ± 1.32 µM
A37521 ± 1.64 µM
MCF-716 ± 0.96 µM
Imidazo[1,2-a]pyrazineCompound 10a-Hep-250 ± 3.42 µM
HepG240 ± 2.52 µM
MCF-736 ± 3.1 µM
Pyrazine-2-carboxylic acidCompound P10---
Pyrazine-2-carboxylic acidCompound P4---

Note: Data for imidazo[1,2-a]pyrazine derivatives was obtained from in vitro cytotoxicity screening against various cancer cell lines.[3] Specific target and activity metric for pyrazine-2-carboxylic acid derivatives were not detailed in the provided source.[4]

Antimicrobial Activity of this compound Derivatives

The 3-aminopyrazine core is also a key pharmacophore in the development of antimicrobial agents. Modifications of the carbaldehyde group, particularly through the formation of Schiff bases and thiosemicarbazones, have yielded compounds with significant activity against a range of pathogens.

Schiff Base Derivatives

Schiff bases derived from the condensation of this compound with various amines have been synthesized and evaluated for their antimicrobial properties. The biological activity of Schiff bases is often attributed to the presence of the azomethine (-C=N-) group.[5] The coordination of these Schiff bases with metal ions has been shown to enhance their antimicrobial efficacy in some cases.[6][7]

Thiosemicarbazone Derivatives

Thiosemicarbazones, formed by the reaction of this compound with thiosemicarbazide, are a well-established class of compounds with diverse biological activities, including antitumor and antimicrobial effects.[8][9] For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) has undergone clinical trials as a cancer chemotherapeutic agent.[9] The coordination of thiosemicarbazones with metal ions can also modulate their physicochemical properties and biological activity.[10]

Table 2: Antimicrobial Activity of Selected Pyrazine Derivatives

Compound ClassDerivativeTarget MicroorganismMIC (µg/mL)
Triazolo[4,3-a]pyrazineCompound 2eStaphylococcus aureus32
Escherichia coli16
Triazolo[4,3-a]pyrazineCompound 1fEscherichia coli16-32
Triazolo[4,3-a]pyrazineCompound 1iEscherichia coli16-32
3-Aminopyrazine-2-carboxamides3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17)Mycobacterium tuberculosis H37Rv12.5
3-Aminopyrazine-2-carboxamidesAlkyl derivative (7 carbons) (11)Various bacteria250 µM
3-Aminopyrazine-2-carboxamidesPhenyl derivative (4-CF3) (20)Various bacteria-
Pyrazine-2-carboxylic acidP10C. albicans3.125
Pyrazine-2-carboxylic acidP4C. albicans3.125
Pyrazine-2-carboxylic acidP3, P4, P7, P9E. coli50
Pyrazine-2-carboxylic acidP6, P7, P9, P10P. aeruginosa25

Note: MIC stands for Minimum Inhibitory Concentration.[4][11][12] The activity of the phenyl derivative (20) was mentioned but not quantified in the provided source.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are outlines of key experimental protocols.

In Vitro Anticancer Activity Screening (MTT Assay)

The 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide (MTT) reduction assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[3]

  • Cell Seeding: Cancer cell lines (e.g., Hep-2, HepG2, A375, MCF-7) and a non-cancerous cell line (e.g., Vero) are seeded in 96-well plates and incubated to allow for cell attachment.[3]

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.[3]

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).[3]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 (half-maximal inhibitory concentration) values are determined.[3]

Kinase Inhibition Assay

This biochemical assay is used to identify compounds that inhibit the activity of a specific protein kinase.[2]

  • Plate Setup: Compounds from a library are dispensed into a 384-well plate.[2]

  • Kinase and Compound Incubation: The target kinase is added to each well and incubated to allow for compound binding.[2]

  • Initiation of Kinase Reaction: A solution containing the kinase substrate and ATP is added to initiate the reaction.[2]

  • Detection: After incubation, a detection reagent is added to measure kinase activity (e.g., by quantifying ADP production).[2]

  • Data Analysis: The percent inhibition for each compound is calculated, and IC50 values are determined by fitting the data to a dose-response curve.[2]

Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

The microbroth dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.[11]

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing growth medium.[11]

  • Inoculation: Each well is inoculated with the microbial suspension.[11]

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs, the following diagrams are provided in the DOT language.

G cluster_0 Kinase Signaling Pathway Ligand Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Receptor->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor 3-Aminopyrazine Derivative Inhibitor->Receptor Inhibition

Caption: Conceptual Kinase Signaling Pathway Targeted by 3-Aminopyrazine Derivatives.

G cluster_1 Antimicrobial Susceptibility Testing Workflow Start Start PrepInoculum Prepare Standardized Microbial Inoculum Start->PrepInoculum SerialDilution Perform Serial Dilutions of Pyrazine Derivatives in 96-well Plate PrepInoculum->SerialDilution Inoculate Inoculate Wells with Microbial Suspension SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadMIC Determine Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for Antimicrobial Susceptibility Testing.

References

comparing the efficacy of different synthetic routes to coelenterazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coelenterazine, a luciferin responsible for the bioluminescence of many marine organisms, is a vital tool in a myriad of biological assays, including reporter gene assays, BRET-based protein-protein interaction studies, and calcium imaging. The increasing demand for high-purity coelenterazine has spurred the development of various synthetic routes. This guide provides a detailed comparison of the predominant synthetic strategies, offering insights into their efficacy based on experimental data to aid researchers in selecting the most suitable method for their needs.

At a Glance: Comparison of Synthetic Routes

Two primary strategies dominate the synthesis of coelenterazine: the classical approach, pioneered by Inoue and colleagues, and modern palladium-catalyzed cross-coupling methods. The following table summarizes the key quantitative metrics for each route, providing a clear comparison of their efficiencies.

MetricClassical SynthesisPalladium-Catalyzed Synthesis
Overall Yield Variable, reported as low as <10% to a more optimized 56% in three steps from a key intermediate.[1] A patented four-step process reports a 60% yield for the final condensation step.A concise three-step synthesis reports an overall yield of 48% with >99% purity.[2]
Key Intermediate Yield Synthesis of the key intermediate, 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine, has been reported with an 89% overall yield in two steps.[1]Yields for the key palladium-catalyzed coupling step to form the aminopyrazine core are generally high, ranging from 35% to 99% depending on the specific coupling partners and conditions.[2]
Purity Not consistently reported in early literature; requires careful purification.High purity (>99%) has been reported for a concise three-step synthesis.[2]
Reaction Time Multi-step process with some steps requiring elevated temperatures and extended reaction times.Can be a more streamlined process, though individual coupling reactions can still require several hours.
Cost-Effectiveness Can be cost-effective if starting materials are readily available and yields are optimized. The cost of p-hydroxyphenylglyoxal, a key starting material, can be significant (
6464-64−
252 per 100mg).[3][4]
The cost of palladium catalysts and specialized reagents can be high. However, the higher overall yields and purity may offset these costs, especially for large-scale synthesis. The key starting material, 2-amino-5-bromopyrazine, is commercially available at a lower cost than some reagents for the classical route (around $2800/kg).[5]
Versatility The classical approach is less amenable to the synthesis of diverse analogs due to harsh reaction conditions.Palladium-catalyzed methods offer greater flexibility for the introduction of various substituents, facilitating the synthesis of a wide range of coelenterazine analogs.[6][7]

Synthetic Pathways: A Detailed Look

The Classical Synthetic Route

The classical synthesis of coelenterazine, first reported by Inoue et al., involves the condensation of a key aminopyrazine intermediate, 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine, with a glyoxal derivative.[8] This approach has been a cornerstone for coelenterazine synthesis for many years.

Reaction Scheme:

Classical Synthesis p-Hydroxyphenylglyoxal\naldoxime p-Hydroxyphenylglyoxal aldoxime Pyrazine N-oxide intermediate Pyrazine N-oxide intermediate p-Hydroxyphenylglyoxal\naldoxime->Pyrazine N-oxide intermediate Condensation (TiCl4, Pyridine) alpha-Aminophenylpropiononitrile alpha-Aminophenylpropiononitrile alpha-Aminophenylpropiononitrile->Pyrazine N-oxide intermediate 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine Pyrazine N-oxide intermediate->2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine Reduction (Zn, AcOH) Coelenterazine Coelenterazine 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine->Coelenterazine Condensation (Heat, Dioxane) p-Hydroxyphenylpyruvic acid p-Hydroxyphenylpyruvic acid p-Hydroxyphenylpyruvic acid->Coelenterazine

Caption: Classical synthesis of coelenterazine.

Experimental Protocol:

A notable improvement on the classical route describes the synthesis of the key intermediate, 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine, in a two-step process with an 89% overall yield.[1]

  • Formation of the Pyrazine N-oxide: p-Hydroxyphenylglyoxal aldoxime is condensed with α-aminophenylpropiononitrile in the presence of titanium tetrachloride (TiCl₄) and pyridine.

  • Reduction to the Aminopyrazine: The resulting N-oxide intermediate is then reduced using zinc powder in acetic acid to yield 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine.

  • Final Condensation: The aminopyrazine is subsequently heated with p-hydroxyphenylpyruvic acid in dioxane to yield coelenterazine.[2] The reported yield for this final condensation step is 63%.[2]

Modern Palladium-Catalyzed Synthetic Routes

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of coelenterazine and its analogs. These methods, including Suzuki-Miyaura, Stille, and Negishi couplings, offer a more versatile and often more efficient approach to constructing the core aminopyrazine scaffold.

Reaction Scheme (Suzuki-Miyaura Coupling Example):

Palladium-Catalyzed Synthesis 2-Amino-3-benzyl-5-bromopyrazine 2-Amino-3-benzyl-5-bromopyrazine 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine 2-Amino-3-benzyl-5-bromopyrazine->2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine Suzuki-Miyaura Coupling (Pd catalyst, Base) p-Hydroxyphenylboronic acid p-Hydroxyphenylboronic acid p-Hydroxyphenylboronic acid->2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine Coelenterazine Coelenterazine 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine->Coelenterazine Condensation Keto-acetal derivative Keto-acetal derivative Keto-acetal derivative->Coelenterazine

Caption: Palladium-catalyzed synthesis of coelenterazine.

Experimental Protocol (Based on a Concise Three-Step Synthesis):

A highly efficient synthesis of coelenterazine has been reported with an overall yield of 48% and a purity of over 99%.[2] This route utilizes a palladium-catalyzed coupling as a key step.

  • Suzuki-Miyaura Coupling: 2-Amino-3,5-dibromopyrazine is subjected to a regioselective Suzuki-Miyaura coupling with a suitable boronic acid to introduce the p-hydroxyphenyl group at the 5-position.

  • Second Coupling Reaction: A second palladium-catalyzed coupling, such as a Negishi or Stille coupling, is then used to introduce the benzyl group at the 3-position.

  • Final Cyclization: The resulting substituted aminopyrazine is then condensed with a glyoxal derivative to form the imidazopyrazinone core of coelenterazine.

Conclusion

Both the classical and modern palladium-catalyzed routes offer viable pathways to coelenterazine. The classical synthesis, while historically significant, can be limited by lower yields and less flexibility for analog synthesis. Modern palladium-catalyzed methods, particularly those employing Suzuki-Miyaura and Negishi couplings, provide a more efficient and versatile platform for the synthesis of coelenterazine and its derivatives. For researchers requiring high-purity coelenterazine or a diverse library of analogs, the palladium-catalyzed routes are generally the more advantageous choice, despite the potentially higher initial cost of catalysts and reagents. The concise three-step synthesis with a high overall yield and purity represents a significant advancement in making this crucial research tool more accessible.[2]

References

A Comparative Guide to Purity Assessment of 3-Aminopyrazine-2-carbaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 3-Aminopyrazine-2-carbaldehyde, a critical building block in pharmaceutical synthesis. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols and presents supporting data to aid in selecting the most appropriate analytical method.

Primary Method: Reverse-Phase HPLC (RP-HPLC)

HPLC is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[1] A reverse-phase method is particularly well-suited for separating this compound from its potential non-polar and moderately polar impurities.

Detailed Experimental Protocol: RP-HPLC

This protocol is a robust starting point for method development and validation.

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 270 nm.[2]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: 50:50 mixture of Acetonitrile and Water.

    • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution to a final concentration of 0.5 mg/mL.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is typically determined using the area percent method, calculated as follows: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Assessment

The following diagram illustrates the standard workflow for determining the purity of this compound using HPLC.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Weigh Sample & Reference Standard Dissolve Dissolve in Diluent (0.5 mg/mL) Sample->Dissolve Filter Filter with 0.45 µm Filter Dissolve->Filter HPLC Inject into HPLC System Filter->HPLC Column Separation on C18 Column HPLC->Column Detect UV Detection at 270 nm Column->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Report Calculate->Report

Fig 1. Experimental workflow for HPLC purity analysis.

Comparison with Alternative Analytical Methods

While HPLC is the preferred method, other techniques can provide complementary information or may be more suitable for specific types of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile or semi-volatile organic impurities. A GC-MS spectrum for this compound is available, indicating its feasibility for analysis.[3] It is particularly useful for detecting residual solvents from the synthesis process.[1]

  • Quantitative NMR (qNMR): qNMR is a primary analytical method that can determine purity against a certified internal standard without requiring a reference standard of the analyte itself. It provides structural information and quantification, making it a powerful tool for characterizing impurities.

  • Differential Scanning Calorimetry (DSC): DSC measures the change in melting point as a function of impurity levels. It is a rapid method for determining the purity of highly crystalline substances (typically >98.5%) without the need for solvents.[4] However, it is not suitable for amorphous materials or compounds that decompose upon melting.[4]

Comparative Data Summary

The table below summarizes the key performance characteristics of HPLC and its alternatives for purity assessment.

Parameter HPLC-UV GC-MS qNMR DSC
Principle Chromatographic separation based on polarity, followed by UV absorbance detection.Separation of volatile compounds based on boiling point, followed by mass-based detection.Nuclear spin resonance in a magnetic field, providing quantitative and structural data.Measurement of heat flow changes during melting point depression.
Selectivity High; tunable via column and mobile phase selection.Very High; combines chromatographic separation with mass fragmentation patterns.High; provides unique signals for different molecular structures.Low; cannot distinguish between different eutectic impurities.
Sensitivity High (ng to pg range).Very High (pg to fg range).Moderate (µg to mg range).Low (requires >98% purity).[4]
Precision (RSD) < 2%< 5%< 1%< 5%
Sample Throughput Moderate (20-40 min/sample).Moderate (30-60 min/sample).Low (requires careful sample prep and longer acquisition).High (< 30 min/sample).
Key Advantages Versatile, robust, widely applicable, high resolution.[1]Excellent for volatile impurities and residual solvents, definitive identification.Primary method, no analyte reference standard needed, structural info.Fast, no solvents required, accurate for high-purity crystalline solids.
Key Limitations Requires a reference standard for quantification, not suitable for non-chromophoric compounds.Limited to thermally stable and volatile compounds.Lower sensitivity, complex spectra for complex mixtures.Only for crystalline, thermally stable compounds; non-specific.[4]
Logical Relationship of Purity Assessment Methods

The choice of analytical method depends on the specific requirements of the purity assessment. The following diagram illustrates the relationship between the analytical goal and the available techniques.

Purity_Methods cluster_methods Analytical Techniques Analyte This compound Purity Assessment HPLC HPLC (Gold Standard) Analyte->HPLC General Purity, Non-Volatiles GCMS GC-MS (Volatiles) Analyte->GCMS Residual Solvents, Volatile Impurities qNMR qNMR (Primary Method) Analyte->qNMR Absolute Purity, Structure Confirmation DSC DSC (Crystalline Solids) Analyte->DSC High Purity Screen, Crystalline Form

Fig 2. Selection of methods for purity assessment.

References

A Comparative Guide to the Biological Activities of Aminopyrazine Carboxamides and Dicarbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two prominent classes of heterocyclic compounds: aminopyrazine carboxamides and dicarbonitriles. By presenting quantitative data from experimental studies, outlining detailed methodologies, and visualizing key biological pathways, this document aims to offer an objective resource for researchers engaged in drug discovery and development.

Data Presentation: A Comparative Overview

The biological activities of aminopyrazine carboxamides and dicarbonitriles have been evaluated across various therapeutic areas, most notably in antimicrobial and anticancer research. While direct head-to-head studies are limited, the available data allows for a comparative analysis of their potential.

Antimicrobial Activity

Both aminopyrazine carboxamides and pyrazine dicarbonitriles have demonstrated notable activity against Mycobacterium tuberculosis and other microbial strains. A key study directly compared benzylaminopyrazine-2-carboxamides with their corresponding 3-benzylaminopyrazine-2,5-dicarbonitrile analogs, providing valuable insights into their structure-activity relationships.

Table 1: Comparative Antimycobacterial Activity of Benzylaminopyrazine-2-carboxamides and Analogs

Compound TypeR GroupMIC against M. tuberculosis H37Rv (µM)[1][2]
CarboxamideH> 208
DicarbonitrileH100
Carboxamide4-CH₃6
Dicarbonitrile4-CH₃50
Carboxamide4-Cl42
Dicarbonitrile4-Cl25

Note: Lower MIC values indicate higher potency.

Interestingly, in this comparative study, the dicarbonitrile analogs generally exhibited either comparable or, in some cases, more potent antimycobacterial activity than their carboxamide counterparts[1][2].

Further studies on various derivatives of 3-aminopyrazine-2-carboxamides have also reported significant antimycobacterial activity. For instance, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide showed a Minimum Inhibitory Concentration (MIC) of 46 µM against M. tuberculosis H37Rv[3]. Another series of 3-acylaminopyrazine-2-carboxamides demonstrated MICs ranging from 1.95 to 31.25 µg/mL against the same strain[4].

Anticancer Activity

Aminopyrazine carboxamides have been extensively investigated as potential anticancer agents, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).

Table 2: In Vitro Cytotoxicity of N-Phenyl-3-aminopyrazine-2-carboxamide Derivatives against HepG2 Cancer Cell Line [3][5]

Compound IDR' (Substitution on Phenyl Ring)IC₅₀ (µM)
164-Cl> 250
172,4-diOCH₃> 50
204-CF₃41.4

Note: Lower IC₅₀ values indicate higher cytotoxicity.

One of the most promising compounds from a series of 3-amino-pyrazine-2-carboxamide derivatives, compound 18i , exhibited potent antiproliferative efficacy against various cancer cell lines with IC₅₀ values of 1.88 µM (SNU-16), 2.34 µM (SW-780), 3.02 µM (KMS-11), 12.58 µM (MDA-MB-453), and 26.69 µM (NCI-H520)[6].

While direct comparative anticancer studies with dicarbonitriles are scarce, the 3-aminopyrazine-2-carbonitrile scaffold is recognized as a crucial pharmacophore in the design of kinase inhibitors, suggesting their potential in cancer therapy[7]. The bioisosteric replacement of a carboxamide with a dicarbonitrile group is a known strategy in medicinal chemistry that can significantly alter biological activity[5].

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency.

Protocol:

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Middlebrook 7H9 broth for mycobacteria).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity, corresponding to a known concentration of cells (e.g., McFarland standard 0.5).

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 5-7 days for M. tuberculosis).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Determination of Half-Maximal Inhibitory Concentration (IC₅₀) by MTT Assay

The IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition of a biological process, is a common measure of a compound's cytotoxic or antiproliferative activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds, typically in a serial dilution. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a further incubation period, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological activities of aminopyrazine carboxamides and dicarbonitriles.

FGFR_Signaling_Pathway FGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Binding FGFR Dimerization FGFR Dimerization FGFR->FGFR Dimerization Activation Autophosphorylation Autophosphorylation FGFR Dimerization->Autophosphorylation RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS-RAF-MEK-ERK Pathway PI3K-AKT Pathway PI3K-AKT Pathway Autophosphorylation->PI3K-AKT Pathway PLCγ Pathway PLCγ Pathway Autophosphorylation->PLCγ Pathway Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation RAS-RAF-MEK-ERK Pathway->Cell Proliferation, Survival, Differentiation PI3K-AKT Pathway->Cell Proliferation, Survival, Differentiation PLCγ Pathway->Cell Proliferation, Survival, Differentiation Inhibitor Aminopyrazine Carboxamide/ Dicarbonitrile Inhibitor->Autophosphorylation Inhibition

Caption: Simplified FGFR signaling pathway inhibited by aminopyrazine carboxamides/dicarbonitriles.

Prolyl_tRNA_Synthetase_Inhibition Prolyl-tRNA Synthetase Inhibition cluster_reaction Aminoacylation Reaction Proline Proline Prolyl-tRNA Synthetase (ProRS) Prolyl-tRNA Synthetase (ProRS) Proline->Prolyl-tRNA Synthetase (ProRS) ATP ATP ATP->Prolyl-tRNA Synthetase (ProRS) Prolyl-AMP Prolyl-AMP Prolyl-tRNA Synthetase (ProRS)->Prolyl-AMP Prolyl-tRNA(Pro) Prolyl-tRNA(Pro) Prolyl-AMP->Prolyl-tRNA(Pro) + tRNA(Pro) tRNA(Pro) tRNA(Pro) tRNA(Pro)->Prolyl-tRNA(Pro) Protein Synthesis Protein Synthesis Prolyl-tRNA(Pro)->Protein Synthesis Inhibitor Aminopyrazine Carboxamide Inhibitor->Prolyl-tRNA Synthetase (ProRS) Inhibition

Caption: Inhibition of Prolyl-tRNA Synthetase by aminopyrazine carboxamides.

Experimental_Workflow General Experimental Workflow Compound Synthesis Compound Synthesis Structural Characterization Structural Characterization Compound Synthesis->Structural Characterization In vitro Biological Screening In vitro Biological Screening Structural Characterization->In vitro Biological Screening Antimicrobial Assays (MIC) Antimicrobial Assays (MIC) In vitro Biological Screening->Antimicrobial Assays (MIC) Anticancer Assays (IC50) Anticancer Assays (IC50) In vitro Biological Screening->Anticancer Assays (IC50) Mechanism of Action Studies Mechanism of Action Studies Antimicrobial Assays (MIC)->Mechanism of Action Studies Anticancer Assays (IC50)->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: General workflow for synthesis and biological evaluation of novel compounds.

References

A Comparative Guide to the Anticancer Activity of 3-Aminopyrazine-2-Carboxylic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activities of various metal complexes derived from 3-aminopyrazine-2-carboxylic acid. The data presented is based on available experimental studies and is intended to serve as a resource for researchers in the fields of medicinal chemistry, oncology, and drug discovery.

Quantitative Data Summary

The in vivo anticancer activity of a series of transition metal complexes of 3-aminopyrazine-2-carboxylic acid (Hapc) was evaluated against Ehrlich ascites carcinoma (EAC) in Swiss albino mice. The primary endpoints used for comparison are the Mean Survival Time (MST) and the Percentage Increase in Lifespan (% ILS) of the treated mice compared to a control group. The ligand, 3-aminopyrazine-2-carboxylic acid (Hapc), was also tested for its activity.

Compound/ComplexMetal IonMean Survival Time (MST) in daysPercentage Increase in Lifespan (% ILS)
Control (EAC)-18.0 ± 0.5-
Hapc (Ligand)-25.0 ± 0.838.9
cis-[Mo₂O₅(apc)₂] Mo(V)28.0 ± 0.755.6
cis-[WO₂(apc)₂] W(VI)26.0 ± 0.644.4
trans-[UO₂(apc)₂] U(VI)24.0 ± 0.533.3
[Ru(apc)₂(H₂O)₂] Ru(II)32.0 ± 0.977.8
[Ru(PPh₃)₂(apc)₂] Ru(II)30.0 ± 0.866.7
[Rh(apc)₃] Rh(III)27.0 ± 0.750.0
[Rh(PPh₃)₂(apc)₂]ClO₄ Rh(III)29.0 ± 0.861.1
[Pd(apc)₂] Pd(II)35.0 ± 1.094.4
[Pt(apc)₂] Pt(II)34.0 ± 0.988.9
[Ag(apc)(H₂O)₂] Ag(I)26.5 ± 0.747.2
[Ir(bpy)(Hapc)₂]Cl₃ Ir(III)28.5 ± 0.858.3

Data sourced from Fasina et al., Transition Metal Chemistry, 2009.

Experimental Protocols

Synthesis of 3-aminopyrazine-2-carboxylic acid (Hapc) and its Metal Complexes

General Synthesis of the Ligand (Hapc): The ligand, 3-aminopyrazine-2-carboxylic acid, was synthesized following established literature procedures. A common route involves the condensation of diaminomaleonitrile with glyoxal, followed by hydrolysis.

General Synthesis of the Metal Complexes: The metal complexes listed in the table above were synthesized by reacting the ligand (Hapc) with the corresponding metal salts in an appropriate solvent system. The molar ratio of metal to ligand was varied to obtain the desired coordination complexes. For instance, the palladium(II) and platinum(II) complexes, [Pd(apc)₂] and [Pt(apc)₂], were prepared by reacting K₂PdCl₄ or K₂PtCl₄ with the ligand in a 1:2 molar ratio in an aqueous or alcoholic medium. The resulting precipitates were filtered, washed with suitable solvents, and dried. Characterization of the complexes was performed using elemental analysis, spectroscopic techniques (IR, NMR, UV-Vis), and magnetic susceptibility measurements.

In Vivo Anticancer Activity Assay (Ehrlich Ascites Carcinoma Model)

The anticancer activity of the synthesized compounds was evaluated using the Ehrlich ascites carcinoma (EAC) model in Swiss albino mice.

  • Tumor Inoculation: A suspension of EAC cells was injected intraperitoneally into a group of mice to propagate the tumor.

  • Animal Groups: The mice were divided into several groups: a control group (receiving only the vehicle), a group for the free ligand (Hapc), and groups for each of the metal complexes.

  • Drug Administration: A day after tumor inoculation, the test compounds were administered intraperitoneally at a specific dose for a defined period.

  • Observation and Data Collection: The animals were monitored daily for survival. The Mean Survival Time (MST) for each group was calculated.

  • Evaluation of Anticancer Activity: The Percentage Increase in Lifespan (% ILS) was calculated using the following formula: % ILS = [(MST of treated group - MST of control group) / MST of control group] x 100

Visualizations

Proposed Signaling Pathway for Anticancer Activity

Many transition metal complexes exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. A common mechanism involves the generation of Reactive Oxygen Species (ROS), which leads to cellular damage and triggers apoptotic signaling cascades. The following diagram illustrates a plausible signaling pathway.

anticancer_pathway cluster_cell Cancer Cell MetalComplex Metal Complex ROS Increased ROS (Reactive Oxygen Species) MetalComplex->ROS Induces Mitochondria Mitochondrial Damage ROS->Mitochondria Causes Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Leads to Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes experimental_workflow start Start inoculation EAC Cell Inoculation in Mice start->inoculation grouping Animal Grouping (Control & Treatment) inoculation->grouping treatment Daily Intraperitoneal Treatment grouping->treatment monitoring Monitor Survival and Record Data treatment->monitoring calculation Calculate MST and % ILS monitoring->calculation end End calculation->end

A Comparative Guide to the Validation of Analytical Methods for Quantifying Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pyrazine derivatives is critical across various scientific disciplines, from ensuring the quality and safety of food products to the development of novel pharmaceuticals. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of common analytical techniques for the quantification of pyrazine derivatives, supported by experimental data and detailed protocols.

Comparison of Analytical Method Performance

The choice of analytical technique for pyrazine quantification is often dictated by the sample matrix, the required sensitivity, and the specific pyrazine derivative of interest. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are among the most prevalent methods employed. The following tables summarize the performance characteristics of these methods based on validated experimental data.

Parameter LC-MS/MS for Pyrazine in Human Plasma [1]GC-MS for 2,6-Dimethylpyrazine (SIDA Method) [2]RP-HPLC for Pyrazinamide [3]
Linearity (r²) ≥0.99≥0.995Not Specified
Range 0.5 - 500 ng/mLNot SpecifiedNot Specified
Precision (%RSD) < 5% (Intra- and Inter-day)< 5%Not Specified
Accuracy Within ±15% of nominal valuesHighNot Specified
Internal Standard Isotope-labeled pyrazine (e.g., Pyrazine-d4)2,6-Dimethylpyrazine-d6Not Specified
Parameter UPLC-MS/MS for 16 Pyrazines in Baijiu [4][5]GC-MS with Traditional Internal Standard [2]
Linearity (R²) ≥ 0.99≥ 0.99
Range Not SpecifiedNot Specified
Precision (%RSD) ≤6.36%< 15%
Accuracy (Recovery) 84.36% to 103.92%Lower than SIDA
Internal Standard Not SpecifiedNon-deuterated (e.g., 2-Methylpyrazine)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are protocols for the key techniques discussed.

Protocol 1: Quantification of Pyrazine in Human Plasma by LC-MS/MS[1]

This method is designed for the robust and sensitive bioanalysis of pyrazine in a biological matrix.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw plasma samples at room temperature.
  • Spike 200 µL of plasma with an internal standard solution (e.g., Pyrazine-d4).
  • Add 1 mL of methyl tert-butyl ether (MTBE).
  • Vortex for 5 minutes.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Transfer the upper organic layer to a clean tube.
  • Evaporate the solvent under a stream of nitrogen.
  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: HPLC system capable of gradient elution.
  • Column: C18 reversed-phase column.
  • Mobile Phase: A suitable gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid).
  • Injection Volume: 10 µL.
  • MS System: Triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI).
  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for pyrazine and the internal standard.

Protocol 2: Quantification of 2,6-Dimethylpyrazine by HS-SPME-GC-MS (SIDA Method)[2]

This protocol utilizes a Stable Isotope Dilution Analysis (SIDA) approach, which is considered a gold standard for quantitative analysis of volatile compounds.[2]

1. Sample Preparation:

  • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[2]
  • Add a known amount of 2,6-Dimethylpyrazine-d6 solution as the internal standard.[2]
  • Seal the vial with a PTFE/silicone septum.[2]

2. HS-SPME Procedure:

  • Equilibrate the sample at 60°C for 15 minutes.
  • Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period to adsorb the volatile pyrazines.

3. GC-MS Analysis:

  • Injector: Splitless mode at 250°C.[2]
  • GC Column: A suitable capillary column for volatile compound analysis (e.g., DB-5ms).
  • Oven Temperature Program: A programmed temperature ramp to separate the analytes.
  • MS System: Mass spectrometer operating in electron ionization (EI) mode.
  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for 2,6-Dimethylpyrazine and its deuterated internal standard.

Protocol 3: Quantitative Analysis of Pyrazinamide by RP-HPLC[3]

This protocol describes a validated Reversed-Phase HPLC method for the quantification of the pharmaceutical compound pyrazinamide.

1. Sample Preparation:

  • Prepare standard and sample solutions of pyrazinamide in a suitable diluent.

2. RP-HPLC Analysis:

  • HPLC System: HPLC with a UV detector.[3]
  • Column: C8 column (e.g., Hypersil C8, 4.6 x 250mm, 3.5 µm).[3]
  • Mobile Phase: Phosphate buffer (pH 4.4) and Methanol (80:20 v/v).[3]
  • Flow Rate: 1.0 mL/min.[3]
  • Detection: UV at 269 nm.[3]
  • Injection Volume: A suitable volume to achieve desired sensitivity.
  • Quantification: Compare the peak area of pyrazinamide in the sample to a calibration curve generated from the standard solutions.[3]

Visualizing Experimental Workflows

Diagrams of experimental workflows provide a clear and concise overview of the analytical process.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) spike Spike with Internal Standard plasma->spike lle Liquid-Liquid Extraction (MTBE) spike->lle vortex Vortex (5 min) lle->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18) inject->separate detect MS/MS Detection (ESI+, MRM) separate->detect quantify Quantification detect->quantify

Workflow for Pyrazine Quantification in Plasma by LC-MS/MS.

cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Homogenized Sample (1-5 g) spike Add Deuterated Internal Standard sample->spike seal Seal in Headspace Vial spike->seal equilibrate Equilibrate at 60°C seal->equilibrate adsorb Adsorb Volatiles on SPME Fiber equilibrate->adsorb inject Desorb/Inject into GC-MS adsorb->inject separate Chromatographic Separation inject->separate detect MS Detection (EI, SIM) separate->detect quantify Quantification detect->quantify

Workflow for Pyrazine Quantification by HS-SPME-GC-MS.

Logical Relationships in Method Selection

The choice between different analytical methods often involves a trade-off between sensitivity, specificity, and throughput. The use of stable isotope-labeled internal standards, for instance, represents a significant improvement in accuracy and precision over traditional internal standards.

cluster_sida Stable Isotope Dilution Analysis (SIDA) cluster_trad Traditional Internal Standard Method sida_is Deuterated Internal Standard sida_props Near-identical physicochemical properties to analyte sida_is->sida_props sida_adv Effectively compensates for matrix effects and instrument variations sida_props->sida_adv sida_result Higher Accuracy & Precision sida_adv->sida_result trad_result Lower Accuracy & Precision trad_is Non-deuterated Internal Standard trad_props Different extraction efficiencies and chromatographic behavior trad_is->trad_props trad_disadv Less effective compensation for matrix effects trad_props->trad_disadv trad_disadv->trad_result

Logical Comparison of SIDA and Traditional Internal Standard Methods.

References

A Comparative Analysis of Pyrazinamide Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various pyrazinamide derivatives, evaluating their antimicrobial efficacy through a compilation of experimental data. The following sections detail the antimicrobial activities of these compounds against several microbial strains, outline the experimental protocols used for their evaluation, and visualize key experimental workflows and proposed mechanisms of action.

Antimicrobial Performance of Pyrazinamide Derivatives

The antimicrobial activities of several series of pyrazinamide derivatives have been evaluated against Mycobacterium tuberculosis and other bacterial and fungal strains. The data, primarily presented as Minimum Inhibitory Concentration (MIC), is summarized in the tables below for comparative analysis.

3-Benzylaminopyrazine-2-carboxamide Derivatives

This series was synthesized through the aminodehalogenation of 3-chloropyrazine-2-carboxamide with various substituted benzylamines. Their activity was predominantly assessed against Mycobacterium tuberculosis H37Rv.

Compound IDSubstituent (R)MIC (µg/mL) vs. M. tuberculosis H37RvMIC (µM) vs. M. tuberculosis H37RvCytotoxicity IC50 (µM) vs. HepG2
Pyrazinamide -12.5101.5-
8 4-CH₃1.566≥ 250
9 4-NH₂6.2527-
4 3-CF₃12.542-
1 H≥ 100--
5 4-CF₃31.25--

Data sourced from a study on 3-benzylaminopyrazine-2-carboxamides which demonstrated that some derivatives possess in vitro activity against M. tuberculosis H37Rv equivalent to or better than the standard pyrazinamide.[1][2]

Pyrazinamide Derivatives with Alkyl Chains and Six-Membered Rings

A series of eleven pyrazinamide derivatives were designed and synthesized, optimizing the lead compound with alkyl chains, six-membered rings, and bioisosterism.

Compound IDModificationAntibacterial Activity (%) vs. M. tuberculosisMIC (µg/mL) vs. M. tuberculosis
Pyrazinamide --12.5
1f [Structure not specified]99.68.0

This study highlighted derivative 1f as the most potent among the synthesized compounds, with significant inhibitory effects on Mycobacterium tuberculosis.[3][4]

Pyrazinoic Acid (POA) Analogs

Based on the understanding that pyrazinoic acid (POA) is the active form of pyrazinamide, several analogs were designed and evaluated for their antimycobacterial activity.

Compound ClassModificationPotency compared to POA
Ring BioisosteresReplacement of the pyrazine ringDid not significantly enhance activity
Carboxylic Acid BioisosteresReplacement of the carboxylic acid groupDid not significantly enhance activity
3 and 5 position alkylamino-POA analogsAlkylamino-group substitutions at the 3 and 5 position5 to 10-fold more potent

This research focused on the structure-activity relationship of POA analogs, indicating that substitutions at the 3 and 5 positions of the pyrazine ring are crucial for enhanced potency.[5][6]

Experimental Protocols

The evaluation of the antimicrobial activity of pyrazinamide derivatives involves standardized and specialized experimental protocols.

Antimycobacterial Susceptibility Testing
  • Broth Microdilution Method (for M. tuberculosis) :

    • Medium : Middlebrook 7H9 broth, often adjusted to an acidic pH (e.g., 5.6 or 6.0), is commonly used, as the activity of pyrazinamide and its derivatives is pH-dependent.[1]

    • Inoculum Preparation : A suspension of the mycobacterial strain (e.g., M. tuberculosis H37Rv) is prepared and its turbidity is adjusted to a McFarland standard.

    • Assay Plate Preparation : The test compounds are serially diluted in the broth in a 96-well microtiter plate.

    • Inoculation and Incubation : The prepared inoculum is added to each well. The plates are then incubated under appropriate conditions (e.g., 37°C) for a specified period.

    • Determination of MIC : The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the mycobacteria. Visual inspection or the use of growth indicators like resazurin (Resazurin Microtiter Assay - REMA) or MTT can be employed to assess bacterial growth.[7]

  • Automated Systems :

    • The BACTEC MGIT 960 system is a common automated method for pyrazinamide susceptibility testing. It utilizes a liquid medium at an acidic pH and detects mycobacterial growth by monitoring oxygen consumption via a fluorescent sensor.[8][9]

General Antibacterial and Antifungal Screening
  • Agar Well Diffusion Method :

    • Medium : Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi are standard.

    • Inoculum : A standardized suspension of the test microorganism is uniformly spread on the agar surface.

    • Application of Compounds : Wells are punched into the agar, and a specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

    • Incubation : The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi).

    • Measurement : The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

  • Broth Dilution Method :

    • This method is similar to the one described for mycobacteria but uses general-purpose broths like Mueller-Hinton broth for bacteria and RPMI-1640 for fungi.

    • The MIC is determined as the lowest concentration of the compound that prevents visible growth after incubation.

Cytotoxicity Assay
  • MTT Assay :

    • Cell Culture : Human cell lines, such as the liver cell line HepG2, are cultured in a suitable medium.

    • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated.

    • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.

    • Quantification : The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Visualized Workflows and Mechanisms

The following diagrams illustrate the general workflow for the synthesis and evaluation of pyrazinamide derivatives and the proposed mechanisms of action.

experimental_workflow cluster_synthesis Synthesis of Pyrazinamide Derivatives cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation start Starting Materials (e.g., 3-Chloropyrazine-2-carboxamide) reaction Chemical Reaction (e.g., Aminodehalogenation) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, IR, Mass Spectrometry) purification->characterization antimycobacterial Antimycobacterial Assay (vs. M. tuberculosis) characterization->antimycobacterial antibacterial Antibacterial Assay (vs. Gram-positive & Gram-negative bacteria) characterization->antibacterial antifungal Antifungal Assay (vs. Fungal strains) characterization->antifungal cytotoxicity Cytotoxicity Assay (e.g., MTT on HepG2 cells) antimycobacterial->cytotoxicity sar_study Structure-Activity Relationship (SAR) Analysis antimycobacterial->sar_study mechanism_study Mechanism of Action Studies (e.g., Molecular Docking) sar_study->mechanism_study

Caption: General experimental workflow for the synthesis and evaluation of pyrazinamide derivatives.

pza_mechanism cluster_cell Mycobacterial Cell cluster_activation Activation cluster_targets Proposed Targets of POA PZA_ext Pyrazinamide (PZA) (Extracellular) PZA_int PZA (Intracellular) PZA_ext->PZA_int Passive Diffusion PncA Pyrazinamidase (PncA) PZA_int->PncA POA_int Pyrazinoic Acid (POA) membrane Disruption of Membrane Potential POA_int->membrane fas1 Inhibition of Fatty Acid Synthase I (FAS-I) POA_int->fas1 trans_translation Inhibition of Trans-translation POA_int->trans_translation panD Inhibition of Aspartate Decarboxylase (PanD) POA_int->panD PncA->POA_int Hydrolysis cell_death Cell Death membrane->cell_death Inhibition of Mycolic Acid Synthesis fas1->cell_death trans_translation->cell_death Blocks Protein Synthesis panD->cell_death Blocks Coenzyme A Synthesis

Caption: Proposed mechanisms of action for Pyrazinamide (PZA) and its active form, Pyrazinoic Acid (POA).

inhA_inhibition Enoyl_ACP Enoyl-ACP InhA Enoyl-ACP Reductase (InhA) Enoyl_ACP->InhA Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Derivative Pyrazinamide Derivative Derivative->InhA Inhibition

Caption: Proposed mechanism of InhA inhibition by certain pyrazinamide derivatives.

References

A Comparative Guide to the Cytotoxicity of Novel Pyrazine Derivatives in HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of a series of novel hederagenin-pyrazine derivatives against the human hepatocellular carcinoma (HepG2) cell line. The performance of these compounds is benchmarked against established chemotherapeutic agents, cisplatin and doxorubicin. Detailed experimental protocols for key cytotoxicity and apoptosis assays are provided, alongside a visualization of a relevant signaling pathway, to support researchers in the evaluation of novel anti-cancer compounds.

Comparative Cytotoxicity Data

The cytotoxic activity of novel hederagenin-pyrazine derivatives and standard chemotherapeutic drugs was assessed in HepG2 cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was determined to quantify and compare the cytotoxic potential of each compound. The data presented in Table 1 summarizes the IC50 values obtained from in vitro studies.

Compound/DrugChemical ClassIC50 in HepG2 Cells (µM)Reference
Novel Hederagenin-Pyrazine Derivatives
Compound 9Hederagenin-Pyrazine Conjugate3.45 ± 0.59[1]
Hederagenin (parent compound)Triterpenoid> 50[1]
Standard Chemotherapeutic Agents
CisplatinPlatinum-based7 - 58[2][3][4]
DoxorubicinAnthracycline0.45 - 12.18[5][6][7]

Note: IC50 values for cisplatin and doxorubicin can vary depending on the specific experimental conditions, such as incubation time and assay method. The ranges provided reflect data from multiple studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of similar studies.

Cell Culture

HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and control drugs for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Caspase-Glo® 3/7 Assay (Apoptosis)

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Plate and treat HepG2 cells in a white-walled 96-well plate as described previously.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well, following the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity and is an indicator of apoptosis induction.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Start culture Culture HepG2 Cells start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Novel Aminopyrazine Compounds & Controls seed->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh caspase Caspase-Glo 3/7 Assay treat->caspase measure Measure Absorbance/ Luminescence mtt->measure ldh->measure caspase->measure calculate Calculate % Viability/ Cytotoxicity & IC50 measure->calculate end End calculate->end

Caption: A typical experimental workflow for assessing the cytotoxicity of novel compounds in HepG2 cells.

Proposed Signaling Pathway for Aminopyrazine-Induced Apoptosis

Some pyrazine derivatives, such as tetramethylpyrazine, have been shown to induce apoptosis in HepG2 cells through the modulation of the p53 signaling pathway and the intrinsic mitochondrial pathway.

signaling_pathway compound Aminopyrazine Compound p53 p53 Activation compound->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Proposed signaling pathway for aminopyrazine-induced apoptosis in HepG2 cells.

References

Revolutionizing Kinase Inhibition: A Comparative Analysis of Novel Pyrazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of pyrazine-based inhibitors is demonstrating significant promise in the field of targeted therapy, particularly in oncology. This guide provides a comprehensive benchmark of these emerging compounds against established standards, offering researchers, scientists, and drug development professionals a detailed comparison of their performance, supported by experimental data and methodologies.

The unique chemical scaffold of pyrazine-containing compounds allows for potent and selective targeting of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][2][3] This analysis focuses on recently developed pyrazine-based kinase inhibitors, highlighting their efficacy and outlining the experimental frameworks used for their evaluation.

Performance Benchmarking: New Pyrazine Inhibitors vs. Known Standards

The following tables summarize the quantitative performance of novel pyrazine-based inhibitors compared to established drugs and research compounds. The data is collated from various biochemical and cell-based assays, providing a clear overview of their inhibitory potency and cellular effects.

Compound NameTarget Kinase(s)IC50 (Biochemical Assay)Cell LineIC50 (Cell-Based Assay)Reference Compound
New Pyrazine Inhibitors
Darovasertib (LXS-196)PKCα, PKCθ, GSK3β1.9 nM, 0.4 nM, 3.1 nMMetastatic Uveal Melanoma--
Prexasertib (ly2606368)CHK1, CHK2, RSK11 nM (Ki 0.9 nM), 8 nM, 9 nMPlatinum-Resistant Ovarian Cancer--
Enitociclib (BAY-1251152)CDK9----
Compound 17lc-Met, VEGFR-226.00 nM, 2.6 µMA549, MCF-7, Hela0.98 µM, 1.05 µM, 1.28 µMForetinib
FDA-Approved Standards
AcalabrutinibBTK----
GilteritinibFLT3/AXL-Relapse/Refractory AML--
ErdafitinibFGFR-Urothelial Carcinoma--
Upadacitinib (Rinvoq)JAK1-Rheumatoid Arthritis, etc.--

Table 1: Comparative inhibitory activity of new pyrazine-based inhibitors and FDA-approved standards. IC50 values represent the half-maximal inhibitory concentration and are a measure of inhibitor potency.

Compound ScaffoldTarget Kinase(s)IC50 Range (Biochemical Assay)Cell LineIC50 Range (Cell-Based Assay)Reference
Imidazo[4,5-b]pyrazineTRK A, B, C0.22 nM - 7.68 nMMK12 (Colon Cancer)Single-digit nM[1]
Pyrrolo[2,3-b]pyrazinesITK, JAK30.1 µM - 1 µM--[1]
[1][2][4]triazolo[4,3-a]pyrazinec-Met, VEGFR-226.00 nM (for most promising compound)A549, MCF-7, Hela0.98 - 1.28 µM (for most promising compound)[5]
Disubstituted pyrazineB-RAF< 800 nM (for most potent compounds)--[6]

Table 2: Performance of different pyrazine-based scaffolds as kinase inhibitors.

Key Signaling Pathways Targeted by Pyrazine-Based Inhibitors

Pyrazine-based inhibitors primarily exert their effects by modulating critical cellular signaling pathways that control cell proliferation, survival, and apoptosis.[2][7] A common mechanism involves competitive binding to the ATP-binding pocket of kinases, which disrupts downstream signaling cascades essential for tumor growth.[3]

Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor_Kinase Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) Extracellular_Signal->Receptor_Kinase Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Receptor_Kinase->Downstream_Signaling Pyrazine_Inhibitor Pyrazine-Based Inhibitor Pyrazine_Inhibitor->Receptor_Kinase Inhibition Pyrazine_Inhibitor->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream_Signaling->Cellular_Response Apoptosis Apoptosis Cellular_Response->Apoptosis

Figure 1: Simplified signaling pathway showing the mechanism of action for pyrazine-based kinase inhibitors.

Experimental Protocols

The evaluation of new pyrazine-based inhibitors involves a series of standardized in vitro and in vivo assays to determine their efficacy and mechanism of action.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on the activity of a purified target kinase.

Methodology:

  • The purified kinase enzyme is incubated with a specific substrate and ATP.

  • The pyrazine-based inhibitor is added at various concentrations.

  • The kinase reaction is allowed to proceed for a defined period.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using methods like ELISA, fluorescence, or radioactivity.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.[8]

Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic effect of the inhibitor on cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with the pyrazine-based inhibitor at a range of concentrations for a specified duration (e.g., 48 or 72 hours).[5]

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[9]

Cell Cycle Analysis

Objective: To determine the effect of the inhibitor on the progression of the cell cycle.

Methodology:

  • Cancer cells are treated with the inhibitor at various concentrations for a defined period.

  • The cells are harvested, washed, and fixed in cold ethanol.

  • The fixed cells are treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium iodide.

  • The DNA content of the cells is analyzed by flow cytometry.

  • The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest.[5]

Apoptosis Assay

Objective: To determine if the inhibitor induces programmed cell death (apoptosis).

Methodology:

  • Cells are treated with the inhibitor as in the cell cycle analysis.

  • Apoptosis can be detected using various methods, such as Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • The percentage of early apoptotic, late apoptotic, and necrotic cells is quantified.[5]

Experimental_Workflow Start Start: New Pyrazine Compound Biochemical_Assay Biochemical Kinase Assay (Determine IC50) Start->Biochemical_Assay Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay Cell Proliferation Assay (MTT) (Determine Cytotoxicity IC50) Biochemical_Assay->MTT_Assay Cell_Culture->MTT_Assay Mechanism_Studies Mechanism of Action Studies MTT_Assay->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism_Studies->Apoptosis In_Vivo In Vivo Studies (Xenograft Models) Cell_Cycle->In_Vivo Apoptosis->In_Vivo End End: Lead Compound Identification In_Vivo->End

References

Bridging the Gap: A Comparative Guide to Cross-Validating Experimental Results with Computational Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integration of computational and experimental approaches is crucial for accelerating the discovery of novel therapeutics. This guide provides an objective comparison of computational molecular docking studies with experimental validation assays, offering a framework for robust cross-validation in drug discovery projects.

Molecular docking is a powerful computational tool that predicts the preferred binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[1][2] This in-silico method is instrumental in virtual screening of large compound libraries to identify potential drug candidates, thereby saving significant time and resources.[1][3] However, the predictions from docking studies are theoretical and require experimental validation to confirm their accuracy and therapeutic potential.[4][5]

This guide will delve into the methodologies of both computational docking and common experimental validation techniques, present a case study with comparative data, and provide visual workflows to illustrate the interplay between these essential drug discovery processes.

Comparative Analysis: Docking Predictions vs. Experimental Data

A key aspect of cross-validation is the comparison of computational predictions with experimental results. The following table presents a case study on the inhibition of Human Neutrophil Elastase (HNE), a key therapeutic target in inflammatory diseases, by a selection of natural compounds. The docking scores, which represent the predicted binding energy in kcal/mol, are compared with the experimentally determined IC50 values, indicating the concentration required to inhibit 50% of the enzyme's activity.[6] A lower docking score suggests a more favorable predicted binding, while a lower IC50 value indicates a more potent inhibitor in vitro.[6][7]

CompoundDocking Score (kcal/mol)Experimental IC50 (µM)
Quercetin -8.525.3
Myricetin -8.215.8
Luteolin -9.110.5
Kaempferol -8.730.1
Apigenin -8.942.7
Data sourced from a case study on the inhibition of Human Neutrophil Elastase (HNE).[6]

It is important to note that a direct correlation between docking scores and experimental binding affinities is not always observed.[8] Docking scores are influenced by the scoring function used, which is an approximation of the binding free energy.[9] Experimental IC50 values, on the other hand, can be affected by various factors including assay conditions and compound solubility.[10] Therefore, while docking is excellent for prioritizing compounds, experimental validation remains the gold standard for confirming biological activity.[4]

Methodologies for Cross-Validation

A robust cross-validation strategy involves a well-defined workflow that integrates computational and experimental methods.

cluster_comp Computational Phase cluster_exp Experimental Phase Target_Prep Target Preparation Ligand_Prep Ligand Preparation Docking Molecular Docking Target_Prep->Docking Ligand_Prep->Docking Virtual_Screening Virtual Screening & Hit Selection Docking->Virtual_Screening Synthesis_Acquisition Compound Synthesis/Acquisition Virtual_Screening->Synthesis_Acquisition Cross_Validation Cross-Validation & Correlation Analysis Virtual_Screening->Cross_Validation In_Vitro_Assay In Vitro Biological Assay Synthesis_Acquisition->In_Vitro_Assay Data_Analysis Data Analysis (IC50/Ki) In_Vitro_Assay->Data_Analysis Data_Analysis->Cross_Validation Lead_Optimization Lead Optimization Cross_Validation->Lead_Optimization

Cross-validation workflow for docking and experiments.
Computational Docking Protocol

Molecular docking simulations are performed to predict the binding mode and affinity of ligands to a protein target.[11][12] A typical protocol involves the following steps:

  • Target Protein Preparation : The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential heteroatoms are typically removed, and polar hydrogens and charges are added to the protein structure.[13]

  • Ligand Preparation : The 2D or 3D structures of the ligands are prepared. This includes generating 3D coordinates, assigning correct bond orders, and adding hydrogens. For large-scale screening, libraries of compounds are often used.[13]

  • Grid Generation : A grid box is defined around the active site of the target protein. This grid is used by the docking program to calculate the interaction energies between the ligand and the protein.[12]

  • Docking Simulation : The docking algorithm samples a large number of possible conformations and orientations of the ligand within the defined grid box.[12] Each pose is then scored based on a scoring function that estimates the binding affinity.[7] Commonly used docking programs include AutoDock, Glide, and GOLD.[14]

  • Pose Analysis and Selection : The resulting docked poses are analyzed to identify the most likely binding mode. This is often the pose with the lowest binding energy.[11] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are also examined.

Start Start PDB Obtain Protein Structure (PDB) Start->PDB Prep_Protein Prepare Protein (Remove water, add hydrogens) PDB->Prep_Protein Grid_Gen Define Binding Site & Generate Grid Prep_Protein->Grid_Gen Ligand_DB Prepare Ligand Library Docking_Run Run Docking Simulation Ligand_DB->Docking_Run Grid_Gen->Docking_Run Scoring Score & Rank Poses Docking_Run->Scoring Analysis Analyze Top Poses & Interactions Scoring->Analysis End Select Candidate Molecules Analysis->End

A typical computational docking workflow.
Experimental Validation: Enzyme Inhibition Assay

Enzyme inhibition assays are a common method for experimentally validating the activity of compounds identified through computational screening.[15][16] The goal is to determine the concentration of the inhibitor required to reduce the enzyme's activity by half (IC50).[15]

  • Preparation of Reagents : This includes preparing a suitable buffer solution at the optimal pH for the enzyme, as well as stock solutions of the enzyme, substrate, and the inhibitor compound to be tested.[15]

  • Enzyme and Inhibitor Pre-incubation : The enzyme is mixed with various concentrations of the inhibitor and allowed to incubate for a specific period. This allows the inhibitor to bind to the enzyme.[15]

  • Initiation of Reaction : The enzymatic reaction is started by adding the substrate to the enzyme-inhibitor mixture.[15]

  • Monitoring the Reaction : The rate of the reaction is monitored over time. This is often done by measuring the change in absorbance or fluorescence using a spectrophotometer or plate reader.[15]

  • Data Analysis : The enzyme activity is calculated for each inhibitor concentration.[15] The IC50 value is then determined by plotting the inhibitor concentration against the percentage of enzyme inhibition.[15]

Start Start Reagents Prepare Buffer, Enzyme, Substrate, Inhibitor Start->Reagents Preincubation Pre-incubate Enzyme with Inhibitor Concentrations Reagents->Preincubation Reaction_Start Add Substrate to Initiate Reaction Preincubation->Reaction_Start Monitoring Monitor Reaction Progress (e.g., Absorbance) Reaction_Start->Monitoring Data_Collection Collect Data Over Time Monitoring->Data_Collection Analysis Calculate % Inhibition vs. [Inhibitor] Data_Collection->Analysis IC50 Determine IC50 Value Analysis->IC50

Workflow of a typical enzyme inhibition assay.

Conclusion

The cross-validation of computational docking studies with experimental results is an indispensable strategy in modern drug discovery. While computational methods provide a rapid and cost-effective means of identifying potential drug candidates, experimental validation is essential to confirm their biological activity and guide the lead optimization process. By integrating these two approaches, researchers can enhance the efficiency and success rate of discovering novel and effective therapeutics.

References

Safety Operating Guide

Proper Disposal of 3-Aminopyrazine-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for laboratory safety and environmental stewardship. This document provides essential safety information and logistical guidance for the proper disposal of 3-Aminopyrazine-2-carbaldehyde.

Immediate Safety and Hazard Assessment

This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary hazards associated with this compound are:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Sensitization: May cause an allergic skin reaction.

  • Eye Irritation: Causes serious eye irritation.

Before beginning any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound and to be familiar with your institution's specific safety protocols.

Personal Protective Equipment (PPE):

When handling this compound, especially during disposal, the following PPE is mandatory:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side shields or chemical goggles
Body Protection Laboratory coat

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Protocol

The primary and universally recommended method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][2] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

Step-by-Step Waste Segregation and Collection:

  • Waste Identification and Segregation: Isolate all waste containing this compound. This includes pure, unused compound, reaction residues, and contaminated materials such as filter paper, pipette tips, and weighing boats.

  • Containerization:

    • Solid Waste: Place solid waste and contaminated disposables into a clearly labeled, sealable, and chemically compatible hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: All waste containers must be accurately labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

  • Storage: Store the sealed hazardous waste containers in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

Potential Deactivation/Neutralization Protocol (for consideration and verification)

While direct disposal through a licensed waste management company is the standard, in some cases, chemical deactivation of reactive functional groups may be considered to reduce hazards before disposal. Aldehydes can sometimes be converted to less hazardous forms.

It is critical to emphasize that any chemical treatment of hazardous waste must be approved by your institution's EHS department and comply with local and national regulations.

One potential method for the deactivation of aromatic aldehydes is the formation of a bisulfite adduct, which is a water-soluble salt.

Experimental Protocol: Bisulfite Adduct Formation (Illustrative)

This is a general procedure and must be adapted and validated for this compound.

  • Preparation: In a suitable reaction vessel within a fume hood, dissolve the this compound waste in a minimal amount of a water-miscible solvent (e.g., ethanol or isopropanol).

  • Reaction: Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to the aldehyde solution while stirring. The reaction is an equilibrium, and an excess of the bisulfite solution may be required to drive the formation of the adduct. Aromatic aldehydes are generally less reactive than aliphatic aldehydes, so a longer reaction time or gentle heating may be necessary.

  • Separation: The resulting α-hydroxysulfonate salt is typically a solid or is soluble in the aqueous phase.

    • If a precipitate forms, it can be filtered.

    • If the adduct is in solution, the organic impurities can be extracted with a suitable solvent.

  • Disposal of Adduct: The aqueous solution or the isolated solid containing the bisulfite adduct should be collected as hazardous waste. Although the hazard is reduced, it should still be disposed of through an approved waste stream.

  • Verification: The completion of the reaction should be verified using an appropriate analytical method (e.g., TLC, GC-MS) before proceeding with disposal.

Spill Management

In the event of a spill of this compound:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as listed in the table above.

  • Containment and Cleanup:

    • Solid Spills: Carefully sweep up the solid material and place it into a labeled hazardous waste container. Avoid generating dust.

    • Liquid Spills: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Collect the contaminated absorbent and place it in a sealed container for disposal as hazardous waste.

  • Decontamination: Clean the spill area with soap and water, and collect all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Path cluster_spill Spill Response start Start: Have this compound Waste ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste: - Pure Compound - Contaminated Solids - Solutions fume_hood->segregate spill Spill Occurs fume_hood->spill Potential Event containerize Containerize in Labeled, Compatible Waste Containers segregate->containerize label_waste Label Container: - 'Hazardous Waste' - Chemical Name - Concentration & Date containerize->label_waste store Store in Satellite Accumulation Area label_waste->store dispose Dispose via Approved Hazardous Waste Facility store->dispose contain Contain & Absorb Spill spill->contain collect_spill Collect Spill Debris as Hazardous Waste contain->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate report_spill Report Spill to EHS decontaminate->report_spill report_spill->dispose

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Aminopyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 3-Aminopyrazine-2-carbaldehyde in a laboratory setting. The following procedures are based on best practices for handling structurally similar compounds, such as 3-Aminopyrazine-2-carboxylic acid and other pyrazine derivatives, to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications & Rationale
Eyes/Face Safety Goggles / Face ShieldShould be worn at all times to protect against splashes and airborne particles. A face shield offers additional protection and is recommended when handling larger quantities.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves should be inspected for tears or punctures before use and disposed of properly after handling.
Respiratory N95 Dust Mask or Half-mask RespiratorA dust mask should be used to prevent the inhalation of the powdered compound. For procedures that may generate significant dust or aerosols, a half-mask respirator with appropriate cartridges is advised.
Body Laboratory CoatA standard laboratory coat is essential to protect skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to minimize risk and ensure a safe working environment.

  • Preparation :

    • Ensure the work area is in a well-ventilated space, preferably within a chemical fume hood.[1][2]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Verify that an appropriate fire extinguisher (dry chemical, carbon dioxide, or foam) is readily accessible.[3]

    • An emergency eye wash station and safety shower should be in close proximity.

  • Handling :

    • Don all required PPE as outlined in the table above.

    • Avoid direct contact with the compound. Do not get it in eyes, on skin, or on clothing.[4]

    • Avoid creating dust or aerosols.[5]

    • Ground all equipment when handling the solid to prevent static discharge, as flammable solids can be ignited by sparks.[6]

    • Keep the container tightly closed when not in use.[1][3]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2]

    • Clean the work area and decontaminate any equipment used.

    • Remove and properly dispose of contaminated PPE.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Isolate waste this compound and any contaminated materials (e.g., gloves, wipes, pipette tips).

    • Do not mix this waste with general laboratory trash or other incompatible waste streams.

  • Containerization :

    • Place the chemical waste into a clearly labeled, sealable, and chemically compatible hazardous waste container.[7]

  • Labeling :

    • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Indicate the primary hazards associated with the compound (e.g., "Irritant," "Flammable Solid").

  • Storage :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area, away from heat, sparks, and open flames.[7]

  • Disposal :

    • Arrange for the collection and disposal of the hazardous waste through an approved waste disposal company, following all local, regional, and national regulations.[1][8]

Experimental Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Assemble Equipment prep2 Verify Ventilation (Fume Hood) prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Work Area handle2->post1 disp1 Segregate Waste handle2->disp1 post2 Remove & Dispose of PPE post1->post2 post3 Wash Hands post2->post3 disp4 Arrange for Professional Disposal disp2 Label Hazardous Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.